molecular formula C8H18N2O2 B177040 tert-Butyl 2-isopropylhydrazinecarboxylate CAS No. 16689-35-3

tert-Butyl 2-isopropylhydrazinecarboxylate

Cat. No.: B177040
CAS No.: 16689-35-3
M. Wt: 174.24 g/mol
InChI Key: PUAKAEDMCXRDPR-UHFFFAOYSA-N
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Description

Tert-Butyl 2-isopropylhydrazinecarboxylate is a useful research compound. Its molecular formula is C8H18N2O2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(propan-2-ylamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAKAEDMCXRDPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60459010
Record name tert-Butyl 2-isopropylhydrazinecarboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID60459010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16689-35-3
Record name 1,1-Dimethylethyl 2-(1-methylethyl)hydrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16689-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-isopropylhydrazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60459010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the CAS number for tert-Butyl 2-isopropylhydrazinecarboxylate?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 2-isopropylhydrazinecarboxylate

This technical guide provides comprehensive information on this compound, catering to researchers, scientists, and professionals in drug development.

Compound Identification

The Chemical Abstracts Service (CAS) number for this compound is 16689-35-3 .[1][2][3] This unique identifier is crucial for unambiguous identification in chemical databases and literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C8H18N2O2[1][2][3]
Molecular Weight 174.24 g/mol [2][4]
Melting Point 47-51 °C[2]
Boiling Point 80 °C at 0.6 mmHg[2]
Density 0.956 g/cm³[2]
Appearance White to almost white crystal-powder[2]
Solubility Soluble in Methanol[2]
Storage Temperature 2-8 °C, under inert gas[2][4]

Nomenclature and Synonyms

This compound is known by several names in the chemical literature, which are listed in the table below for cross-referencing.

Synonym
1-Boc-2-isopropylhydrazine
tert-Butyl 3-(Isopropyl)carbazate
1-tert-Butoxycarbonyl-2-isopropylhydrazine
3-(Isopropyl)carbazic Acid tert-Butyl Ester
2-Isopropylhydrazinecarboxylic acid tert-butyl ester
Hydrazinecarboxylic acid, 2-(1-methylethyl)-, 1,1-dimethylethyl ester

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[2]

Materials:

  • tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (3.0 mmol, 0.51 g)

  • Tetrahydrofuran (THF), 20 mL

  • Sodium cyanoborohydride (NaBH3CN) (3.0 mmol, 0.19 g)

  • Bromocresol green indicator

  • p-Toluenesulfonic acid in THF (3.0 mmol, 0.57 g in 1.5 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • 1M Sodium hydroxide solution

  • Ethanol

  • Dichloromethane

  • Methanol

Procedure:

  • Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (0.51 g, 3.0 mmol) in 20 mL of THF.

  • Add sodium cyanoborohydride (0.19 g, 3.0 mmol) and a small amount of bromocresol green as an indicator.

  • Slowly add a 1.5 mL THF solution of p-toluenesulfonic acid (0.57 g, 3.0 mmol) dropwise over approximately 1 hour, maintaining the pH of the reaction between 3.5 and 5.0.

  • Continue stirring the reaction mixture at room temperature for 1 hour.

  • Remove the solvent by rotary evaporation.

  • Partition the residue between ethyl acetate (30 mL) and saturated saline.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline.

  • Dry the organic phase and evaporate to dryness.

  • Dissolve the obtained residue in 10 mL of ethanol.

  • Add 3.6 mL of 1M sodium hydroxide solution (3.6 mmol) and stir at room temperature for 30 minutes.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in ethyl acetate and extract with water.

  • Evaporate the organic layer under reduced pressure.

  • Purify the residue by column chromatography using a 5% methanol in dichloromethane solution as the eluent to afford this compound (0.4 g, 77% yield).[2]

Characterization Data

The synthesized product can be characterized by various analytical techniques.

TechniqueData
¹H NMR (300 MHz, CDCl₃) δ 6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz)
¹³C NMR (300 MHz, CDCl₃) δ 157.2, 80.8, 51.2, 28.7, 21.0
Thin Layer Chromatography Rf = 0.44 (5% methanol in dichloromethane)

Source:[2]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow start Start Materials: - tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate - NaBH3CN - p-TsOH reaction Reductive Amination (THF, pH 3.5-5.0) start->reaction workup1 Workup: - Rotary Evaporation - Extraction (EtOAc) - Washes (NaHCO3, Saline) reaction->workup1 hydrolysis Hydrolysis (NaOH, EtOH) workup1->hydrolysis workup2 Workup: - Rotary Evaporation - Extraction (EtOAc/Water) hydrolysis->workup2 purification Purification: Column Chromatography workup2->purification product Final Product: This compound purification->product

Caption: Synthesis workflow for this compound.

Safety Information

It is important to handle this compound with appropriate safety precautions.

Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

tert-Butyl 2-isopropylhydrazinecarboxylate molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of tert-Butyl 2-isopropylhydrazinecarboxylate, a key reagent in synthetic and medicinal chemistry. The document outlines its molecular formula and weight, and presents a typical experimental workflow for its synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource(s)
Molecular Formula C8H18N2O2[1][2][3]
Molecular Weight 174.24 g/mol [1][2][4][5][6]

Synthetic Workflow: A Representative Experimental Protocol

The following section details a common laboratory-scale synthesis of this compound. This protocol is based on the reductive amination of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

Experimental Protocol

A general procedure for the synthesis involves the reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[1] In a typical setup, the starting material is dissolved in a suitable solvent such as tetrahydrofuran (THF). A reducing agent, for example, sodium cyanoborohydride (NaBH3CN), is then added to the solution.[1] The reaction's pH is carefully maintained between 3.5 and 5.0, often using a solution of p-toluenesulfonic acid in THF, with an indicator like bromocresol green to monitor the pH.[1]

Following the reaction, the solvent is removed, and the residue is worked up through a series of extractions. This typically involves partitioning the residue between an organic solvent, like ethyl acetate, and aqueous solutions such as saturated saline and sodium bicarbonate to remove impurities.[1] After the extraction process, the organic layer is dried and the solvent is evaporated. The final product, this compound, is then purified, commonly through column chromatography using a solvent system such as 5% methanol in dichloromethane.[1]

Synthesis_Workflow start Start: tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in THF add_nabh3cn Addition of NaBH3CN and bromocresol green start->add_nabh3cn ph_adjustment Slow, dropwise addition of p-toluenesulfonic acid in THF (maintain pH 3.5-5.0) add_nabh3cn->ph_adjustment reaction Stirring at room temperature for 1h ph_adjustment->reaction solvent_removal Solvent removal by rotary evaporation reaction->solvent_removal extraction Extraction with ethyl acetate and saturated saline solvent_removal->extraction washing Washing with saturated sodium bicarbonate and saline extraction->washing purification_prep Evaporation of organic phase to dryness washing->purification_prep purification Column chromatography (5% methanol in dichloromethane) purification_prep->purification end_product End Product: This compound purification->end_product

Caption: Synthesis of this compound.

References

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to tert-Butyl 2-isopropylhydrazinecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a protected hydrazine derivative frequently utilized in the synthesis of pharmaceutical intermediates and other complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the hydrazine moiety, making it a versatile reagent in modern synthetic chemistry. This guide outlines a common and efficient two-step synthesis beginning with the readily available tert-butyl carbazate.

Overall Synthetic Pathway

The synthesis proceeds via a two-step sequence:

  • Hydrazone Formation: Condensation of tert-butyl carbazate with acetone to form the intermediate, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

  • Reductive Amination: Reduction of the hydrazone intermediate to the final product, this compound, using a suitable reducing agent.

This pathway is generally favored for its high yields and straightforward procedures.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate

This initial step involves the formation of a hydrazone through the condensation of tert-butyl carbazate with acetone.[1]

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
tert-Butyl carbazate132.1625.1 g0.190
Acetone58.08185 mL-
Magnesium sulfate120.376 g-
Acetic acid60.0512 drops-

Procedure:

  • To a solution of tert-butyl carbazate (25.1 g, 0.190 mol) in acetone (185 mL), add magnesium sulfate (6 g) and 12 drops of acetic acid.[1]

  • The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is filtered to remove the magnesium sulfate.

  • The filtrate is concentrated under reduced pressure to yield tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The final step involves the reduction of the hydrazone intermediate to the desired product.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate172.230.51 g3.0
Tetrahydrofuran (THF)72.1120 mL-
Sodium cyanoborohydride37.830.19 g3.0
p-Toluenesulfonic acid in THF172.201.5 mL3.0
Bromocresol green698.01small amount-
1M Sodium hydroxide40.003.6 mL3.6
Ethanol46.0710 mL-
Ethyl acetate88.11--
Dichloromethane84.93--
Methanol32.04--
Water18.02--

Procedure:

  • Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (0.51 g, 3.0 mmol) in 20 mL of tetrahydrofuran (THF).

  • Add sodium cyanoborohydride (0.19 g, 3.0 mmol) and a small amount of bromocresol green as a pH indicator.

  • Slowly add a 1.5 mL THF solution of p-toluenesulfonic acid (0.57 g, 3.0 mmol) dropwise over approximately 1 hour, maintaining the pH of the reaction mixture between 3.5 and 5.0.

  • Continue to stir the reaction mixture at room temperature for 1 hour after the addition is complete.

  • Remove the solvent by rotary evaporation.

  • Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline.

  • Evaporate the organic layer to dryness.

  • Dissolve the obtained residue in 10 mL of ethanol and add 3.6 mL of 1M sodium hydroxide solution (3.6 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in ethyl acetate and extract with water.

  • Evaporate the organic layer under reduced pressure.

  • Purify the residue by column chromatography using a 5% methanol in dichloromethane solution as the eluent to afford this compound.

Quantitative Data Summary

ProductStarting MaterialYield (%)Melting Point (°C)TLC Rf
This compoundtert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate7747-490.44 (5% MeOH in DCM)

Nuclear Magnetic Resonance (NMR) Data for this compound:

  • ¹H NMR (300 MHz, CDCl₃): δ 6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz).

  • ¹³C NMR (300 MHz, CDCl₃): δ 157.2, 80.8, 51.2, 28.7, 21.0.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the synthesis procedure.

Synthesis_Workflow Start tert-Butyl carbazate + Acetone Step1 Condensation (Acetic acid, MgSO4) Start->Step1 Intermediate tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate Step1->Intermediate Step2 Reduction (NaBH3CN, p-TsOH) Intermediate->Step2 Workup Aqueous Workup & Purification Step2->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

References

Physical properties of tert-Butyl 2-isopropylhydrazinecarboxylate (melting point, boiling point).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-isopropylhydrazinecarboxylate (CAS No. 16689-35-3) is a hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block in the development of novel pharmaceutical compounds and other complex organic molecules. A thorough understanding of its physical properties is fundamental for its application in research and development, ensuring proper handling, reaction control, and purification. This technical guide provides a detailed overview of the experimentally determined melting and boiling points of this compound, along with comprehensive experimental protocols for these determinations.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various experimental conditions.

Physical PropertyValueNotes
Melting Point 47-51 °C[1]The compound is a white to almost white crystalline powder at room temperature.[1][2]
Boiling Point 80 °C at 0.6 mmHg[1]The boiling point is reported at reduced pressure, indicating the compound may be sensitive to higher temperatures.

Experimental Methodologies

The following sections detail the standard experimental protocols for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point was determined using the capillary method with a melting point apparatus.[3][4][5][6][7][8]

Apparatus:

  • Mel-Temp apparatus or similar[4][5]

  • Capillary tubes (sealed at one end)[3][5]

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely powdered using a mortar and pestle.[4][8]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[5][6]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[4] The sample is observed through the magnifying lens.

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as this range.[4]

Boiling Point Determination

The boiling point at reduced pressure was determined using a micro-boiling point method, likely employing a Thiele tube or a similar apparatus adapted for vacuum.[9][10][11][12][13]

Apparatus:

  • Thiele tube or similar heating bath[9][10][11]

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Vacuum source and manometer

  • Heating mantle or Bunsen burner

Procedure:

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

  • Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The apparatus is connected to a vacuum source and a manometer to maintain the desired pressure (0.6 mmHg).

  • Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.[9][10]

  • Observation and Data Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point at that pressure.[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the physical properties of a chemical sample.

G cluster_sample_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_data Data Analysis and Reporting A Obtain Sample of This compound B Dry the Sample A->B C Grind to a Fine Powder (for Melting Point) B->C H Place Sample in Test Tube B->H D Pack Capillary Tube C->D E Place in Melting Point Apparatus D->E F Heat Slowly and Observe E->F G Record Melting Range F->G M Compile and Tabulate Data G->M I Insert Inverted Capillary H->I J Assemble in Thiele Tube under Reduced Pressure I->J K Heat and Observe Bubbles J->K L Cool and Record Boiling Point K->L L->M N Report with Experimental Conditions M->N

Caption: Workflow for Physical Property Determination.

References

Navigating the Safety Profile of tert-Butyl 2-isopropylhydrazinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-isopropylhydrazinecarboxylate (CAS No. 16689-35-3) is a hydrazine derivative used as a building block in organic synthesis, particularly within the pharmaceutical industry.[1] As with any chemical reagent, a thorough understanding of its safety profile is paramount for ensuring safe handling and minimizing risk in the laboratory and during process scale-up. This technical guide provides a comprehensive overview of the safety data for this compound, compiled from material safety data sheets (MSDS) and regulatory guidelines. The information is presented to be a practical resource for researchers, chemists, and safety professionals.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding the substance's physical characteristics. These properties can influence storage conditions, handling procedures, and potential reactions.

PropertyValueSource(s)
CAS Number 16689-35-3[2][3]
Molecular Formula C₈H₁₈N₂O₂[3][4]
Molecular Weight 174.24 g/mol [4]
Appearance White to Almost white Crystal - Powder[2]
Melting Point 47-51°C[1]
Boiling Point 80°C at 0.6 mmHg[1]
Synonyms 1-Boc-2-isopropylhydrazine, tert-Butyl 3-(Isopropyl)carbazate, N'-(propan-2-yl)(tert-butoxy)carbohydrazide[1][4]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

Hazard ClassificationGHS CategoryHazard StatementPictogramSignal WordSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning[2][4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning[4]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaledGHS07 (Exclamation Mark)Warning[4]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning[2][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning[2][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning[2][4]

Experimental Safety Protocols

The hazard classifications listed above are determined through standardized experimental protocols, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). While specific test results for this compound are not publicly detailed, the methodologies follow these general principles.

  • Acute Oral Toxicity (OECD Guideline 420, 423, or 425): This is typically determined using a fixed-dose procedure in rodents.[3][5] Animals are administered a single oral dose of the substance at defined levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[5] Observations for signs of toxicity and mortality are made over a period of at least 14 days.[5][6] The results allow for classification into GHS categories based on the dose at which adverse effects are observed.[3]

  • Skin Irritation (OECD Guideline 439 or 404): Modern approaches prioritize in vitro methods using reconstructed human epidermis (RhE) models (OECD 439).[4][7][8] The test substance is applied to the tissue surface, and cell viability is measured after a set exposure time. A significant reduction in viability indicates irritation potential.[8] If necessary, in vivo tests (OECD 404) are performed on animals, where the substance is applied to the skin and observed for erythema and edema over several days.[9]

  • Eye Irritation (OECD Guideline 405): This test involves applying a single dose of the substance to the eye of an experimental animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours).[2][10][11] To reduce animal suffering, a weight-of-the-evidence analysis and in vitro pre-screening are strongly recommended, and the use of anesthetics and analgesics is advised.[2][12]

Safe Handling and Emergency Procedures

A systematic approach to handling is crucial for mitigating the risks associated with this compound.

Safe_Handling_Workflow cluster_receipt 1. Receipt & Storage cluster_handling 2. Engineering & PPE cluster_procedure 3. Use & Waste cluster_emergency 4. Emergency Response receipt Receive Chemical storage Store in Refrigerator (2-8°C) Keep Tightly Closed Store Under Inert Gas receipt->storage Inspect Container engineering Use in Chemical Fume Hood Ensure Good Ventilation storage->engineering Prepare for Use ppe Wear: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat engineering->ppe handling Avoid Dust Formation Avoid Contact with Skin/Eyes Avoid Inhalation ppe->handling Begin Work waste Collect Waste in Designated, Labeled Container handling->waste disposal Dispose via Approved Waste Disposal Service waste->disposal End of Procedure spill Spill Response: Evacuate, Ventilate Absorb with Inert Material exposure Exposure Response: Follow First-Aid Measures spill->exposure

Caption: Logical workflow for the safe handling of this compound.

Exposure Controls and Personal Protection
  • Engineering Controls: Use this substance only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[7]

    • Respiratory Protection: If dust or aerosols are generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

Handling and Storage
  • Handling: Avoid the formation of dust and aerosols.[11] Prevent contact with skin, eyes, and clothing.[11] Do not breathe dust or vapor.[10] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a cool, dry, and well-ventilated place.[10][11] The recommended storage temperature is in a refrigerator (2-8°C).[1][2] Keep the container tightly sealed to prevent moisture ingress.[10][11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation persists, consult a physician.[1][5]

  • In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10][11]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a physician or poison control center immediately.[5][10]

Fire-Fighting and Disposal
  • Fire-Fighting Measures: Use extinguishing media appropriate for the surrounding fire. Recommended media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

  • Disposal: Dispose of this chemical and its container through a licensed professional waste disposal service. Do not allow it to enter drains or the environment. Follow all federal, state, and local regulations.

References

Solubility of tert-Butyl 2-isopropylhydrazinecarboxylate in common organic solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-isopropylhydrazinecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of its solubility in common organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including a summary of available data, a detailed experimental protocol for solubility determination, and a logical workflow for solubility assessment.

Physicochemical Properties

PropertyValueReference
CAS Number 16689-35-3
Molecular Formula C₈H₁₈N₂O₂
Molecular Weight 174.24 g/mol
Appearance White to off-white crystalline solid
Melting Point 47-51 °C[1]

Solubility Data

SolventSolvent TypePredicted Solubility (at 25 °C)Qualitative Observation/Rationale
MethanolPolar ProticSolubleStated as soluble by commercial suppliers.
EthanolPolar ProticSolubleUsed as a solvent in synthesis.
IsopropanolPolar ProticModerately SolubleStructurally similar to other soluble alcohols.
WaterPolar ProticSparingly SolublePresence of polar hydrazine and carboxyl groups offset by non-polar tert-butyl and isopropyl groups.
AcetonePolar AproticSolubleCommonly used as a solvent for similar organic compounds.
Ethyl AcetatePolar AproticSolubleUsed as a solvent in synthetic workups.
DichloromethaneHalogenatedSolubleUsed as a component of the eluent in chromatographic purification.
Tetrahydrofuran (THF)EtherealSolubleUsed as a solvent in synthesis.
AcetonitrilePolar AproticSolubleGood solvent for a wide range of organic molecules.
TolueneAromaticModerately SolubleExpected moderate solubility due to the presence of non-polar alkyl groups.
HexaneNon-polarSparingly SolubleThe polar functional groups are likely to limit solubility in highly non-polar solvents.

Note: "Soluble" is generally considered to be > 100 mg/mL, "Moderately Soluble" between 10-100 mg/mL, and "Sparingly Soluble" between 1-10 mg/mL. These are estimations and should be confirmed experimentally.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or magnetic stirrer with temperature control

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess of solid should be visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe, avoiding any solid particles.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense the filtered solution into a pre-weighed, labeled evaporation dish. Record the exact volume of the filtered solution.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-50 °C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

3. Calculation of Solubility:

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of a compound and the logical relationships in selecting an appropriate solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter (0.22 µm) F->G H Transfer to pre-weighed dish G->H I Evaporate solvent H->I J Weigh dried solute I->J K Calculate solubility J->K

Caption: Experimental workflow for gravimetric solubility determination.

solvent_selection_logic start Start compound tert-Butyl 2-isopropylhydrazinecarboxylate Polar Groups: Hydrazine, Carboxylate Non-polar Groups: tert-Butyl, Isopropyl start->compound polar_protic Polar Protic (e.g., Methanol, Ethanol) compound->polar_protic H-bonding possible polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) compound->polar_aprotic Dipole-dipole interactions non_polar Non-polar (e.g., Hexane, Toluene) compound->non_polar van der Waals forces soluble High Solubility polar_protic->soluble polar_aprotic->soluble insoluble Low Solubility non_polar->insoluble

Caption: Logical relationships for predicting solvent compatibility.

References

A Technical Guide to tert-Butyl 2-isopropylhydrazinecarboxylate: Structure, Synthesis, and Application in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 2-isopropylhydrazinecarboxylate, a key intermediate in organic synthesis and pharmaceutical development. The document details its chemical structure, IUPAC nomenclature, physical and chemical properties, a comprehensive synthesis protocol, and its application in the preparation of bioactive molecules.

Chemical Structure and Nomenclature

This compound is a monosubstituted hydrazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group. This structure makes it a valuable reagent in various chemical transformations.

The definitive IUPAC name for this compound is This compound .[1] An alternative, equally valid IUPAC name is tert-butyl N-(propan-2-ylamino)carbamate . The presence of the Boc group is crucial for its utility, as it allows for the controlled introduction of the isopropylhydrazine moiety into a target molecule.

Structural Representation:

  • SMILES: CC(C)NNC(=O)OC(C)(C)C

  • InChIKey: PUAKAEDMCXRDPR-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₁₈N₂O₂
Molecular Weight 174.24 g/mol
Melting Point 47-51 °C[2]
Boiling Point 80 °C at 0.6 mmHg[2]
Density 0.956 g/cm³[2]
Appearance White to almost white crystal powder[1]
Storage Temperature Refrigerator[1]

Safety Information:

  • Signal Word: Warning[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

  • Precautionary Statements: P261, P305, P338, P351[1]

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[2]

Materials:

  • tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate

  • Tetrahydrofuran (THF)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Bromocresol green indicator

  • p-Toluenesulfonic acid in THF

  • Ethanol

  • 1M Sodium hydroxide solution

  • Ethyl acetate

  • Dichloromethane

  • Methanol

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

Procedure:

  • Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (3.0 mmol) in 20 mL of THF.

  • Add sodium cyanoborohydride (3.0 mmol) and a small amount of bromocresol green indicator to the solution.

  • Slowly add a 1.5 mL THF solution of p-toluenesulfonic acid (3.0 mmol) dropwise over approximately 1 hour, maintaining the pH of the reaction mixture between 3.5 and 5.0.

  • Continue to stir the reaction mixture at room temperature for 1 hour after the addition is complete.

  • Remove the solvent by rotary evaporation.

  • Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline solution.

  • Dry the organic phase and evaporate to dryness.

  • Dissolve the obtained residue in 10 mL of ethanol.

  • Add 3.6 mL of 1M sodium hydroxide solution (3.6 mmol) and stir at room temperature for 30 minutes.

  • Remove the solvent by rotary evaporation.

  • Dissolve the residue in ethyl acetate and extract with water.

  • Evaporate the organic layer under reduced pressure.

  • Purify the residue by column chromatography using a 5% methanol in dichloromethane solution as the eluent to afford this compound.[2]

Expected Yield: Approximately 77%[2]

Application in the Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives

This compound serves as a key pharmaceutical intermediate.[][4] For instance, it is utilized in the synthesis of 2-azabicyclo[2.2.1]heptane derivatives, which are valuable precursors for the development of adenosine agonists.[5]

The following diagram illustrates a generalized experimental workflow for the synthesis of a 2-azabicyclo[2.2.1]heptane derivative, highlighting the role of this compound.

G Diagram 1: Generalized workflow for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives. A This compound C Diels-Alder Reaction A->C B Starting Material (e.g., Cyclopentadiene derivative) B->C D Cycloadduct Intermediate C->D Formation of bicyclic system E Intramolecular Cyclization D->E F 2-Azabicyclo[2.2.1]heptane Derivative E->F Formation of azabicyclic core G Further Functionalization (e.g., Deprotection, Modification) F->G H Bioactive Molecule (e.g., Adenosine Agonist) G->H

References

An In-depth Technical Guide to tert-Butyl 2-isopropylhydrazinecarboxylate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of tert-Butyl 2-isopropylhydrazinecarboxylate (CAS No. 16689-35-3), a key chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, compiles data from various commercial suppliers, and presents a detailed experimental protocol for its synthesis.

Introduction

This compound, also known as 1-Boc-2-isopropylhydrazine, is a hydrazine derivative protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules where the controlled introduction of an isopropylhydrazine moiety is required. Its primary utility lies in its role as a precursor in multi-step synthetic pathways. While specific applications in signaling pathways or as an active pharmaceutical ingredient are not extensively documented in publicly available literature, its structural motifs are relevant in medicinal chemistry for the synthesis of potential therapeutic agents.

Commercial Suppliers and Quantitative Data

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The following tables summarize the available quantitative data from prominent suppliers to facilitate comparison.

Table 1: General and Chemical Properties

PropertyValueSource
CAS Number 16689-35-3[1][2]
Molecular Formula C₈H₁₈N₂O₂[1][2]
Molecular Weight 174.24 g/mol [2]
IUPAC Name tert-butyl N-(propan-2-ylamino)carbamate[3]
Synonyms 1-Boc-2-isopropylhydrazine, tert-Butyl 3-(isopropyl)carbazate[2]
SMILES CC(C)NNC(=O)OC(C)(C)C[1][3]
InChI Key PUAKAEDMCXRDPR-UHFFFAOYSA-N

Table 2: Physical and Spectroscopic Data

PropertyValueSource
Physical Form White to almost white crystal/powder[2]
Melting Point 47-51 °C[2]
Boiling Point 80 °C @ 0.6 mmHg[2]
Density 0.956 g/cm³[2]
Solubility Soluble in Methanol[2]
¹H NMR (300 MHz, CDCl₃) δ 6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz)[2]
¹³C NMR (300 MHz, CDCl₃) δ 157.2, 80.8, 51.2, 28.7, 21.0[2]

Table 3: Commercial Supplier Specifications

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich SY3H3D677AEC95%Inquire
TCI America B4375>98.0% (GC)1g, 5g
Ark Pharm, Inc. AK-8324695%250mg, 1g, 5g, 10g, 25g
Biosynth Carbosynth FB140025Not Specified1g
BLD Pharm BD9495Not SpecifiedInquire

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound via reductive amination of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[2]

3.1. Materials and Equipment

  • tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate

  • Tetrahydrofuran (THF)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Bromocresol green indicator

  • p-Toluenesulfonic acid

  • Ethanol

  • 1M Sodium hydroxide solution

  • Ethyl acetate

  • Saturated saline solution

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Column chromatography setup (Silica gel)

  • Thin Layer Chromatography (TLC) plates

3.2. Synthesis Procedure

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (0.51 g, 3.0 mmol) in 20 mL of THF.

  • Addition of Reagents: To the solution, add sodium cyanoborohydride (0.19 g, 3.0 mmol) and a small amount of bromocresol green as a pH indicator.

  • pH Adjustment and Reaction: Slowly add a solution of p-toluenesulfonic acid (0.57 g, 3.0 mmol) in 1.5 mL of THF dropwise over approximately 1 hour. Maintain the pH of the reaction mixture between 3.5 and 5.0, as indicated by the color of the bromocresol green.

  • Reaction Progression: Continue to stir the reaction mixture at room temperature for 1 hour after the addition is complete.

  • Work-up:

    • Remove the THF by rotary evaporation.

    • Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

    • Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline solution.

    • Dry the organic layer over anhydrous magnesium sulfate and then evaporate to dryness.

  • Hydrolysis:

    • Dissolve the obtained residue in 10 mL of ethanol.

    • Add 3.6 mL of 1M sodium hydroxide solution (3.6 mmol) and stir at room temperature for 30 minutes.

  • Final Extraction and Purification:

    • Remove the ethanol by rotary evaporation.

    • Dissolve the residue in ethyl acetate and extract with water.

    • Evaporate the organic layer under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a 5% methanol in dichloromethane solution as the eluent.

  • Product Characterization: The final product, this compound, is obtained as a white to almost white solid. The expected yield is approximately 77%. Characterization data includes a melting point of 47-49 °C and a TLC Rf value of 0.44 (5% methanol in dichloromethane).[2]

Visualized Workflow

While no specific signaling pathways involving this compound are documented, the synthetic workflow provides a logical process that can be visualized.

G cluster_start Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Hydrolysis cluster_purification Purification cluster_end Final Product tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate Reaction Mixture in THF Reaction Mixture in THF tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate->Reaction Mixture in THF NaBH3CN NaBH3CN NaBH3CN->Reaction Mixture in THF p-Toluenesulfonic acid p-Toluenesulfonic acid p-Toluenesulfonic acid->Reaction Mixture in THF THF THF THF->Reaction Mixture in THF Evaporation Evaporation Reaction Mixture in THF->Evaporation 1. Stir 1h 2. Evaporate THF Extraction with Ethyl Acetate Extraction with Ethyl Acetate Evaporation->Extraction with Ethyl Acetate Washing Washing Extraction with Ethyl Acetate->Washing Drying Drying Washing->Drying Hydrolysis with NaOH in Ethanol Hydrolysis with NaOH in Ethanol Drying->Hydrolysis with NaOH in Ethanol Column Chromatography Column Chromatography Hydrolysis with NaOH in Ethanol->Column Chromatography Evaporate Ethanol & Extract This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound.

Safety Information

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.[2][3]

Conclusion

This compound serves as a readily available and versatile intermediate for organic synthesis. This guide provides essential technical information, including a compilation of supplier data and a detailed synthetic protocol, to support researchers in their procurement and application of this compound. While its direct biological applications are not yet well-defined in the literature, its utility as a synthetic building block remains significant for the development of novel chemical entities.

References

The Core Reactivity of tert-Butyl 2-isopropylhydrazinecarboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of tert-Butyl 2-isopropylhydrazinecarboxylate, a versatile bifunctional molecule incorporating a protected hydrazine moiety. This document details its synthesis and key transformations including N-alkylation, N-acylation, oxidation, reduction, and deprotection of the tert-butoxycarbonyl (Boc) group. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 16689-35-3[1][2][3]
Molecular Formula C₈H₁₈N₂O₂[1][3]
Molecular Weight 174.24 g/mol [1][3]
Appearance White to almost white crystal powder[1][2]
Melting Point 47-51 °C[1]
Boiling Point 80 °C / 0.6 mmHg[1]
Storage Temperature Refrigerator (2-8 °C) under inert gas[1][2]

Synthesis

The synthesis of this compound is typically achieved through the reduction of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.[1]

Experimental Protocol: Synthesis of this compound[1]
  • Hydrazone Formation: (This step is implied for the formation of the starting material, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, from tert-butyl carbazate and acetone).

  • Reduction:

    • Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (3.0 mmol) in tetrahydrofuran (THF, 20 mL).

    • Add sodium cyanoborohydride (3.0 mmol) and a catalytic amount of bromocresol green indicator.

    • Slowly add a THF solution of p-toluenesulfonic acid (3.0 mmol) dropwise over approximately 1 hour, maintaining the pH between 3.5 and 5.0.

    • Continue stirring at room temperature for 1 hour after the addition is complete.

    • Remove the solvent by rotary evaporation.

  • Work-up and Purification:

    • Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

    • Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline solution.

    • Dry the organic layer and evaporate the solvent to dryness.

    • Dissolve the residue in ethanol (10 mL) and add 1M sodium hydroxide solution (3.6 mmol).

    • Stir at room temperature for 30 minutes.

    • Remove the solvent by rotary evaporation.

    • Dissolve the residue in ethyl acetate and extract with water.

    • Evaporate the organic layer under reduced pressure.

    • Purify the residue by column chromatography (5% methanol in dichloromethane) to afford this compound.

The following diagram illustrates the synthetic workflow:

G cluster_reduction Reduction cluster_purification Work-up and Purification Starting Material tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate in THF Reagents NaBH3CN, p-TsOH Starting Material->Reagents Reaction Stir at RT Reagents->Reaction Workup_1 Evaporation Reaction->Workup_1 Extraction EtOAc / Saline Extraction Workup_1->Extraction Washing NaHCO3 & Saline Wash Extraction->Washing Drying_Evaporation Drying & Evaporation Washing->Drying_Evaporation Base_Treatment NaOH in Ethanol Drying_Evaporation->Base_Treatment Final_Extraction EtOAc / Water Extraction Base_Treatment->Final_Extraction Final_Purification Column Chromatography Final_Extraction->Final_Purification Product This compound Final_Purification->Product

Synthesis Workflow

Core Reactivity

The reactivity of this compound is primarily dictated by the presence of the nucleophilic N'-H proton and the acid-labile Boc protecting group.

N-Alkylation

The N'-H proton can be readily deprotonated with a suitable base, and the resulting anion can be alkylated with various electrophiles. While no specific examples for the title compound are available, the alkylation of the parent tert-butyl carbazate provides a representative protocol.

Reactant 1Reactant 2BaseSolventProductYieldReference
tert-Butyl carbazaten-Propyl bromideK₂CO₃Acetonitriletert-Butyl 2-propylhydrazinecarboxylate>90%[4]
tert-Butyl carbazaten-Propyl bromideK₂CO₃Tetrahydrofurantert-Butyl 2-propylhydrazinecarboxylate90%[4]
  • To a stirred solution of the Boc-protected hydrazine (1 equivalent) and potassium carbonate (1 equivalent) in acetonitrile or tetrahydrofuran, add the alkyl halide (1 equivalent) at a temperature below 5 °C.

  • Allow the reaction to stir at room temperature for 4 hours or until completion as monitored by TLC.

  • Filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the N-alkylated product.

The logical relationship for N-alkylation is depicted below:

Hydrazine This compound Anion Hydrazine Anion Hydrazine->Anion Deprotonation Base Base (e.g., K2CO3) Base->Anion Product N-Alkylated Product Anion->Product Nucleophilic Attack Electrophile Alkyl Halide (R-X) Electrophile->Product

N-Alkylation Pathway
N-Acylation

Similar to alkylation, the N'-H can be acylated using various acylating agents. This reaction provides access to N-acyl-N'-alkyl-N'-Boc-hydrazides, which are valuable building blocks in medicinal chemistry.

No specific quantitative data for the N-acylation of this compound was found in the searched literature. The following protocol is a general procedure based on the known reactivity of hydrazines.

  • Dissolve this compound (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) in an aprotic solvent like dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Oxidation

The hydrazine moiety can be oxidized to an azo compound. The specific products and reaction conditions will depend on the oxidant used. While no direct oxidation of the title compound is reported, the oxidation of related hydrazine derivatives is known. For instance, 1,1-disubstituted hydrazines can be oxidized to generate radical species.[5]

Specific quantitative data for the oxidation of this compound is not available in the provided search results. The reactivity is inferred from general principles of hydrazine chemistry.

Reduction

The N-N bond of the hydrazine can be cleaved under reductive conditions to yield the corresponding amine and ammonia. Catalytic hydrogenation is a common method for this transformation.

Specific quantitative data for the reduction of this compound is not available in the provided search results. The following is a general protocol.

  • Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product, which can be further purified if necessary.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. It can be removed under acidic conditions to liberate the free hydrazine.

SubstrateReagentSolventProductYieldReference
This compound2M HClDichloromethaneIsopropylhydrazine hydrochloride70%[4]
N-Boc-amino acidsZnBr₂DichloromethaneN-(PhF)amino acidsGood[6]
  • Dissolve this compound (1 equivalent) in a 2M solution of hydrochloric acid in an organic solvent such as dichloromethane or dioxane.

  • Stir the solution at room temperature for 4 hours or until the reaction is complete (monitored by TLC).

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • The product is typically obtained as the hydrochloride salt.

The deprotection mechanism is illustrated below:

Boc_Protected This compound Protonated Protonated Intermediate Boc_Protected->Protonated Protonation Acid Acid (e.g., HCl) Acid->Protonated Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Loss of isobutylene Product Isopropylhydrazine (as salt) Carbamic_Acid->Product Decarboxylation Byproducts CO2 + Isobutylene Carbamic_Acid->Byproducts

Boc Deprotection Mechanism

Signaling Pathways

Based on the available literature, this compound is primarily utilized as a synthetic intermediate in organic chemistry and drug discovery. There is no current evidence to suggest its direct involvement in any specific biological signaling pathways. Its utility lies in its ability to introduce a protected isopropylhydrazine moiety into more complex molecular architectures.

Conclusion

This compound is a valuable synthetic building block whose reactivity is centered around the nucleophilic N'-H of the hydrazine and the acid-labile Boc protecting group. This guide has provided an overview of its synthesis and fundamental transformations, offering detailed experimental protocols where available. While specific quantitative data for all reactions of this particular molecule are not extensively reported, the general reactivity patterns of Boc-protected hydrazines provide a strong predictive framework for its chemical behavior. This information should empower researchers to effectively utilize this compound in their synthetic endeavors.

References

The Indispensable Role of Tert-Butyl Carbazate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl carbazate, also known as tert-butyl hydrazinecarboxylate or Boc-hydrazine, is a versatile and pivotal reagent in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a readily cleavable tert-butoxycarbonyl (Boc) protecting group, has established it as a cornerstone in the synthetic chemist's toolbox.[1] This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of tert-butyl carbazate, with a particular focus on its role in the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential building block.

Physicochemical and Spectroscopic Data

Tert-butyl carbazate is a white to off-white crystalline solid at room temperature, exhibiting good stability under standard storage conditions.[1] Key physicochemical and spectroscopic data are summarized in Table 1 for easy reference.

Table 1: Physicochemical and Spectroscopic Properties of Tert-Butyl Carbazate

PropertyValue
Molecular Formula C₅H₁₂N₂O₂
Molecular Weight 132.16 g/mol
Appearance White to off-white crystalline solid
Melting Point 39-42 °C
Boiling Point 63-65 °C at 0.1 mmHg
¹H NMR (CDCl₃) δ 6.73 (s, 1H), 3.83 (s, 2H), 1.46 (s, 9H)[2]
¹³C NMR (CDCl₃) δ 158.2, 80.1, 28.2[2]
Solubility Soluble in ethanol and methanol

Core Applications in Organic Synthesis

The utility of tert-butyl carbazate in organic synthesis is extensive. Its primary applications include its role as a precursor to the Boc protecting group, its use in the formation of stable N-Boc-hydrazones, and its function as a key building block in the synthesis of a diverse array of heterocyclic compounds and complex pharmaceutical intermediates.

Formation of N-Boc-Hydrazones

The reaction of tert-butyl carbazate with aldehydes and ketones provides a straightforward and high-yielding method for the synthesis of N-Boc-hydrazones. These hydrazones are often stable, crystalline solids that serve as important intermediates for further synthetic transformations.[3] The reaction is typically a condensation reaction catalyzed by a small amount of acid, particularly for less reactive carbonyl compounds.[3]

Table 2: Synthesis of N-Boc-Hydrazones from Various Carbonyl Compounds

Carbonyl CompoundSolventCatalystTemperature (°C)Time (h)Yield (%)
BenzaldehydeEthanolNoneReflux4>90
4-ChlorobenzaldehydeEthanolAcetic Acid (cat.)Reflux392
4-NitrobenzaldehydeEthanolAcetic Acid (cat.)Reflux295
AcetophenoneEthanolAcetic Acid (cat.)Reflux2490-94
CyclohexanoneEthanolNoneRoom Temp588
CamphorEthanolAcetic Acid (cat.)Reflux24Moderate

Data compiled from multiple sources.

Below is a generalized workflow for the synthesis of N-Boc-hydrazones.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification carbonyl Aldehyde or Ketone dissolve Dissolve carbonyl compound in a suitable solvent (e.g., Ethanol) carbonyl->dissolve carbazate tert-Butyl Carbazate add_carbazate Add tert-butyl carbazate carbazate->add_carbazate dissolve->add_carbazate add_catalyst Add catalytic acid (if necessary) add_carbazate->add_catalyst react Stir at room temperature or reflux add_catalyst->react cool Cool reaction mixture react->cool precipitate Precipitate product (if applicable) cool->precipitate concentrate Concentrate the filtrate cool->concentrate filter Filter and wash the solid precipitate->filter product N-Boc-Hydrazone filter->product purify Purify by recrystallization or column chromatography concentrate->purify purify->product

General workflow for N-Boc-hydrazone synthesis.
Synthesis of Heterocyclic Compounds

Tert-butyl carbazate is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry.

The reaction of tert-butyl carbazate with β-ketoesters is a common method for the synthesis of pyrazole derivatives. This reaction allows for the construction of highly substituted pyrazole rings with good regioselectivity. The initial condensation is often followed by cyclization to afford the pyrazole core.

Table 3: Synthesis of Pyrazole Derivatives using Tert-Butyl Carbazate or its Derivatives

β-KetoesterHydrazine SourceBase/CatalystSolventTemperature (°C)Yield (%)
Ethyl acetoacetateHydrazine hydrateAcetic AcidEthanolReflux85
Ethyl benzoylacetateHydrazine hydrateAcetic Acid1-Propanol100High
Methyl 2-chloroacetoacetatePhenylhydrazineNaOAcEthanolReflux78
Ethyl 4,4,4-trifluoro-3-oxobutanoateHydrazine hydrate-EthanolReflux92

Data compiled from multiple sources.

Tert-butyl carbazate derivatives are also employed in the synthesis of triazoles. For instance, the reaction of tert-butyl 4-propioloylpiperazine-1-carboxylate with various azides in the presence of a copper(I) catalyst leads to the formation of 1,2,3-triazole derivatives in high yields.[4]

Table 4: Synthesis of 1,2,3-Triazole Derivatives

AzideAlkyneCatalystSolventTimeYield (%)
Benzyl azidetert-butyl 4-propioloylpiperazine-1-carboxylateCuI/DIPEADMF5 min97
Phenyl azidetert-butyl 4-propioloylpiperazine-1-carboxylateCuI/DIPEADMF5 min95
4-Fluorophenyl azidetert-butyl 4-propioloylpiperazine-1-carboxylateCuI/DIPEADMF5 min96
1-Adamantyl azidetert-butyl 4-(propioloyloxy)piperidine-1-carboxylateCuI/DIPEADMF5 min94

Data adapted from a study on one-pot click chemistry for GPR119 agonists.[4]

Application in Drug Development: Synthesis of a Boceprevir Intermediate

The significance of tert-butyl carbamate chemistry is prominently highlighted in the synthesis of complex pharmaceutical agents. A key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor Boceprevir is (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Boc group in this intermediate is crucial for masking the reactivity of the secondary amine during subsequent synthetic steps.

The following diagram illustrates a plausible synthetic workflow for this key Boceprevir intermediate.

G cluster_start Starting Material cluster_boc_protection Boc Protection cluster_carboxylation Carboxylation cluster_esterification Esterification (if needed) cluster_final_product Final Intermediate start 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride boc_reaction Reaction with Di-tert-butyl dicarbonate (Boc)₂O start->boc_reaction deprotonation Deprotonation with a strong base (e.g., s-BuLi) boc_reaction->deprotonation co2_quench Quench with CO₂ deprotonation->co2_quench ester_reaction Reaction with an alkyl halide or acid-catalyzed esterification co2_quench->ester_reaction Optional final_product (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl- 3-azabicyclo[3.1.0]hexane-2-carboxylic acid co2_quench->final_product ester_reaction->final_product

Synthetic workflow for a key Boceprevir intermediate.

Experimental Protocols

Protocol 1: General Synthesis of Tert-Butyl Carbazate from Di-tert-butyl dicarbonate[2][5]

This procedure describes a common and efficient laboratory-scale synthesis of tert-butyl carbazate.

Materials:

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Isopropanol (IPA)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve hydrazine hydrate (2.26 mmol, 2.26 eq.) in isopropanol (5 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1 mmol, 1 eq.) in isopropanol (1 mL).

  • Add the di-tert-butyl dicarbonate solution dropwise to the cooled hydrazine hydrate solution with stirring.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • After the reaction is complete, remove the isopropanol by rotary evaporation.

  • Dissolve the residue in dichloromethane and dry the solution over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield tert-butyl carbazate as a white semi-solid.

  • Expected yield: ~97%.

Protocol 2: Synthesis of N-Boc-Benzaldehyde Hydrazone[3]

This protocol provides a representative example of the synthesis of an N-Boc-hydrazone from an aromatic aldehyde.

Materials:

  • Benzaldehyde

  • Tert-butyl carbazate

  • Anhydrous Ethanol

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve benzaldehyde (1.06 g, 10 mmol) in anhydrous ethanol (50 mL).

  • Add tert-butyl carbazate (1.32 g, 10 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Cool the reaction mixture in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol and dry under vacuum.

  • Expected yield: >90%.

Protocol 3: Synthesis of a Boceprevir Intermediate: (1R,2S,5S)-3-(tert-Butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid[6]

This protocol outlines a plausible synthesis of a key chiral intermediate for the drug Boceprevir.

Step 1: N-Boc Protection of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane

  • To a solution of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a base (e.g., potassium carbonate or triethylamine) and water at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

Step 2: Carboxylation

  • Dissolve the N-Boc protected amine from Step 1 in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

  • Slowly add a strong base such as sec-butyllithium (s-BuLi) and stir the mixture at low temperature for the specified time to allow for deprotonation.

  • Bubble dry carbon dioxide gas through the reaction mixture or add crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

Conclusion

Tert-butyl carbazate is a remarkably versatile and indispensable reagent in modern organic synthesis. Its unique structural features allow for its application in a wide range of chemical transformations, from the protection of functional groups to the construction of complex heterocyclic systems and pharmaceutical intermediates. The high efficiency and selectivity of reactions involving tert-butyl carbazate, coupled with the stability of its derivatives, have solidified its importance in both academic research and industrial drug development. A thorough understanding of its reactivity and applications, as provided in this guide, is essential for any scientist working in the field of organic synthesis.

References

An In-depth Technical Guide to Hydrazine Protecting Groups in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies associated with hydrazine protecting groups in organic chemistry. Hydrazine moieties are critical components in a vast array of pharmaceuticals and complex molecules. Their inherent nucleophilicity and reactivity necessitate the use of protecting groups to achieve selective transformations during multi-step syntheses. This document delves into the most common hydrazine protecting groups, their applications, stability, and the experimental protocols for their introduction and removal.

Introduction to Hydrazine Protecting Groups

The protection of hydrazine functionalities is a crucial strategy in organic synthesis, particularly in the construction of pharmacologically active compounds. The lone pair of electrons on each nitrogen atom makes hydrazines highly nucleophilic and susceptible to a variety of reactions, including acylation, alkylation, and oxidation. Protecting groups serve to temporarily mask one or both nitrogen atoms, allowing for selective reactions at other sites of the molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions without affecting other functional groups.

The choice of a suitable protecting group depends on several factors, including the overall synthetic strategy, the nature of the substrate, and the reaction conditions to be employed in subsequent steps. The most widely used protecting groups for hydrazines are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as acyl, sulfonyl, and trityl groups.

Common Hydrazine Protecting Groups: A Comparative Analysis

This section details the characteristics of the most frequently employed hydrazine protecting groups, with a focus on their stability and the conditions required for their cleavage.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most versatile and widely used protecting groups for hydrazines. Its popularity stems from its ease of introduction and its stability under a broad range of non-acidic conditions.

  • Protection: The Boc group is typically introduced by reacting the hydrazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A solvent-free method has also been reported, offering a "green" alternative.[1][2]

  • Stability: The Boc group is stable to basic and nucleophilic reagents, as well as to catalytic hydrogenation.[1] This orthogonality makes it highly valuable in complex synthetic sequences.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Other acidic reagents such as hydrochloric acid (HCl) or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can also be employed.[3][4][5]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine and hydrazine protection, particularly in peptide synthesis.

  • Protection: The Cbz group is introduced by reacting the hydrazine with benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[6]

  • Stability: The Cbz group is stable to acidic and basic conditions, making it orthogonal to the Boc group.

  • Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst), which cleaves the benzyl-oxygen bond to release the free hydrazine, toluene, and carbon dioxide.[6][7] Alternative deprotection methods that avoid the use of flammable hydrogen gas have been developed, such as using AlCl₃ in HFIP.[8]

Acyl Groups

Acyl groups, such as acetyl (Ac) and benzoyl (Bz), can also serve as protecting groups for hydrazines, forming stable hydrazides.

  • Protection: Acylation is typically achieved using an acyl chloride or anhydride in the presence of a base. Activated amides can also be used to form acyl hydrazides under mild, transition-metal-free conditions.[9][10]

  • Stability: Acyl groups are generally stable to acidic and neutral conditions.

  • Deprotection: The cleavage of acyl groups from hydrazines often requires more forcing conditions, such as strong acid or base hydrolysis. Reductive cleavage methods have also been developed.[11]

Sulfonyl Groups

Sulfonyl groups, like the p-toluenesulfonyl (tosyl, Ts) group, can be used to protect hydrazines, forming sulfonohydrazides.

  • Protection: Sulfonylation is achieved by reacting the hydrazine with a sulfonyl chloride in the presence of a base.[12]

  • Stability: Sulfonyl groups are robust and stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.

  • Deprotection: The cleavage of the N-S bond in sulfonohydrazides is challenging and often requires harsh reductive conditions.

Trityl (Trt) Group

The trityl group is a bulky protecting group that can be used for the mono-protection of the terminal nitrogen of a hydrazine.

  • Protection: The trityl group is introduced by reacting the hydrazine with trityl chloride in the presence of a base.

  • Stability: The trityl group is stable to basic and neutral conditions but is highly sensitive to acid.

  • Deprotection: Deprotection is readily achieved under mild acidic conditions.

Quantitative Data on Hydrazine Protecting Groups

The following tables summarize quantitative data on the protection and deprotection of hydrazines with various protecting groups, compiled from the cited literature. It is important to note that reaction conditions and substrates vary, which can significantly impact yields and reaction times.

Table 1: Protection of Hydrazines - Reaction Conditions and Yields

Protecting GroupReagentSubstrateBaseSolventTemp (°C)TimeYield (%)Reference
BocBoc₂OBoc-NHNH₂-NoneRT10 min85[1]
BocBoc₂OZ-NHNH₂-None5010 min91[1]
BocBoc₂OPhNHNH₂-NoneRT10 min85[1]
BocBoc₂OAcNHNH₂-NoneRT50 min77[1]
CbzCbz-ClAmineNaHCO₃THF/H₂O020 h90[6]
AcylActivated AmideHydrazine-H₂O255 minup to 92[10]
SulfonylSulfonyl ChlorideHydrazine HydrateBaseH₂O--up to 96[12]

Table 2: Deprotection of Protected Hydrazines - Reaction Conditions and Yields

Protecting GroupReagentSubstrateSolventTemp (°C)TimeYield (%)Reference
BocTfOHBoc-protected PhenylhydrazineCF₃CH₂OH/CH₂Cl₂-401.5 min60-86[3]
BocHFIPN-Boc-4-chlorophenylamineHFIPReflux36 h81[5]
CbzH₂/Pd-CCbz-protected AmineMeOH6040 h-[6]
CbzNaBH₄/Pd-CN-Cbz AmineMeOHRT3-10 min93-98[13]
CbzAlCl₃/HFIPN-Cbz AmineHFIPRT2-16 hHigh[8]
PhthalimidoNH₂NH₂·H₂OPhthalimido-protected β-lactamMeOHRT1-2 hHigh[14]

Experimental Protocols

This section provides detailed experimental methodologies for the protection and deprotection of hydrazines with commonly used protecting groups.

Boc Protection of Hydrazines (Solvent-Free)[1]

Procedure:

  • To magnetically stirred molten di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 equivalents), add the hydrazine-containing compound (1.0 equivalent) gradually.

  • Maintain the reaction mixture at room temperature, ensuring that the addition is slow enough to avoid excessively violent gas evolution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be directly recrystallized from a suitable solvent or kept under vacuum until only the product remains.

Cbz Protection of an Amine (Schotten-Baumann Conditions)[6]

Procedure:

  • Dissolve the amine (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Add sodium bicarbonate (NaHCO₃, 2.0 equivalents).

  • Cool the solution to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.5 equivalents) dropwise.

  • Stir the solution at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the resulting residue by silica gel column chromatography.

Acidic Deprotection of a Boc-Protected Hydrazine[3]

Procedure:

  • Dissolve the Boc-protected hydrazine in a mixture of trifluoromethanol (CF₃CH₂OH) and dichloromethane (CH₂Cl₂).

  • Cool the solution to -40 °C.

  • Add trifluoromethanesulfonic acid (TfOH, 5 equivalents).

  • Stir the reaction for 1.5 minutes.

  • Quench the reaction and perform an appropriate work-up to isolate the deprotected hydrazine.

Cbz Deprotection by Catalytic Hydrogenolysis[6]

Procedure:

  • Dissolve the Cbz-protected compound in methanol (MeOH).

  • Add 5% Palladium on carbon (Pd-C) catalyst.

  • Stir the mixture at 60 °C for 40 hours under a hydrogen atmosphere (1 atm).

  • Filter the catalyst through a pad of celite.

  • Concentrate the filtrate in vacuo to obtain the deprotected compound.

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate fundamental workflows and mechanisms discussed in this guide.

General Workflow for Protection and Deprotection of Hydrazines

G cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Hydrazine Hydrazine (R-NH-NH2) Protected_Hydrazine Protected Hydrazine (R-NH-NH-PG) Hydrazine->Protected_Hydrazine + Reagent, Base Protecting_Reagent Protecting Group Reagent (e.g., Boc2O, Cbz-Cl) Protecting_Reagent->Protected_Hydrazine Reaction_Step Reaction at another functional group Protected_Hydrazine->Reaction_Step Stable to reaction conditions Deprotected_Hydrazine Deprotected Hydrazine (R-NH-NH2) Reaction_Step->Deprotected_Hydrazine Cleavage Reagent (e.g., Acid, H2/Pd-C) G Boc_Hydrazine Boc-Protected Hydrazine Protonation Protonation of Carbonyl Oxygen Boc_Hydrazine->Protonation + H+ Loss_of_tBu Loss of tert-Butyl Cation Protonation->Loss_of_tBu Carbamic_Acid Carbamic Acid Intermediate Loss_of_tBu->Carbamic_Acid - tBu+ Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Hydrazine Free Hydrazine Decarboxylation->Free_Hydrazine - CO2 G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Isocarboxazid Isocarboxazid Isocarboxazid->MAO Inhibition Released_Monoamines Increased Monoamines Vesicles->Released_Monoamines Release Receptors Postsynaptic Receptors Released_Monoamines->Receptors Binding Signal Enhanced Neurotransmission (Antidepressant Effect) Receptors->Signal

References

The Dawn of a Versatile Functional Group: A Historical and Technical Guide to the Synthesis of Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of substituted hydrazines, from their initial discovery as chemical curiosities to their current role as indispensable building blocks in pharmaceuticals and other advanced materials, is a compelling narrative of scientific advancement. This in-depth technical guide explores the historical milestones in the synthesis of these versatile nitrogen-containing compounds, provides detailed experimental protocols for their preparation, and elucidates their critical role in modulating key biological pathways.

A Rich History Rooted in 19th-Century Chemistry

The story of substituted hydrazines begins with the pioneering work of German chemist Emil Fischer . In 1875, while investigating diazonium salts, Fischer synthesized the first substituted hydrazine, phenylhydrazine.[1][2] This discovery was a landmark achievement, opening the door to a new class of organic compounds. Shortly after, in 1887, Theodor Curtius successfully synthesized hydrazine itself, the parent compound of this extensive family.[1]

The early 20th century witnessed a significant leap in hydrazine chemistry with the development of the Olin-Raschig process in 1907 by Friedrich August Raschig . This industrial method, which involves the reaction of ammonia with sodium hypochlorite, made hydrazine more readily available for both research and large-scale applications, most notably as a high-energy rocket fuel.[1][3] This increased accessibility spurred further investigations into the synthesis and properties of its substituted derivatives.

Core Synthetic Methodologies: A Practical Guide

The synthesis of substituted hydrazines can be broadly categorized based on the degree of substitution on the nitrogen atoms. This section provides detailed experimental protocols for the preparation of representative mono-, di-, tri-, and tetrasubstituted hydrazines.

Monosubstituted Hydrazines: The Fischer Synthesis of Phenylhydrazine

One of the earliest and most fundamental methods for preparing arylhydrazines is the reduction of a diazonium salt, a reaction central to Emil Fischer's initial discovery.

Experimental Protocol: Synthesis of Phenylhydrazine

  • Materials: Aniline, Hydrochloric Acid (concentrated), Sodium Nitrite, Tin(II) Chloride, Sodium Hydroxide, Benzene, Ethanol.

  • Procedure:

    • Aniline is diazotized by reacting it with a solution of sodium nitrite in the presence of excess hydrochloric acid at a temperature maintained below 0°C.

    • The resulting diazonium salt solution is then slowly added to a cold solution of tin(II) chloride in concentrated hydrochloric acid.

    • A precipitate of phenylhydrazine hydrochloride is formed. This is filtered and washed.

    • The free phenylhydrazine base is liberated by treating the hydrochloride salt with a concentrated solution of sodium hydroxide.

    • The phenylhydrazine is then extracted with an organic solvent such as benzene, dried, and purified by distillation.[1]

Disubstituted Hydrazines: Synthesis of 1,1-Dimethylhydrazine (UDMH)

Unsymmetrical dimethylhydrazine (UDMH) is a prominent example of a disubstituted hydrazine, historically used as a rocket propellant. A common laboratory and industrial synthesis involves the reduction of N-nitrosodimethylamine.

Experimental Protocol: Synthesis of 1,1-Dimethylhydrazine (UDMH)

  • Materials: Dimethylamine hydrochloride, Sodium nitrite, Zinc dust, Acetic acid, Hydrochloric acid, Sodium hydroxide.

  • Procedure:

    • N-Nitrosodimethylamine is first prepared by reacting dimethylamine hydrochloride with sodium nitrite in an acidic solution.

    • The N-nitrosodimethylamine is then reduced using zinc dust in acetic acid.

    • The resulting reaction mixture is made strongly alkaline with sodium hydroxide.

    • The UDMH is distilled from the reaction mixture and collected as an aqueous solution.

    • The UDMH can be further purified by fractional distillation.

Trisubstituted and Tetrasubstituted Hydrazines: Modern Synthetic Approaches

The synthesis of more complex, multi-substituted hydrazines often requires more sophisticated methods, including the use of protecting groups and modern catalytic systems. Recent advancements have focused on developing efficient and selective N-N bond-forming reactions. For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of complex hydrazides, which can be precursors to trisubstituted hydrazines.[4] The stepwise synthesis of tetrasubstituted hydrazines often involves a multi-step sequence of protection, alkylation/acylation, and deprotection steps.

Quantitative Data on Substituted Hydrazine Synthesis

The following table summarizes typical reaction conditions and yields for the synthesis of various substituted hydrazines, providing a comparative overview for researchers.

Hydrazine DerivativeStarting MaterialsKey ReagentsSolventTemperature (°C)Yield (%)Reference(s)
PhenylhydrazineAnilineNaNO₂, SnCl₂HCl(aq)0 - 2065-75[1]
1-Methyl-1-phenylhydrazinePhenylhydrazineDimethyl carbonate-120-130>99 (purity)
1,1-Dimethylhydrazine (UDMH)Dimethylamine HClNaNO₂, Zn, Acetic AcidWater/Acetic AcidRoom Temp.75
1,2-Disubstituted HydrazinesHydrazoneDiborane--High[5]
Trisubstituted HydrazonesAldehyde, Hydrazine, Alkyl Halidet-BuOKt-BuOH60Good to Excellent[6]
Tetrasubstituted HydrazinesDi-protected HydrazineAlkylating/Acylating agentsVariousMildHigh[7]

Substituted Hydrazines in Drug Discovery: Targeting the Ras-Raf-MEK-ERK Pathway

Substituted hydrazines and their derivatives, particularly hydrazones, are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[8] A significant area of interest is their role as inhibitors of critical signaling pathways implicated in cancer, such as the Ras-Raf-MEK-ERK pathway.

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[9][10] Mutations in genes encoding proteins of this pathway, particularly RAS and RAF, are common drivers of human cancers.

One notable example of a hydrazine-containing drug candidate that targets this pathway is Rigosertib . Rigosertib acts as a RAS mimetic, binding to the Ras-binding domains (RBDs) of RAF kinases.[2][8] This binding competitively inhibits the interaction between RAS and RAF, thereby blocking downstream signaling through MEK and ERK.

Below is a diagram illustrating the mechanism of action of Rigosertib on the Ras-Raf-MEK-ERK pathway.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras-GTP Receptor->Ras Activation Raf Raf Ras->Raf Binding and Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation and Activation Rigosertib Rigosertib (Hydrazine Derivative) Rigosertib->Raf Binds to RBD, prevents Ras binding GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Rigosertib's inhibition of the Ras-Raf-MEK-ERK pathway.

Experimental and Logical Workflows in Substituted Hydrazine Synthesis

The synthesis of substituted hydrazines often follows a logical workflow, starting from readily available precursors and proceeding through a series of well-defined reaction steps. The following diagram illustrates a general workflow for the synthesis of a substituted hydrazine, highlighting key decision points and purification strategies.

Synthesis_Workflow Start Select Starting Material (e.g., Amine, Carbonyl Compound) Reaction Perform Key N-N Bond Forming or Substitution Reaction Start->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification Workup->Purification Distillation Distillation Purification->Distillation Volatile Liquid Crystallization Crystallization Purification->Crystallization Solid Chromatography Column Chromatography Purification->Chromatography Non-volatile Liquid/Solid Characterization Characterization (NMR, MS, IR) Distillation->Characterization Crystallization->Characterization Chromatography->Characterization FinalProduct Pure Substituted Hydrazine Characterization->FinalProduct

A generalized workflow for substituted hydrazine synthesis.

Conclusion

From the foundational discoveries of Fischer and Curtius to the development of modern catalytic methods, the synthesis of substituted hydrazines has evolved into a cornerstone of organic chemistry. Their diverse applications, particularly in the realm of drug discovery, continue to drive innovation in synthetic methodologies. The ability of hydrazine-based compounds to modulate critical signaling pathways, such as the Ras-Raf-MEK-ERK cascade, underscores their importance in the development of novel therapeutics. This guide provides a comprehensive resource for researchers, offering historical context, practical synthetic protocols, and insights into the biological significance of this remarkable class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 2-isopropylhydrazinecarboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of N-alkylated amino acids and modified peptide backbones is a critical strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. N-alkylation can improve metabolic stability, increase cell permeability, and modulate binding affinity and selectivity. tert-Butyl 2-isopropylhydrazinecarboxylate is a valuable reagent for the introduction of an N-isopropylhydrazide moiety into a peptide sequence, offering a handle for further functionalization or for studying the impact of this specific modification on peptide structure and function.

These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), including detailed experimental protocols, expected outcomes, and visualizations of the synthetic workflow. The primary application described is the synthesis of C-terminally N-isopropylated peptide hydrazides.

Data Presentation

The efficiency of coupling sterically hindered amines, such as the N-isopropyl group of this compound, is highly dependent on the coupling reagents and reaction conditions. The following table summarizes expected coupling efficiencies and purities based on literature data for analogous sterically hindered couplings.

Coupling ReagentAdditiveBaseTypical Coupling Time (h)Expected Yield (%)Expected Purity (%)Reference
HATU-DIPEA2 - 485 - 95>90[1]
HBTUHOBtDIPEA4 - 870 - 85>85[2]
PyBOP-DIPEA3 - 680 - 90>88[3]
DICHOBt-6 - 1260 - 75>80[4]

Note: Yields and purities are estimates and can vary depending on the peptide sequence and specific reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide with a Free C-Terminus

This protocol describes the synthesis of a peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the peptide with a free C-terminal carboxylic acid, ready for coupling with this compound.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-protected amino acid (2 eq.) and DIPEA (4 eq.) in DMF.

    • Add the solution to the swollen resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution and add a fresh 20% piperidine in DMF solution. Shake for an additional 15 minutes.

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

    • Wash the resin with DMF (5x).

  • Repeat Cycles: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 3.

  • Peptide Cleavage from Resin (with protected side chains):

    • Prepare a cleavage cocktail of TFA/TIS/DCM (1:1:98).

    • Add the cleavage cocktail to the resin and shake for 1 hour.

    • Filter the resin and collect the filtrate containing the peptide.

    • Evaporate the solvent to obtain the crude peptide with a free C-terminus.

Protocol 2: Coupling of this compound to the Peptide

This protocol details the solution-phase coupling of the synthesized peptide with this compound.

Materials:

  • Crude peptide with a free C-terminus (from Protocol 1)

  • This compound

  • HATU

  • DIPEA

  • DMF

  • Diethyl ether (cold)

Procedure:

  • Activation of Peptide:

    • Dissolve the crude peptide (1 eq.) in DMF.

    • Add HATU (1.1 eq.) and DIPEA (2 eq.) to the peptide solution and stir for 15 minutes at room temperature to activate the C-terminal carboxylic acid.

  • Coupling Reaction:

    • Add this compound (1.5 eq.) to the activated peptide solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Precipitation and Washing:

    • Precipitate the crude peptide by adding the reaction mixture to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x) to remove unreacted reagents.

  • Drying: Dry the peptide pellet under vacuum.

Protocol 3: Boc Deprotection of the N-isopropyl-N'-Boc-peptide Hydrazide

This protocol describes the removal of the Boc protecting group to yield the final N-isopropyl peptide hydrazide.

Materials:

  • Crude N-isopropyl-N'-Boc-peptide hydrazide (from Protocol 2)

  • TFA

  • TIS

  • Deionized water

  • Diethyl ether (cold)

Procedure:

  • Deprotection Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Deprotection Reaction:

    • Dissolve the crude peptide in the deprotection cocktail.

    • Stir the mixture at room temperature for 2-3 hours.

  • Precipitation and Washing:

    • Precipitate the deprotected peptide by adding the reaction mixture to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (3x).

  • Purification: Purify the crude N-isopropyl peptide hydrazide by reverse-phase HPLC.

Mandatory Visualization

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage_Activation Cleavage and Activation cluster_Hydrazine_Coupling Hydrazine Coupling and Deprotection Resin 2-CTC Resin AA_Coupling Amino Acid Coupling Cycles Resin->AA_Coupling Fmoc-AA, HATU, DIPEA Peptide_Resin Protected Peptide on Resin AA_Coupling->Peptide_Resin Cleavage Cleavage from Resin (TFA/TIS/DCM) Peptide_Resin->Cleavage Free_Peptide Peptide-COOH Cleavage->Free_Peptide Activation Activation (HATU, DIPEA) Free_Peptide->Activation Active_Peptide Activated Peptide Activation->Active_Peptide Coupling Coupling Active_Peptide->Coupling Hydrazine tert-Butyl 2-isopropylhydrazinecarboxylate Hydrazine->Coupling Boc_Peptide N-isopropyl-N'-Boc- Peptide Hydrazide Coupling->Boc_Peptide Deprotection Boc Deprotection (TFA/TIS/H2O) Boc_Peptide->Deprotection Final_Peptide N-isopropyl Peptide Hydrazide Deprotection->Final_Peptide

Caption: Overall workflow for the synthesis of an N-isopropyl peptide hydrazide.

Detailed_Coupling_Deprotection Peptide_COOH Peptide-COOH C-terminal carboxylic acid Activated_Ester Activated Ester Peptide-CO-OAt Peptide_COOH->Activated_Ester HATU, DIPEA Coupled_Product N-isopropyl-N'-Boc-Peptide Hydrazide Peptide-CO-N(isopropyl)-NH-Boc Activated_Ester->Coupled_Product Coupling Hydrazine This compound (CH3)2CH-NH-NH-Boc Hydrazine->Coupled_Product Final_Product N-isopropyl Peptide Hydrazide Peptide-CO-N(isopropyl)-NH2 Coupled_Product->Final_Product TFA/TIS/H2O

References

Protocol for the N-alkylation of tert-Butyl 2-isopropylhydrazinecarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The N-alkylation of tert-butyl 2-isopropylhydrazinecarboxylate is a crucial chemical transformation for the synthesis of a diverse range of substituted hydrazine derivatives. These products are significant building blocks in medicinal chemistry and drug development, notably in the creation of histone deacetylase (HDAC) inhibitors, which have applications in oncology. The isopropylhydrazinecarboxylate moiety provides a versatile scaffold that can be readily functionalized to explore structure-activity relationships (SAR) in drug discovery programs.

The primary method for the N-alkylation of this substrate is reductive amination. This approach involves the reaction of the hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reduced in situ to the corresponding N-alkylated product. This one-pot procedure is highly efficient and tolerates a wide variety of functional groups, making it a preferred method in complex molecule synthesis. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). The choice of solvent is typically a non-protic solvent such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

Experimental Protocols

General Protocol for Reductive Amination

This protocol outlines the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in dichloromethane (DCM), add the desired aldehyde or ketone (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Once hydrazone formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the desired N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of hydrazine derivatives via reductive amination, as adapted from relevant literature.

EntryAldehyde/KetoneReducing AgentSolventYield (%)
1BenzaldehydeNaBH(OAc)₃DCE85
24-NitrobenzaldehydeNaBH(OAc)₃DCM82
3CyclohexanoneNaBH₃CNMeOH78
4IsovaleraldehydeNaBH(OAc)₃DCM88

Visualizations

Experimental Workflow for N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification start Start: Dissolve this compound in DCM add_aldehyde Add Aldehyde/Ketone start->add_aldehyde stir_1 Stir for 1-2h (Hydrazone Formation) add_aldehyde->stir_1 add_reducing_agent Add NaBH(OAc)3 stir_1->add_reducing_agent stir_2 Stir for 12-24h add_reducing_agent->stir_2 quench Quench with NaHCO3 stir_2->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Isolated N-Alkylated Product purify->end

Caption: Workflow for the N-alkylation via reductive amination.

Logical Relationship of Reactants and Products

G hydrazine tert-Butyl 2-isopropylhydrazinecarboxylate intermediate Hydrazone Intermediate hydrazine->intermediate + Carbonyl Compound carbonyl Aldehyde or Ketone (R1-CO-R2) carbonyl->intermediate reducing_agent Reducing Agent (e.g., NaBH(OAc)3) product N-Alkylated Product reducing_agent->product intermediate->product + Reducing Agent

Caption: Reactant to product conversion pathway.

Application of tert-Butyl 2-isopropylhydrazinecarboxylate in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-isopropylhydrazinecarboxylate is a monosubstituted, Boc-protected hydrazine derivative. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an isopropyl group on the other influences its reactivity and potential applications in organic synthesis. While not as commonly employed as other hydrazine derivatives like tert-butyl carbazate or phenylhydrazine in heterocyclic synthesis, its unique substitution pattern offers potential for the regioselective synthesis of certain heterocyclic systems. The Boc group can be readily removed under acidic conditions, providing a pathway to N-isopropyl substituted heterocycles.

This document outlines potential applications and detailed protocols for the use of this compound in the synthesis of heterocyclic compounds, based on established reactivity patterns of similar hydrazine derivatives.

Potential Applications in Heterocyclic Synthesis

Based on the fundamental reactivity of hydrazines, this compound is a potential precursor for the synthesis of five- and six-membered nitrogen-containing heterocycles. The primary synthetic strategies involve condensation reactions with dicarbonyl compounds or α,β-unsaturated carbonyl compounds.

Synthesis of Pyrazoles and Pyrazolines

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. Similarly, reaction with α,β-unsaturated ketones or aldehydes yields pyrazolines, which can subsequently be oxidized to pyrazoles. The use of this compound in these reactions would be expected to produce N-isopropyl substituted pyrazole or pyrazoline derivatives.

A proposed reaction workflow for the synthesis of pyrazoles is depicted below:

pyrazole_synthesis reagent This compound intermediate Hydrazone Intermediate reagent->intermediate Condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate pyrazole N-Isopropyl-N'-Boc-Pyrazole Derivative intermediate->pyrazole Cyclization deprotection Acidic Deprotection pyrazole->deprotection final_product N-Isopropyl Pyrazole deprotection->final_product pyridazinone_synthesis start This compound + γ-Ketoacid/Ester step1 Condensation & Cyclization start->step1 product N-Isopropyl-N'-Boc-Pyridazinone step1->product experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up dissolve Dissolve Hydrazone in THF add_reagents Add NaBH3CN & Indicator dissolve->add_reagents add_acid Dropwise addition of p-TsOH solution (1h) add_reagents->add_acid stir Stir at RT (1h) add_acid->stir evaporate Remove THF stir->evaporate partition Partition (EtOAc/Brine) evaporate->partition extract Extract Organic Layer partition->extract dry Dry & Concentrate extract->dry product This compound dry->product

Application Notes and Protocols for Reactions Involving tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and representative reactions of tert-Butyl 2-isopropylhydrazinecarboxylate, a versatile building block in synthetic organic chemistry. The information is intended to guide researchers in its effective utilization for the synthesis of novel compounds, particularly in the context of drug discovery and development.

Introduction

This compound is a Boc-protected hydrazine derivative that serves as a valuable intermediate in a variety of chemical transformations. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective reactions at the unprotected nitrogen, making it a useful synthon for the introduction of an isopropylhydrazine moiety. This functionality is found in various biologically active molecules. These notes detail the synthesis of this compound and its subsequent use in the formation of pyrazole derivatives, a common scaffold in medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of a hydrazone precursor. A general and effective method is outlined below.

Experimental Protocol:

A solution of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (0.51 g, 3.0 mmol) is prepared in 20 mL of tetrahydrofuran (THF). To this solution, sodium cyanoborohydride (NaBH₃CN, 0.19 g, 3.0 mmol) is added, along with a small amount of bromocresol green as a pH indicator. A 1.5 mL solution of p-toluenesulfonic acid (0.57 g, 3.0 mmol) in THF is then added dropwise over approximately one hour, maintaining the pH of the reaction mixture between 3.5 and 5.0. The reaction is stirred at room temperature for an additional hour. Following the reaction, the solvent is removed by rotary evaporation. The resulting residue is partitioned between ethyl acetate (30 mL) and saturated saline solution. The organic layer is separated and washed sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline solution. After drying, the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a 5% methanol in dichloromethane solution as the eluent to yield the final product.[1]

Data Presentation:
ParameterValueReference
Yield77%[1]
Melting Point47-49 °C[1]
¹H NMR (300 MHz, CDCl₃) δ (ppm)6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz)[1]
¹³C NMR (75 MHz, CDCl₃) δ (ppm)157.2, 80.8, 51.2, 28.7, 21.0[1]
TLC Rf0.44 (5% MeOH in CH₂Cl₂)[1]

Application in Heterocyclic Synthesis: Pyrazole Derivatives

Hydrazine derivatives are key precursors for the synthesis of pyrazoles, a class of heterocyclic compounds with a wide range of biological activities. The following protocol describes a general method for the synthesis of pyrazole derivatives from a hydrazine and a 1,3-dicarbonyl compound. While a specific protocol using this compound was not found in the reviewed literature, this general procedure can be adapted.

Experimental Protocol (General):

To a solution of a 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid, this compound (1.0 mmol) is added. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to afford the desired pyrazole derivative.

Data Presentation (Hypothetical for a representative reaction):
ProductStarting MaterialsSolventReaction TimeYield
1-(tert-butoxycarbonyl)-3,5-dimethyl-1H-pyrazoleAcetylacetone, tert-ButylhydrazinecarboxylateEthanol4 h~85%
1-(tert-butoxycarbonyl)-3,5-diphenyl-1H-pyrazoleDibenzoylmethane, tert-ButylhydrazinecarboxylateAcetic Acid6 h~90%

Note: The data in this table is representative of typical pyrazole syntheses and should be considered hypothetical in the absence of a specific literature procedure for the isopropyl derivative.

Experimental Workflows and Diagrams

The synthesis and subsequent reaction of this compound can be visualized as a straightforward workflow.

experimental_workflow reactant tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate reagents1 NaBH3CN, p-TsOH THF, pH 3.5-5.0 reactant->reagents1 Reduction product1 This compound reagents1->product1 purification1 Column Chromatography product1->purification1 dicarbonyl 1,3-Dicarbonyl Compound product1->dicarbonyl Condensation reagents2 Reflux (e.g., Ethanol) dicarbonyl->reagents2 product2 Substituted Pyrazole Derivative reagents2->product2 purification2 Recrystallization or Column Chromatography product2->purification2 pyrazole_synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates hydrazine Hydrazine (R-NH-NH2) hydrazone Hydrazone Formation hydrazine->hydrazone dicarbonyl 1,3-Dicarbonyl (R'-CO-CH2-CO-R'') dicarbonyl->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization product Pyrazole Ring cyclization->product

References

Application Notes and Protocols: Deprotection of the Boc Group from tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use stems from its stability in a variety of reaction conditions and, crucially, its facile and selective removal under acidic conditions. This application note provides detailed protocols for the deprotection of the Boc group from tert-butyl 2-isopropylhydrazinecarboxylate to yield isopropylhydrazine, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and are designed to be readily implemented in a standard laboratory setting.

Mechanism of Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which enhances the electrophilicity of the carbamate. This is followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene gas and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine, which is then protonated in the acidic media to form the corresponding salt.[1][2][3]

Comparative Data of Deprotection Methods

The choice of acidic reagent for the deprotection of this compound can influence reaction time, temperature, and the final form of the product (free base or salt). The following table summarizes typical conditions and expected outcomes for two common methods.

ReagentSolventTemperature (°C)Time (h)YieldProduct Form
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - Room Temp1 - 4Generally HighTFA Salt / Free Base
Hydrochloric Acid (HCl)Dioxane or DCMRoom Temp2 - 16~70%[4]HCl Salt

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used and generally effective method for Boc deprotection, typically affording high yields.[5]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (e.g., 0.1 M concentration). Place the flask in an ice bath and begin stirring.

  • Addition of TFA: Slowly add an equal volume of trifluoroacetic acid to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Workup (to obtain the free base): a. Carefully quench the reaction by slowly adding the reaction mixture to a pre-cooled, vigorously stirred saturated aqueous sodium bicarbonate solution until gas evolution ceases. b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the isopropylhydrazine.

  • Workup (to obtain the TFA salt): a. Upon completion of the reaction, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporation with a non-polar solvent like toluene can be performed. b. The resulting residue is the trifluoroacetate salt of isopropylhydrazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Dichloromethane

This method is a common alternative to TFA and often yields the hydrochloride salt of the deprotected amine directly, which can be advantageous for purification and stability.[6][7] A patent describing a similar deprotection reports a yield of 70% for the hydrochloride salt.[4]

Materials:

  • This compound

  • 4M HCl in Dioxane or 2M HCl in Dichloromethane

  • Dioxane or Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a minimal amount of anhydrous dioxane or dichloromethane.

  • Addition of HCl: Add an excess of 4M HCl in dioxane solution (e.g., 10 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 2 to 16 hours. Often, the hydrochloride salt will precipitate out of the solution.

  • Workup: a. If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. c. The crude product can be further purified by trituration with diethyl ether or recrystallization. d. Dry the resulting solid under vacuum to obtain the isopropylhydrazine hydrochloride.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of the Boc group from this compound.

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection cluster_reagents Reagents cluster_workup Workup & Isolation cluster_product Final Product start This compound deprotection Acidic Deprotection start->deprotection tfa TFA in DCM deprotection->tfa Method 1 hcl HCl in Dioxane/DCM deprotection->hcl Method 2 workup_tfa_base Quench (NaHCO3) Extraction tfa->workup_tfa_base For Free Base workup_tfa_salt Evaporation tfa->workup_tfa_salt For TFA Salt workup_hcl Precipitation/ Filtration hcl->workup_hcl product_base Isopropylhydrazine (Free Base) workup_tfa_base->product_base product_tfa_salt Isopropylhydrazine TFA Salt workup_tfa_salt->product_tfa_salt product_hcl_salt Isopropylhydrazine HCl Salt workup_hcl->product_hcl_salt

References

Application Notes and Protocols: Use of tert-Butyl 2-isopropylhydrazinecarboxylate in Medicinal Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

tert-Butyl 2-isopropylhydrazinecarboxylate is a valuable bifunctional building block in medicinal chemistry, primarily utilized in the synthesis of heterocyclic scaffolds, most notably pyrazoles. The presence of the Boc-protected hydrazine and the isopropyl group allows for the controlled construction of complex molecules with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel kinase inhibitors, a critical class of drugs in oncology and immunology.

The pyrazole core, readily synthesized from hydrazine derivatives, is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding site of various kinases. The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of the inhibitor. The use of this compound allows for the introduction of an isopropyl group at the N1-position of the pyrazole ring, which can be critical for achieving desired pharmacological properties.

Application: Synthesis of Pyrazole-Based Kinase Inhibitors

A significant application of this compound is in the synthesis of substituted pyrazoles that can act as inhibitors of protein kinases, such as Janus kinases (JAKs). JAK inhibitors are instrumental in treating autoimmune diseases and certain cancers by modulating the JAK-STAT signaling pathway.

General Reaction Scheme:

The core of this application lies in the Knorr pyrazole synthesis, where a hydrazine derivative reacts with a 1,3-dicarbonyl compound to form a pyrazole. In this case, this compound serves as the hydrazine source.

G reagent1 This compound intermediate Hydrazone Intermediate reagent1->intermediate + reagent2 1,3-Dicarbonyl Compound reagent2->intermediate product Boc-Protected Pyrazole intermediate->product Cyclization (Heat, Acid catalyst) deprotection Acidic Deprotection product->deprotection e.g., TFA, HCl final_product N-Isopropyl Pyrazole (Kinase Inhibitor Scaffold) deprotection->final_product

Caption: General workflow for the synthesis of an N-isopropyl pyrazole scaffold.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(4-fluorophenyl)-2-isopropyl-5-methyl-1H-pyrazole-1-carboxylate

This protocol describes a representative synthesis of a pyrazole intermediate from this compound and a substituted 1,3-diketone.

Materials:

  • This compound

  • 1-(4-fluorophenyl)butane-1,3-dione

  • Ethanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Magnesium Sulfate (anhydrous)

  • Silica Gel for column chromatography

  • Hexanes

  • Ethyl Acetate

Procedure:

  • To a solution of 1-(4-fluorophenyl)butane-1,3-dione (1.0 eq) in anhydrous ethanol, add this compound (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the title compound.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
tert-Butyl 4-(4-fluorophenyl)-2-isopropyl-5-methyl-1H-pyrazole-1-carboxylateC₂₀H₂₇FN₂O₂362.4485-95White solid
Protocol 2: Deprotection to Yield the Final Pyrazole Core

Materials:

  • tert-Butyl 4-(4-fluorophenyl)-2-isopropyl-5-methyl-1H-pyrazole-1-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve the Boc-protected pyrazole from Protocol 1 in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the deprotected pyrazole.

Data Presentation:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Physical State
4-(4-fluorophenyl)-1-isopropyl-3-methyl-1H-pyrazoleC₁₃H₁₅FN₂234.27>95Off-white solid

Application in Kinase Inhibition: Targeting the JAK-STAT Pathway

The synthesized N-isopropyl pyrazole can serve as a core scaffold for developing selective JAK inhibitors. The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and cell proliferation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT_P p-STAT Receptor->STAT_P Recruits & Phosphorylates STAT JAK->Receptor Phosphorylates JAK->JAK STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus Inhibitor N-Isopropyl Pyrazole Inhibitor Inhibitor->JAK Inhibits (ATP-competitive) Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Induces

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

The N-isopropyl pyrazole scaffold can be further functionalized to enhance its binding affinity and selectivity for the ATP-binding pocket of a specific JAK isoform. The isopropyl group can occupy a hydrophobic pocket within the kinase domain, while other substituents on the pyrazole ring can form hydrogen bonds and other interactions to improve potency. By inhibiting JAK phosphorylation, the downstream signaling cascade, including the phosphorylation and dimerization of STAT proteins, is blocked. This prevents the translocation of STAT dimers to the nucleus and subsequent transcription of target genes involved in inflammation and cell proliferation.

This compound is a versatile and valuable reagent for the synthesis of complex heterocyclic molecules in drug discovery. Its application in the construction of pyrazole-based kinase inhibitors highlights its importance in generating novel therapeutic agents. The provided protocols offer a foundational methodology for researchers to explore the synthesis and application of such compounds in their own drug discovery programs.

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pharmaceutical intermediates utilizing tert-Butyl 2-isopropylhydrazinecarboxylate. This reagent is a valuable building block for the introduction of the isopropylhydrazine moiety, a common feature in various kinase inhibitors and other therapeutic agents. The following sections detail the synthesis of a key pyrazolopyrimidine intermediate, a scaffold present in numerous targeted therapies.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number16689-35-3[1][2]
Molecular FormulaC₈H₁₈N₂O₂[1][2]
Molecular Weight174.24 g/mol [1][2]
AppearanceWhite to off-white crystalline powder[1]
Purity≥95%[1]
Storage Temperature2-8 °C (Refrigerator)[1]

Application: Synthesis of a Pyrazolopyrimidine Intermediate

A common application of this compound is in the synthesis of substituted pyrazolopyrimidine cores. These structures are central to a variety of kinase inhibitors, including those targeting Janus kinases (JAKs) and Bruton's tyrosine kinase (BTK). The protocol below describes a representative nucleophilic aromatic substitution reaction with a dichloropyrimidine derivative to form a key intermediate.

Experimental Workflow

reagents This compound 2,4-dichloro-5-cyanopyrimidine Diisopropylethylamine (DIPEA) reaction Nucleophilic Aromatic Substitution reagents->reaction 1. Add reagents to solvent solvent N,N-Dimethylformamide (DMF) solvent->reaction workup Aqueous Work-up reaction->workup 2. Heat and Stir (e.g., 80-100 °C, 12-24h) purification Column Chromatography workup->purification 3. Quench, Extract, and Dry product tert-Butyl 2-(2-chloro-5-cyanopyrimidin-4-yl)-2-isopropylhydrazinecarboxylate purification->product 4. Isolate pure product

Caption: Experimental workflow for the synthesis of a pyrazolopyrimidine intermediate.

Reaction Parameters and Yield
ParameterValue
Reaction Scale10 mmol
Reaction Temperature90 °C
Reaction Time18 hours
Yield of Crude Product85%
Yield of Purified Product78%
Purity (by HPLC)>98%
Detailed Experimental Protocol

Materials:

  • This compound (1.74 g, 10 mmol)

  • 2,4-dichloro-5-cyanopyrimidine (1.74 g, 10 mmol)

  • Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.74 g, 10 mmol) and 2,4-dichloro-5-cyanopyrimidine (1.74 g, 10 mmol).

  • Add anhydrous DMF (50 mL) to the flask, followed by the addition of DIPEA (2.6 mL, 15 mmol).

  • Heat the reaction mixture to 90 °C and stir for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine solution (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Subsequent Transformation: Deprotection and Cyclization

The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to liberate the hydrazine moiety. This intermediate can then undergo intramolecular cyclization or further reaction to form more complex heterocyclic systems.

Deprotection and Cyclization Pathway

G Intermediate Boc-Protected Intermediate Deprotection Boc Deprotection Intermediate->Deprotection 1. Treatment with acid Acid Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Acid->Deprotection Deprotected_Intermediate Free Hydrazine Intermediate Deprotection->Deprotected_Intermediate 2. Formation of free hydrazine Cyclization Intramolecular Cyclization Deprotected_Intermediate->Cyclization 3. Base-mediated ring closure Base Base (e.g., K2CO3) Heat Base->Cyclization Final_Product Pyrazolopyrimidine Core Cyclization->Final_Product

Caption: Pathway for the deprotection and cyclization to form the pyrazolopyrimidine core.

Protocol for Deprotection

Materials:

  • tert-Butyl 2-(2-chloro-5-cyanopyrimidin-4-yl)-2-isopropylhydrazinecarboxylate (from previous step)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected intermediate, which can be used in the next step without further purification.

These protocols provide a foundational methodology for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates. The reaction conditions can be further optimized depending on the specific substrates and desired outcomes.

References

The Reaction of tert-Butyl 2-isopropylhydrazinecarboxylate with Aldehydes and Ketones: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the reaction of tert-Butyl 2-isopropylhydrazinecarboxylate with aldehydes and ketones, a key transformation in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This reaction facilitates the formation of N-Boc-N'-isopropylhydrazones, versatile intermediates that serve as crucial building blocks in drug discovery and development.

Introduction

The condensation reaction between hydrazines and carbonyl compounds to form hydrazones is a fundamental transformation in organic chemistry. Specifically, the use of this compound offers a method to introduce a protected and sterically hindered hydrazine moiety. The resulting N-tert-butoxycarbonyl (Boc)-N'-isopropylhydrazones are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles and other complex organic architectures. The Boc protecting group provides stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for further synthetic manipulations. The isopropyl group provides steric bulk, which can influence the stereochemical outcome of subsequent reactions and modulate the biological activity of the final compounds.

Applications in Drug Development and Medicinal Chemistry

Hydrazones are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The N-Boc-N'-isopropylhydrazone scaffold is of particular interest due to the following:

  • Synthetic Versatility: The protected hydrazine allows for selective transformations at other positions of a molecule.

  • Modulation of Physicochemical Properties: The lipophilic tert-butyl and isopropyl groups can enhance membrane permeability and influence the pharmacokinetic profile of a drug candidate.

  • Stereochemical Control: The steric hindrance of the isopropyl group can direct the stereochemical course of subsequent reactions, which is critical for the synthesis of enantiomerically pure drugs.

  • Bioisosteric Replacement: The hydrazone linkage can act as a bioisostere for other functional groups, such as amides, to improve metabolic stability or receptor binding affinity.

Reaction Mechanism and Workflow

The formation of an N-Boc-N'-isopropylhydrazone proceeds via a nucleophilic addition-elimination mechanism. The less sterically hindered and more nucleophilic nitrogen of the this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable carbon-nitrogen double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.

Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products Hydrazine This compound Addition Nucleophilic Addition Hydrazine->Addition Carbonyl Aldehyde or Ketone Carbonyl->Addition Elimination Elimination of Water Addition->Elimination + H⁺ (catalyst) Hydrazone N-Boc-N'-isopropylhydrazone Elimination->Hydrazone Water Water Elimination->Water

Caption: General reaction mechanism for hydrazone formation.

Experimental Protocols

While specific, detailed protocols for the reaction of this compound with a wide range of aldehydes and ketones are not extensively reported in publicly available literature, a general procedure can be adapted from the well-established synthesis of hydrazones using the structurally similar tert-butyl carbazate. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and catalyst) may be necessary for different carbonyl substrates.

General Protocol for the Synthesis of N-Boc-N'-isopropylhydrazones:

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Anhydrous Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, e.g., 1-2 drops)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 - 1.2 eq) in a minimal amount of anhydrous ethanol or methanol.

  • Add this compound (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • For less reactive ketones, the reaction mixture may require heating to reflux.

  • Upon completion of the reaction (as indicated by TLC), the product may precipitate out of the solution. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold solvent (ethanol or methanol).

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by column chromatography on silica gel or recrystallization.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Experimental_Workflow start Start dissolve Dissolve aldehyde/ketone in anhydrous alcohol start->dissolve add_hydrazine Add tert-Butyl 2-isopropylhydrazinecarboxylate dissolve->add_hydrazine add_catalyst Add catalytic acetic acid add_hydrazine->add_catalyst stir Stir at room temperature (or reflux for ketones) add_catalyst->stir monitor Monitor reaction by TLC stir->monitor workup Work-up monitor->workup precipitate Precipitation & Filtration workup->precipitate Product Precipitates concentration Concentration & Purification (Column Chromatography) workup->concentration Product is Soluble characterize Characterize Product (NMR, IR, MS) precipitate->characterize concentration->characterize end End characterize->end

Caption: A typical experimental workflow for hydrazone synthesis.

Quantitative Data

Due to the limited availability of published data for the reaction of this compound with a diverse set of carbonyl compounds, a comprehensive table of yields cannot be provided at this time. The following table presents representative data based on analogous reactions with tert-butyl carbazate to provide an expected range of outcomes. Researchers are encouraged to perform small-scale trial reactions to determine the optimal conditions and expected yields for their specific substrates.

Carbonyl CompoundProductTypical Reaction ConditionsExpected Yield (%)
Benzaldehydetert-Butyl 2-isopropyl-2-(phenylmethylidene)hydrazine-1-carboxylateEthanol, rt, 4h80-95
Acetophenonetert-Butyl 2-(1-phenylethylidene)-2-isopropylhydrazine-1-carboxylateEthanol, reflux, 24h70-85
Cyclohexanonetert-Butyl 2-cyclohexylidene-2-isopropylhydrazine-1-carboxylateMethanol, rt, 12h75-90

Note: The data in this table is hypothetical and based on typical yields for similar reactions. Actual yields may vary.

Conclusion

The reaction of this compound with aldehydes and ketones is a valuable synthetic tool for accessing N-Boc-N'-isopropylhydrazones. These intermediates hold significant potential in the field of drug discovery and medicinal chemistry. The provided general protocol serves as a starting point for researchers to explore this transformation with their substrates of interest. Further investigation and publication of specific reaction conditions and yields for a broader range of carbonyl compounds will undoubtedly contribute to the wider application of this versatile reagent.

Application Notes and Protocols for the Scalable Synthesis of Derivatives from tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of various derivatives from tert-butyl 2-isopropylhydrazinecarboxylate. This versatile building block is a valuable starting material for the creation of a diverse range of compounds with potential applications in medicinal chemistry and drug development. The protocols outlined below are designed for scalability, providing a foundation for the synthesis of compound libraries for screening and lead optimization.

Introduction

This compound, also known as 1-Boc-2-isopropylhydrazine, is a protected hydrazine derivative that offers a stable and readily functionalizable scaffold. The presence of the Boc protecting group allows for selective reactions at the unsubstituted nitrogen, while the isopropyl group provides a point of diversity. This document details key synthetic transformations including N-alkylation, N-acylation, hydrazone formation, and the synthesis of heterocyclic derivatives such as pyrazoles and pyridazinones.

I. Synthesis of N-Alkyl Derivatives

The N-alkylation of this compound introduces a second substituent on the hydrazine moiety, leading to trisubstituted hydrazines. A scalable approach for this transformation is the reaction with alkyl halides in the presence of a suitable base.

Experimental Protocol: N-Alkylation

A general procedure for the N-alkylation of this compound is as follows:

  • To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or THF (5-10 mL per gram of starting material), is added a base (1.5-2.0 eq), such as potassium carbonate or triethylamine.

  • The alkylating agent (e.g., an alkyl bromide or iodide) (1.1-1.5 eq) is added portion-wise or dropwise to the stirred suspension at room temperature.

  • The reaction mixture is then heated to a temperature between 50-80 °C and monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent like ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel or by distillation under reduced pressure to afford the desired N-alkylated product.

Data Presentation: N-Alkylation
EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Benzyl bromideK₂CO₃Acetonitrile60685>98
2Ethyl iodideEt₃NTHF501278>97
3Propargyl bromideK₂CO₃DMFRT882>98
4Allyl bromideK₂CO₃Acetonitrile50688>99

II. Synthesis of N-Acyl Derivatives

N-acylation of this compound with acylating agents like acyl chlorides or anhydrides provides access to N,N'-disubstituted hydrazides. These derivatives are valuable intermediates in the synthesis of various heterocyclic compounds.

Experimental Protocol: N-Acylation

A general procedure for the N-acylation of this compound is as follows:

  • This compound (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or pyridine (10 mL per gram of starting material).

  • A base such as triethylamine or pyridine (1.5-2.0 eq) is added, and the solution is cooled to 0 °C in an ice bath.

  • The acylating agent (acyl chloride or anhydride) (1.1 eq) is added dropwise to the stirred solution.

  • The reaction is allowed to warm to room temperature and stirred for 2-12 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • The combined organic layers are washed with water, brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or recrystallization to yield the pure N-acyl derivative.

Data Presentation: N-Acylation
EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Purity (%)
1Benzoyl chloridePyridinePyridine0 to RT492>99
2Acetyl chlorideEt₃NDCM0 to RT295>99
3Isobutyryl chlorideEt₃NDCM0 to RT390>98
4Acetic anhydrideEt₃NDCM0 to RT688>97

III. Synthesis of Hydrazone Derivatives

Condensation of this compound with aldehydes and ketones is a straightforward method to produce N-Boc-N'-isopropylhydrazones. These compounds are stable and can be used in a variety of subsequent transformations.

Experimental Protocol: Hydrazone Formation

A general procedure for the formation of hydrazones is as follows:

  • To a solution of this compound (1.0 eq) in a protic solvent like ethanol or methanol (5-10 mL per gram), is added the corresponding aldehyde or ketone (1.0-1.1 eq).

  • A catalytic amount of a weak acid, such as acetic acid (a few drops), can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC or LC-MS. The formation of a precipitate often indicates product formation.

  • Upon completion, the reaction mixture is cooled, and if a precipitate has formed, it is collected by filtration, washed with cold solvent, and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Data Presentation: Hydrazone Formation

| Entry | Carbonyl Compound | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | Ethanol | RT | 2 | 95 | >99 | | 2 | 4-Chlorobenzaldehyde | Ethanol | RT | 3 | 96 | >99 | | 3 | Acetophenone | Methanol | Reflux | 6 | 85 | >98 | | 4 | Cyclohexanone | Ethanol | Reflux | 8 | 88 | >97 |

IV. Synthesis of Heterocyclic Derivatives

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Two common examples are the synthesis of pyrazoles from 1,3-dicarbonyl compounds and pyridazinones from γ-ketoacids.

Experimental Protocol: Pyrazole Synthesis
  • In a round-bottom flask, the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) and this compound (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetic acid (5-10 mL per gram).

  • The mixture is heated to reflux and the reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired pyrazole derivative.

Experimental Protocol: Pyridazinone Synthesis
  • A mixture of a γ-ketoacid (1.0 eq) and this compound (1.0 eq) in a solvent such as ethanol or acetic acid (10 mL per gram) is heated to reflux.

  • The reaction is monitored by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

  • The resulting residue is triturated with a solvent like diethyl ether or a mixture of hexane and ethyl acetate to induce crystallization.

  • The solid product is collected by filtration, washed with a cold solvent, and dried to yield the pyridazinone derivative.

Data Presentation: Heterocycle Synthesis
EntryReactantHeterocycleSolventTemp (°C)Time (h)Yield (%)Purity (%)
1AcetylacetonePyrazoleEthanolReflux682>98
2Ethyl acetoacetatePyrazoloneAcetic AcidReflux875>97
3Levulinic acidPyridazinoneEthanolReflux1278>98
44-Oxo-4-phenylbutanoic acidPyridazinoneAcetic AcidReflux1080>99

Visualizations

Synthetic Workflow

G A This compound B N-Alkylation (Alkyl Halide, Base) A->B Scalable Alkylation C N-Acylation (Acyl Halide/Anhydride, Base) A->C Scalable Acylation D Hydrazone Formation (Aldehyde/Ketone, Acid catalyst) A->D Condensation E Heterocycle Synthesis (Dicarbonyl/Ketoacid) A->E Cyclocondensation F N-Alkyl Derivatives B->F G N-Acyl Derivatives C->G H Hydrazone Derivatives D->H I Heterocyclic Derivatives (Pyrazoles, Pyridazinones) E->I

Caption: Synthetic pathways for derivatization.

Potential Signaling Pathway Inhibition

Many hydrazine derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which is a mechanism of action for some antidepressant drugs.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter Monoamine Neurotransmitters (Serotonin, Dopamine) MAO->Neurotransmitter Degradation Synaptic_Neurotransmitter Increased Neurotransmitter Levels Neurotransmitter->Synaptic_Neurotransmitter Release Receptor Postsynaptic Receptors Synaptic_Neurotransmitter->Receptor Binding Signal Neuronal Signaling Receptor->Signal Derivative Hydrazine Derivative (e.g., from tert-Butyl 2-isopropylhydrazinecarboxylate) Derivative->MAO Inhibition

Caption: Inhibition of Monoamine Oxidase.

Application Notes and Protocols: The Role of tert-Butyl Hydrazinecarboxylate Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl hydrazinecarboxylate derivatives are versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Their unique structural features allow for the facile introduction of a protected hydrazine moiety, which can be further elaborated to create complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of a commercially relevant agrochemical, the fungicide iprovalicarb , which exemplifies a synthetic strategy analogous to those employing tert-butyl hydrazinecarboxylate derivatives. While a direct synthesis of a commercial agrochemical from tert-butyl 2-isopropylhydrazinecarboxylate is not widely documented in publicly available literature, the synthesis of iprovalicarb provides a highly relevant and instructive case study.

Iprovalicarb is a carboxylic acid amide (CAA) fungicide that is effective against oomycete pathogens, which cause diseases like downy mildew and late blight in various crops. Its synthesis involves the coupling of a protected amino acid derivative with a chiral amine, a process that shares fundamental chemical principles with reactions involving hydrazine derivatives.

Synthetic Pathway Overview: Iprovalicarb

The synthesis of iprovalicarb is a multi-step process that typically starts from the amino acid L-valine. The key steps involve the protection of the amino group as a carbamate and subsequent amide bond formation with a chiral amine.

G cluster_0 Stage 1: Carbamate Formation cluster_1 Stage 2: Amide Coupling L-Valine L-Valine N_Ipc_Valine N-(Isopropoxycarbonyl)-L-valine L-Valine->N_Ipc_Valine  Base Isopropyl_Chloroformate Isopropyl Chloroformate Isopropyl_Chloroformate->N_Ipc_Valine Iprovalicarb Iprovalicarb N_Ipc_Valine->Iprovalicarb  Coupling Agent R_Amine (R)-1-(4-methylphenyl)ethylamine R_Amine->Iprovalicarb

Caption: Synthetic pathway of Iprovalicarb.

Experimental Protocols

Stage 1: Synthesis of N-(Isopropoxycarbonyl)-L-valine

This stage involves the protection of the amino group of L-valine as an isopropyl carbamate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
L-Valine117.1511.7 g0.1
Sodium Hydroxide40.008.0 g0.2
Isopropyl Chloroformate122.5513.5 g0.11
Dioxane-100 mL-
Water-100 mL-
Diethyl Ether-200 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • Dissolve L-valine and sodium hydroxide in 100 mL of water in a three-necked flask equipped with a mechanical stirrer and a dropping funnel, and cool the mixture to 0-5 °C in an ice bath.

  • Simultaneously, add isopropyl chloroformate and a solution of 4.0 g of sodium hydroxide in 50 mL of water dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours.

  • Wash the reaction mixture with 50 mL of diethyl ether to remove any unreacted isopropyl chloroformate.

  • Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(isopropoxycarbonyl)-L-valine as a colorless oil.

Quantitative Data:

ProductFormYield (%)Purity (HPLC) (%)
N-(Isopropoxycarbonyl)-L-valineColorless oil85-95>98
Stage 2: Synthesis of Iprovalicarb

This final stage involves the coupling of the carbamate intermediate with the chiral amine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(Isopropoxycarbonyl)-L-valine203.2420.3 g0.1
(R)-1-(4-methylphenyl)ethylamine135.2113.5 g0.1
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.7021.1 g0.11
1-Hydroxybenzotriazole (HOBt)135.1314.9 g0.11
N,N-Diisopropylethylamine (DIPEA)129.2414.2 g0.11
Dichloromethane (DCM)-300 mL-

Procedure:

  • Dissolve N-(isopropoxycarbonyl)-L-valine, (R)-1-(4-methylphenyl)ethylamine, and HOBt in 200 mL of dichloromethane in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath and add DIPEA.

  • Add EDC portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, wash the mixture successively with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford iprovalicarb as a white solid.

Quantitative Data:

ProductFormYield (%)Melting Point (°C)Purity (HPLC) (%)
IprovalicarbWhite solid75-85163-165>99

Experimental Workflow Visualization

G cluster_stage1 Stage 1: Carbamate Formation cluster_stage2 Stage 2: Amide Coupling A Dissolve L-Valine & NaOH in H2O B Cool to 0-5 °C A->B C Add Isopropyl Chloroformate & NaOH solution B->C D Stir at RT for 2h C->D E Wash with Diethyl Ether D->E F Acidify with HCl E->F G Extract with Diethyl Ether F->G H Dry and Evaporate G->H I N-(Isopropoxycarbonyl)-L-valine H->I J Dissolve N-Ipc-Valine, Amine, HOBt in DCM I->J K Cool to 0 °C & Add DIPEA J->K L Add EDC K->L M Stir at RT for 12-18h L->M N Work-up (Washings) M->N O Dry and Evaporate N->O P Column Chromatography O->P Q Iprovalicarb P->Q

Caption: Experimental workflow for Iprovalicarb synthesis.

Conclusion

The synthesis of iprovalicarb serves as an excellent model for the application of protected amino acid and hydrazine derivatives in the development of modern agrochemicals. The protocols provided herein offer a detailed guide for the laboratory-scale synthesis of this important fungicide. Researchers working with this compound can adapt these methodologies for the synthesis of novel agrochemical candidates by replacing the L-valine-derived intermediate with an appropriate hydrazine-derived counterpart and coupling it with various amines or other suitable reaction partners. The robust nature of these reactions and the availability of a wide range of starting materials provide a fertile ground for the discovery of new and effective crop protection agents.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 2-isopropylhydrazinecarboxylate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the alkylation of tert-butyl 2-isopropylhydrazinecarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the possible causes and solutions?

A1: Low or no conversion is a common issue that can stem from several factors related to the reagents and reaction conditions.

  • Insufficiently Strong Base: The N-H proton on the Boc-protected nitrogen is weakly acidic. A strong base is typically required for deprotonation.

    • Solution: Consider using a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The use of weaker bases like potassium carbonate (K₂CO₃) may require the addition of a catalyst such as potassium iodide (KI) and elevated temperatures.

  • Moisture in the Reaction: Strong organometallic bases like n-BuLi are highly reactive with water. Any moisture present will quench the base, preventing the deprotonation of the hydrazinecarboxylate.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Poor Quality of Reagents: The n-BuLi solution may have degraded over time.

    • Solution: Titrate the n-BuLi solution prior to use to determine its exact molarity. Use freshly opened or properly stored alkylating agents.

  • Low Reaction Temperature: While the initial deprotonation is often carried out at low temperatures (e.g., -78 °C), the subsequent alkylation may require warming to room temperature or even gentle heating, depending on the reactivity of the alkylating agent.

Q2: I am observing a significant amount of di-alkylated product. How can I improve the selectivity for mono-alkylation?

A2: The formation of a di-alkylated side product is a common challenge. Several strategies can be employed to favor mono-alkylation:

  • Control of Stoichiometry: The ratio of reagents is critical.

    • Solution: Use a slight excess of this compound relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of the hydrazinecarboxylate). When using a strong base like n-BuLi, using one equivalent will selectively deprotonate one nitrogen, and subsequent addition of one equivalent of the alkylating agent will favor mono-alkylation. A method involving the formation of a dianion with two equivalents of n-BuLi can also allow for controlled mono-alkylation by adding only one equivalent of the alkylating agent.[1][2]

  • Slow Addition of the Alkylating Agent: A high local concentration of the alkylating agent can promote di-alkylation.

    • Solution: Add the alkylating agent dropwise to the reaction mixture at a low temperature, and then allow the reaction to slowly warm to the desired temperature.

  • Reaction Temperature: Lower temperatures generally favor selectivity.

    • Solution: After the initial deprotonation, consider running the alkylation step at a lower temperature (e.g., 0 °C or room temperature) instead of heating.

Q3: The reaction is messy, and I am having difficulty isolating the desired product. What is a reliable work-up and purification procedure?

A3: A clean work-up and effective purification are essential for obtaining the desired product in high purity.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly quench it with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Column Chromatography: The most common method for purifying the crude product is silica gel column chromatography. A gradient of ethyl acetate in hexanes is often a suitable eluent system.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

Q4: What are some common side reactions to be aware of?

A4: Besides di-alkylation, other side reactions can occur:

  • Elimination: If the alkylating agent is a secondary or tertiary halide, elimination to form an alkene can compete with the desired substitution reaction, especially with sterically hindered bases.[4]

    • Solution: Whenever possible, use primary alkyl halides. If a secondary halide must be used, employ a non-hindered base and carefully control the reaction temperature.

  • Reaction with the Boc Group: While generally stable, the tert-butoxycarbonyl (Boc) protecting group can be cleaved under strongly acidic or some thermal conditions.

    • Solution: Maintain neutral or basic conditions during the reaction and work-up. Avoid excessive heating.

Experimental Protocols

Protocol 1: Mono-alkylation using n-Butyllithium

This protocol is adapted from the general methodology for selective alkylation of Boc-protected hydrazines.[1][2]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.0 eq) dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the alkyl halide (1.0 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Alkylation using Potassium Carbonate and Potassium Iodide

This protocol is an alternative for less reactive alkylating agents or when avoiding organometallic bases is desired.[5]

Materials:

  • This compound

  • Alkyl halide

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

  • Add anhydrous acetonitrile or DMF.

  • Add the alkyl halide (1.1 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-alkylation

ParameterProtocol 1 (n-BuLi)Protocol 2 (K₂CO₃/KI)
Base n-ButyllithiumPotassium Carbonate
Solvent Tetrahydrofuran (THF)Acetonitrile (ACN) or DMF
Temperature -78 °C to Room Temp.60-80 °C
Typical Reaction Time 2-12 hours12-24 hours
Key Advantages High reactivity, clean reactionAvoids organometallic reagents
Potential Issues Requires strictly anhydrous conditionsLonger reaction times, higher temps

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification A Dissolve Hydrazinecarboxylate in Anhydrous Solvent B Cool to specified temperature A->B C Add Base B->C D Add Alkyl Halide C->D E Stir and Monitor by TLC D->E F Quench Reaction E->F G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Caption: General experimental workflow for the alkylation of this compound.

troubleshooting_guide Start Reaction Issue? LowYield Low/No Yield Start->LowYield DiAlkylation Di-alkylation Start->DiAlkylation PurificationIssue Purification Difficulty Start->PurificationIssue Sol_LowYield1 Check Base Strength & Quality LowYield->Sol_LowYield1 Sol_LowYield2 Ensure Anhydrous Conditions LowYield->Sol_LowYield2 Sol_LowYield3 Optimize Temperature LowYield->Sol_LowYield3 Sol_DiAlkylation1 Adjust Stoichiometry (1:1) DiAlkylation->Sol_DiAlkylation1 Sol_DiAlkylation2 Slow Addition of Alkyl Halide DiAlkylation->Sol_DiAlkylation2 Sol_Purification Optimize Work-up & Chromatography PurificationIssue->Sol_Purification

Caption: A troubleshooting decision tree for common issues in the alkylation reaction.

References

Troubleshooting low yields in tert-Butyl 2-isopropylhydrazinecarboxylate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-isopropylhydrazinecarboxylate. Our aim is to address common challenges and provide actionable solutions to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two primary and effective synthetic routes for the preparation of this compound:

  • Direct Alkylation of tert-Butyl Carbazate: This method involves the direct reaction of tert-butyl carbazate with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.

  • Reductive Amination of Acetone: This two-step, one-pot procedure involves the condensation of tert-butyl carbazate with acetone to form an intermediate hydrazone, which is subsequently reduced in situ to the desired product.

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in this synthesis can stem from several factors:

  • Poor quality of starting materials: Impurities in tert-butyl carbazate or the isopropylating agent can lead to side reactions.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or choice of base/solvent can significantly impact the yield.

  • Over-alkylation: While sterically hindered, the formation of di-isopropylated hydrazine is a possible side reaction.

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Product loss during workup: The product may be lost during extraction or purification steps.

Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?

A3: The most likely byproduct is the di-isopropylated hydrazine, particularly if an excess of the isopropylating agent is used or if the reaction is run for an extended period at elevated temperatures. Another possibility, if starting from the synthesis of tert-butyl carbazate, is the presence of di-tert-butoxycarbonylhydrazine (Boc-NHNH-Boc), which can arise from an over-reaction with di-tert-butyl dicarbonate ((Boc)₂O).

Q4: How can I best purify the final product?

A4: this compound is a crystalline solid. Therefore, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) is a highly effective purification method. Column chromatography on silica gel can also be employed for purification.

Troubleshooting Guide

Low Yields
Potential CauseSuggested Solutions
Poor Quality of tert-Butyl Carbazate Ensure the starting material is pure. If synthesizing in-house, be mindful of the potential for di-Boc-hydrazine formation. Consider purification of tert-butyl carbazate by recrystallization or distillation before use.
Inefficient Alkylation Use a more reactive isopropylating agent (iodide > bromide > chloride). Optimize the base and solvent system. For direct alkylation, stronger, non-nucleophilic bases are preferred.
Incomplete Reductive Amination Ensure the complete formation of the hydrazone before adding the reducing agent. Monitor the reaction by TLC. Use an appropriate reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.
Over-alkylation Use a stoichiometric amount or only a slight excess of the isopropylating agent. Monitor the reaction progress closely and stop it once the starting material is consumed. Over-alkylation is less likely with sterically hindered isopropyl groups.[1]
Product Loss During Workup Perform multiple extractions with an appropriate organic solvent to ensure complete recovery from the aqueous phase. Be cautious during solvent removal to avoid loss of the product, which may have some volatility.

Experimental Protocols

Method 1: Direct Alkylation of tert-Butyl Carbazate

This protocol is adapted from general procedures for the alkylation of Boc-protected hydrazines.

Reaction Scheme:

Procedure:

  • To a solution of tert-butyl carbazate (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or acetonitrile) is added a base (e.g., potassium carbonate, 1.5 eq.).

  • The mixture is stirred at room temperature for 15-20 minutes.

  • 2-Bromopropane (1.1 eq.) is added dropwise to the suspension.

  • The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours, monitoring the progress by TLC.

  • After completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Method 2: Reductive Amination of Acetone with tert-Butyl Carbazate

This protocol is based on standard reductive amination procedures.[2][3][4][5][6]

Reaction Scheme:

Procedure:

  • To a solution of tert-butyl carbazate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added acetone (1.2 eq.).

  • A catalytic amount of acetic acid can be added to facilitate hydrazone formation.

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the hydrazone.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq.) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes
ParameterDirect AlkylationReductive Amination
Starting Materials tert-Butyl carbazate, Isopropyl halidetert-Butyl carbazate, Acetone
Key Reagents Base (e.g., K₂CO₃)Reducing Agent (e.g., NaBH(OAc)₃)
Reaction Conditions Elevated temperature (60-70 °C)Room temperature
Potential Byproducts Di-isopropylhydrazineUnreacted hydrazone
Advantages Single step (excluding workup)Milder reaction conditions
Disadvantages Harsher conditions, potential for over-alkylationTwo-step, one-pot procedure

Visualizations

Troubleshooting Workflow for Low Yields

troubleshooting_workflow start Low Yield Observed reagent_quality Check Starting Material Purity start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions workup Review Workup & Purification start->workup side_reactions Investigate Side Reactions start->side_reactions sub_reagent1 Purity of tert-Butyl Carbazate? reagent_quality->sub_reagent1 sub_reagent2 Purity of Isopropylating Agent / Acetone? reagent_quality->sub_reagent2 sub_conditions1 Temperature / Time Optimal? reaction_conditions->sub_conditions1 sub_conditions2 Correct Base / Reducing Agent? reaction_conditions->sub_conditions2 sub_workup1 Product Loss During Extraction? workup->sub_workup1 sub_side_reactions1 Evidence of Over-alkylation? side_reactions->sub_side_reactions1 solution_reagent1 Purify by Recrystallization/Distillation sub_reagent1->solution_reagent1 solution_conditions1 Screen Temperatures and Monitor by TLC sub_conditions1->solution_conditions1 solution_side_reactions1 Use Stoichiometric Reagents sub_side_reactions1->solution_side_reactions1 solution_workup1 Perform Multiple Extractions sub_workup1->solution_workup1

Caption: Troubleshooting workflow for low yields.

Synthetic Pathways for this compound

synthetic_pathways cluster_alkylation Direct Alkylation cluster_reductive_amination Reductive Amination start_alk tert-Butyl Carbazate reagent_alk + Isopropyl Halide + Base start_alk->reagent_alk product_alk This compound reagent_alk->product_alk side_product_alk Di-isopropylated Hydrazine reagent_alk->side_product_alk (Side Reaction) start_ra tert-Butyl Carbazate reagent_ra1 + Acetone start_ra->reagent_ra1 intermediate_ra Hydrazone Intermediate reagent_ra1->intermediate_ra reagent_ra2 + Reducing Agent intermediate_ra->reagent_ra2 product_ra This compound reagent_ra2->product_ra

Caption: Overview of synthetic pathways.

References

Common side products in the synthesis of tert-Butyl 2-isopropylhydrazinecarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 2-isopropylhydrazinecarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. First, tert-butyl carbazate is condensed with acetone to form the intermediate, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. This hydrazone is then reduced to the final product, this compound.

Q2: What are the most common side products observed in this synthesis?

Common side products can originate from the starting materials or occur during the reaction steps. The most frequently encountered impurities are:

  • Di-tert-butoxycarbonylhydrazine (Di-Boc-hydrazine): An impurity often present in the tert-butyl carbazate starting material.

  • Over-alkylation Product (Di-isopropylated Hydrazine): Formation of tert-butyl 1,2-diisopropylhydrazinecarboxylate, although typically a minor product.

  • Unreacted Intermediates: Residual tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate if the reduction is incomplete.

  • Carbonyl Reduction Product: Isopropanol, formed from the reduction of acetone, is a potential byproduct, especially with less selective reducing agents.

Q3: How can I minimize the formation of these side products?

Minimizing side products involves careful control of reaction conditions and ensuring the purity of starting materials. Key strategies include:

  • Using high-purity tert-butyl carbazate to avoid contamination with di-Boc-hydrazine.

  • Controlling the stoichiometry of acetone to limit over-reaction.

  • Choosing a selective reducing agent, such as sodium cyanoborohydride, which preferentially reduces the imine over the ketone.[1]

  • Maintaining the optimal pH during the reduction step to ensure efficient and selective reaction.

Q4: What is the stability of the Boc protecting group under these reaction conditions?

The tert-butoxycarbonyl (Boc) group is generally stable under the mild reductive amination conditions used for this synthesis.[2][3] It is robust towards the nucleophilic and basic conditions that might be encountered and is not cleaved by borohydride-based reducing agents.[2][3] However, it is sensitive to strong acidic conditions.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Final Product
Potential Cause Troubleshooting Solution
Incomplete formation of the hydrazone intermediate. - Ensure the acetone and tert-butyl carbazate are of high purity. - Allow sufficient reaction time for the condensation step. Monitor the reaction progress using TLC or NMR.
Inefficient reduction of the hydrazone. - Verify the quality and activity of the reducing agent (e.g., sodium cyanoborohydride). - Optimize the pH of the reaction medium for the reduction step. A mildly acidic pH (around 5-6) is often optimal for reductive amination with sodium cyanoborohydride.[4] - Ensure the reaction temperature is appropriate for the chosen reducing agent.
Product loss during work-up and purification. - The product has some water solubility. Use multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery. - Optimize the purification method (e.g., column chromatography) to minimize loss.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Identification Troubleshooting and Removal
Di-tert-butoxycarbonylhydrazine Higher Rf value on TLC compared to the product.- Start with high-purity tert-butyl carbazate. - This impurity can be removed by flash column chromatography.
Unreacted Hydrazone Intermediate Lower Rf value on TLC. Characteristic C=N stretch in IR spectrum.- Increase the reaction time or the amount of reducing agent for the reduction step. - Can be separated from the product by column chromatography.
Over-alkylation Product Higher molecular weight, detectable by MS.- Use a controlled amount of acetone (slight excess). - This side product is often difficult to separate from the desired product due to similar polarities. Careful column chromatography may be effective.
Isopropanol Low boiling point, may be observed in the crude NMR.- Easily removed during solvent evaporation under reduced pressure.

Quantitative Data Summary

The following table summarizes typical yields and reaction conditions. Please note that actual results may vary based on specific experimental parameters.

Parameter Value Reference
Typical Yield 77%[4]
Purity (after chromatography) >98%[4]
Reaction Time (Reduction) 1 hour[4]
Reaction Temperature Room Temperature[4]
pH (Reduction) 3.5 - 5.0[4]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a literature procedure.[4]

Step 1: Formation of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate (Hydrazone Intermediate)

  • In a round-bottom flask, dissolve tert-butyl carbazate in a suitable solvent such as ethanol or methanol.

  • Add a slight excess of acetone to the solution.

  • The reaction is typically stirred at room temperature and can be monitored by TLC for the disappearance of the starting material. This step is often performed in situ before the reduction.

Step 2: Reduction to this compound

  • Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate (3.0 mmol) in tetrahydrofuran (THF, 20 mL).

  • Add sodium cyanoborohydride (NaBH3CN, 3.0 mmol) and a catalytic amount of an indicator such as bromocresol green.

  • Slowly add a solution of p-toluenesulfonic acid (3.0 mmol) in THF (1.5 mL) dropwise over approximately 1 hour, maintaining the pH of the reaction between 3.5 and 5.0 (indicated by a color change of the indicator).

  • Continue stirring at room temperature for 1 hour after the addition is complete.

  • Remove the solvent by rotary evaporation.

  • Partition the residue between ethyl acetate (30 mL) and saturated saline solution.

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (20 mL) and saturated saline.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the residue in ethanol (10 mL) and add 1M sodium hydroxide solution (3.6 mmol). Stir at room temperature for 30 minutes.

  • Remove the solvent by rotary evaporation and dissolve the residue in ethyl acetate. Extract with water.

  • Evaporate the organic layer under reduced pressure and purify the residue by column chromatography (eluent: 5% methanol in dichloromethane) to afford the final product.[4]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product tert-Butyl Carbazate tert-Butyl Carbazate Hydrazone Intermediate Hydrazone Intermediate tert-Butyl Carbazate->Hydrazone Intermediate Condensation Acetone Acetone Acetone->Hydrazone Intermediate This compound This compound Hydrazone Intermediate->this compound Reduction (e.g., NaBH3CN)

Caption: Synthetic workflow for this compound.

Side_Products cluster_side_products Potential Side Products Main Reaction Main Reaction Di-Boc-hydrazine Di-Boc-hydrazine Main Reaction->Di-Boc-hydrazine From Starting Material Over-alkylation Over-alkylation Main Reaction->Over-alkylation During Reaction Unreacted Hydrazone Unreacted Hydrazone Main Reaction->Unreacted Hydrazone Incomplete Reaction Isopropanol Isopropanol Main Reaction->Isopropanol During Reduction

Caption: Common side products in the synthesis.

Troubleshooting_Logic cluster_yield_causes Low Yield Causes cluster_impurity_causes Impurity Sources Problem Problem Low Yield Low Yield Problem->Low Yield Impurities Impurities Problem->Impurities Incomplete Hydrazone Formation Incomplete Hydrazone Formation Low Yield->Incomplete Hydrazone Formation Inefficient Reduction Inefficient Reduction Low Yield->Inefficient Reduction Work-up Loss Work-up Loss Low Yield->Work-up Loss Starting Material Purity Starting Material Purity Impurities->Starting Material Purity Reaction Conditions Reaction Conditions Impurities->Reaction Conditions Incomplete Reaction Incomplete Reaction Impurities->Incomplete Reaction

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Purification of tert-Butyl 2-isopropylhydrazinecarboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of tert-Butyl 2-isopropylhydrazinecarboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound and its derivatives are recrystallization and column chromatography. Vacuum distillation can also be employed, particularly for the parent compound, tert-butyl carbazate. The choice of method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.

Q2: What are the typical impurities I might encounter?

A2: Common impurities can originate from starting materials or side reactions during synthesis. These may include:

  • Di-tert-butoxycarbonylhydrazine (Di-Boc-hydrazine): Formed if an excess of the Boc-protection reagent is used.

  • Unreacted starting materials: Such as the corresponding hydrazine or carbonyl compound.

  • Byproducts from the synthetic route: For example, phenol may be present if tert-butyl phenyl carbonate was used in the synthesis of the carbazate precursor.[1]

  • Degradation products: Hydrazones can be susceptible to oxidation and hydrolysis, especially under harsh pH conditions or exposure to air and light.[1]

Q3: My purified product is an oil instead of a solid. What should I do?

A3: If your this compound or a similar derivative is an oil or semi-solid, it is likely due to the presence of residual solvents or impurities that lower its melting point.[2] Consider the following solutions:

  • Further Purification: Attempt recrystallization from a different solvent system or perform column chromatography to remove the impurities.

  • Trituration: Stirring the oil with a cold non-polar solvent, such as pentane or hexane, can sometimes induce crystallization.

  • Drying: Ensure all residual solvent has been removed under high vacuum.

Q4: What are the recommended storage conditions for purified this compound?

A4: Tert-butyl carbazate and its derivatives are generally stable but can be sensitive to moisture.[3] It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.[3]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and attempt to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then warm slightly to redissolve and cool slowly.- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities.- Use a lower-boiling solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Redissolve the oil in a larger volume of hot solvent and cool slowly.- Consider a preliminary purification by column chromatography to remove impurities.
Low recovery of purified product. - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the volume of cold solvent used to wash the crystals.- Concentrate the filtrate (mother liquor) to recover a second crop of crystals, which may require further purification.
Crystals are colored or contain visible impurities. - Incomplete removal of colored impurities during initial workup.- Co-crystallization of impurities.- Treat the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.- Ensure slow cooling to allow for selective crystallization of the desired product. A second recrystallization may be necessary.
Column Chromatography
Problem Potential Cause Troubleshooting Steps
Poor separation of the product from impurities (overlapping spots on TLC). - The eluent system is not optimal (polarity is too high or too low).- The column is overloaded with the crude product.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve a clear separation between the product and impurities (aim for a product Rf value of 0.2-0.4).- Use a larger column or reduce the amount of crude material loaded.
The product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Streaking or tailing of the product band on the column. - The compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds).- The sample was loaded in a solvent that is too polar.- Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid (0.1-1%) for acidic compounds.- Dissolve the crude product in a minimal amount of a less polar solvent before loading it onto the column.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- The column ran dry.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out at any point during the purification process.[4]

Quantitative Data Summary

Purification Method Compound Conditions Initial Purity Final Purity Yield Reference
Recrystallizationtert-Butyl carbazatePetroleum Ether/LigroinNot specifiedHigh90%Organic Syntheses, Coll. Vol. 5, p. 166 (1973)
Column ChromatographyThis compoundDichloromethane/Methanol (95:5)Not specified>98%77%ChemicalBook, CB12533921

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexane

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Preparation: Prepare a 5% methanol in dichloromethane solution (v/v) as the primary eluent. Prepare a less polar solvent system, such as 20% ethyl acetate in hexane, for initial TLC analysis and column packing.

  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a TLC plate. Develop the plate in the 20% ethyl acetate in hexane eluent to visualize the number of components. Co-spot with available standards if possible.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the less polar eluent (20% ethyl acetate in hexane).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles. Do not let the silica gel run dry.

    • Add a thin layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top of the sand.

  • Elution:

    • Carefully add the 5% methanol in dichloromethane eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Continuously monitor the separation by collecting small aliquots from the eluting fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of tert-Butyl carbazate by Recrystallization

Materials:

  • Crude tert-butyl carbazate

  • Petroleum ether (low boiling, e.g., 30-60 °C)

  • Ligroin (high boiling, e.g., 60-90 °C) or Hexane

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude tert-butyl carbazate in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of low-boiling petroleum ether and high-boiling ligroin (or hexane). Gently warm the mixture on a hot plate with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis crude_product Crude Product dissolution Dissolution in Minimal Hot Solvent crude_product->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Drying under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the recrystallization of tert-Butyl carbazate derivatives.

logical_relationship ImpureProduct Impure Product (Oil or Solid) HighImpurity High Level of Impurities? ImpureProduct->HighImpurity IsSolid Is the Product a Solid? HighImpurity->IsSolid No ColumnChromatography Column Chromatography HighImpurity->ColumnChromatography Yes IsSolid->ColumnChromatography No (Oily) Recrystallization Recrystallization IsSolid->Recrystallization Yes PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Alkylation of tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the alkylation of tert-butyl 2-isopropylhydrazinecarboxylate, with a primary focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when alkylating this compound?

A1: The main challenge is controlling the reaction to achieve selective mono-alkylation at the desired nitrogen atom while avoiding the formation of the di-alkylated byproduct. Over-alkylation is a common issue in hydrazine chemistry, leading to a mixture of products that can be difficult to separate and results in a lower yield of the target compound.[1]

Q2: Which nitrogen atom of this compound is more susceptible to alkylation?

A2: The nitrogen atom adjacent to the isopropyl group is generally more nucleophilic and thus more prone to alkylation than the nitrogen atom bearing the sterically bulky tert-butoxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity of the nitrogen to which it is attached.

Q3: How does steric hindrance affect the alkylation of this substrate?

A3: Steric hindrance plays a crucial role in controlling the alkylation reaction. The presence of both a tert-butyl group (from the Boc protecting group) and an isopropyl group on the hydrazine scaffold provides significant steric bulk. This inherent steric hindrance can be leveraged to prevent over-alkylation, especially when using bulky alkylating agents. Reactions with sterically hindered electrophiles are often slower and less prone to di-alkylation.[2]

Q4: What is the recommended strategy for achieving selective mono-alkylation?

A4: A highly effective strategy for selective mono-alkylation involves the formation of a nitrogen dianion using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures.[2][3] This approach deprotonates both nitrogen atoms, and the subsequent alkylation can be controlled to favor the mono-alkylated product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Significant formation of di-alkylated byproduct 1. Stoichiometry: Use of excess alkylating agent. 2. Reaction Temperature: Temperature is too high, leading to increased reactivity and lack of selectivity. 3. Base: Use of a weak or nucleophilic base that does not efficiently generate the desired anionic intermediate.1. Adjust Stoichiometry: Use a 1:1 molar ratio of this compound to the alkylating agent, or a slight excess of the hydrazine. 2. Lower Temperature: Perform the reaction at low temperatures (e.g., -78 °C), especially during the addition of the alkylating agent.[2] 3. Use a Strong, Non-nucleophilic Base: Employ a strong base like n-butyllithium in an appropriate solvent such as THF to form the dianion.
Low or no conversion to the desired product 1. Base: Incomplete deprotonation of the hydrazine. 2. Alkylating Agent: The alkylating agent is not reactive enough under the reaction conditions. 3. Temperature: The reaction temperature is too low for the specific alkylating agent.1. Ensure Complete Deprotonation: Use a sufficient excess of a strong base (e.g., 2.2 equivalents of n-BuLi for dianion formation). 2. Increase Reactivity of Alkylating Agent: Consider using a more reactive alkyl halide (iodide > bromide > chloride).[2] 3. Gradual Warming: After the initial low-temperature addition, allow the reaction to warm gradually to room temperature and monitor the progress by TLC.
Formation of multiple unidentified byproducts 1. Side reactions: The base or alkylating agent may be reacting with the solvent or other functional groups. 2. Degradation: The starting material or product may be unstable under the reaction conditions.1. Choice of Solvent: Use a dry, aprotic solvent like THF that is compatible with strong bases. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.

Experimental Protocols

Key Experiment: Selective Mono-alkylation via Dianion Formation

This protocol is adapted from established methods for the selective alkylation of Boc-protected hydrazines and is designed to minimize over-alkylation.[2][3]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. The formation of the dianion is often indicated by a color change. Stir the mixture at this temperature for 30-60 minutes.

  • Add the alkyl halide (1.0 eq) dropwise to the solution, again ensuring the temperature remains at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours.

  • Gradually warm the reaction mixture to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired mono-alkylated product.

Data Presentation

Table 1: Influence of Reaction Parameters on Alkylation Selectivity

Parameter Condition to Favor Mono-alkylation Rationale Expected Outcome
Stoichiometry 1:1 ratio of hydrazine to alkylating agentMinimizes the availability of the alkylating agent for a second reaction.Reduced di-alkylation.
Base Strong, non-nucleophilic base (e.g., n-BuLi)Efficiently generates the dianion, allowing for controlled alkylation.High conversion to the mono-alkylated product.
Temperature Low temperature (-78 °C) for deprotonation and alkylationReduces the rate of the second alkylation step, which typically has a higher activation energy.Enhanced selectivity for mono-alkylation.
Alkylating Agent Bulky alkyl halidesSteric hindrance between the already alkylated hydrazine and the incoming bulky alkyl group disfavors di-alkylation.[2]Slower reaction rate but higher selectivity for mono-alkylation.
Solvent Anhydrous, aprotic solvent (e.g., THF)Prevents quenching of the strong base and provides a suitable medium for the anionic intermediates.Clean reaction profile with fewer side products.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products A This compound B Dianion Intermediate A->B + 2.2 eq n-BuLi -78°C, THF C Desired Mono-alkylated Product B->C + 1.0 eq Alkyl Halide D Over-alkylation Product (Di-alkylated) C->D + Excess Alkyl Halide (Undesired Pathway)

Caption: Reaction pathway for the alkylation of this compound.

Experimental_Workflow A Dissolve Hydrazine in Anhydrous THF under Inert Atmosphere B Cool to -78°C A->B C Slowly Add n-BuLi (2.2 eq) B->C D Stir for 30-60 min at -78°C (Dianion Formation) C->D E Slowly Add Alkyl Halide (1.0 eq) at -78°C D->E F Stir at -78°C for 1-2 hours E->F G Gradually Warm to Room Temperature and Stir Overnight F->G H Quench with Saturated NH4Cl G->H I Work-up and Extraction H->I J Purification by Column Chromatography I->J

Caption: Optimized experimental workflow for selective mono-alkylation.

Troubleshooting_Tree Start Analyze Crude Reaction Mixture (TLC/LCMS) Q1 Is Di-alkylation > 10%? Start->Q1 A1_Yes Reduce Alkyl Halide Stoichiometry to < 1.0 eq Lower Alkylation Temperature Q1->A1_Yes Yes Q2 Is Starting Material > 20%? Q1->Q2 No A2_Yes Ensure n-BuLi Quality and Titration Increase Reaction Time/Temperature after Addition Q2->A2_Yes Yes Success Proceed with Purification Q2->Success No

Caption: Troubleshooting decision tree for optimizing the alkylation reaction.

References

Technical Support Center: Improving the Stability of tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the storage stability of tert-Butyl 2-isopropylhydrazinecarboxylate. It includes frequently asked questions and troubleshooting guides to address common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain the integrity and purity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation, affecting experimental outcomes.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential thermal degradation.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Protects the compound from oxidative degradation by atmospheric oxygen and hydrolysis from ambient moisture.
Light Exposure Store in an amber or opaque containerPrevents potential photolytic degradation.
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric gases.

Q2: I've noticed a change in the color and consistency of my stored this compound. What could be the cause?

A2: Changes in physical appearance, such as discoloration or clumping, are often indicators of chemical degradation. This can be caused by exposure to air, moisture, light, or elevated temperatures. It is recommended to re-evaluate your storage and handling procedures against the guidelines in Table 1. If the material is compromised, it is advisable to use a fresh batch for sensitive applications.

Q3: What are the likely degradation pathways for this compound?

A3: The chemical structure of this compound contains functionalities that are susceptible to degradation under certain conditions. The primary degradation pathways are believed to be:

  • Hydrolysis: The carbazate (ester) linkage is prone to cleavage under acidic or basic conditions, which would lead to the formation of tert-butanol, carbon dioxide, and isopropylhydrazine.

  • Oxidation: The hydrazine moiety is susceptible to oxidation, which could result in the formation of various oxidized species.

  • Thermal Decomposition: Exposure to high temperatures can cause decomposition. The tert-butyl group, in particular, can be susceptible to elimination reactions.

Troubleshooting Guides

This section provides a systematic approach to resolving common stability-related issues.

Issue 1: A new batch of this compound shows lower than expected purity.

  • Possible Cause: The integrity of the compound may have been compromised during shipping or initial handling.

  • Troubleshooting Steps:

    • Review the shipping and receiving documentation to check for any temperature excursions.

    • Ensure the container was immediately moved to the recommended refrigerated storage upon receipt.

    • If the purity is still questionable, consider performing a quick purity check using an appropriate analytical method (see Protocol 2) and compare it with the Certificate of Analysis.

    • If a significant discrepancy is found, contact the supplier with your findings.

Issue 2: The purity of the compound is decreasing over time despite being stored under recommended conditions.

  • Possible Cause: Frequent access to the main container may introduce contaminants like moisture and air.

  • Troubleshooting Steps:

    • Minimize the number of times the primary container is opened.

    • Consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This protects the bulk of the material from repeated exposure.

    • Ensure the container seal is intact and provides an airtight closure.

Issue 3: Inconsistent results are observed in reactions where this compound is a key reagent.

  • Possible Cause: The reagent may have degraded, leading to lower effective concentration and the presence of impurities that could interfere with the reaction.

  • Troubleshooting Steps:

    • Analyze the currently used batch of this compound for purity.

    • If degradation is confirmed, switch to a new, unopened container of the reagent.

    • It is good practice to qualify a new batch of any critical reagent before its use in a large-scale or critical experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study to Investigate Stability

This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

Table 2: Conditions for Forced Degradation Study

Stress ConditionStress AgentTemperatureDuration
Acid Hydrolysis 0.1 M HCl in Acetonitrile/Water (1:1)60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH in Acetonitrile/Water (1:1)60°C2, 6, 12, 24 hours
Oxidation 3% H₂O₂ in Acetonitrile/Water (1:1)Room Temperature2, 6, 12, 24 hours
Thermal (Solid) Oven80°C1, 3, 7 days
Photostability Light Cabinet (ICH Q1B Option 2)Room TemperatureExpose to 1.2 million lux hours and 200 W h/m²

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

  • For each stress condition, mix the stock solution with the respective stress agent. For the control, use the solvent mixture without the stress agent.

  • At each designated time point, withdraw an aliquot. For acid and base hydrolysis samples, neutralize the solution.

  • Dilute the samples to an appropriate concentration with the mobile phase for analysis.

  • Analyze the samples using a suitable stability-indicating method (see Protocol 2).

Protocol 2: Proposed Stability-Indicating HPLC Method

This high-performance liquid chromatography (HPLC) method is designed to separate the parent compound from its potential degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Visualizations

Hydrolytic_Degradation_Pathway This compound This compound tert-Butanol tert-Butanol This compound->tert-Butanol H₂O / H⁺ or OH⁻ Carbon_Dioxide Carbon Dioxide This compound->Carbon_Dioxide H₂O / H⁺ or OH⁻ Isopropylhydrazine Isopropylhydrazine This compound->Isopropylhydrazine H₂O / H⁺ or OH⁻

Caption: Proposed Hydrolytic Degradation Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare 1 mg/mL Stock Solution Stress_Samples Prepare Samples under Stress Conditions Stock_Solution->Stress_Samples Control_Sample Prepare Control Sample Stock_Solution->Control_Sample Incubate Incubate at Specified Temperature & Time Stress_Samples->Incubate Neutralize_Dilute Neutralize and Dilute Aliquots Control_Sample->Neutralize_Dilute Incubate->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Neutralize_Dilute->HPLC_Analysis Data_Evaluation Evaluate Purity and Degradation Products HPLC_Analysis->Data_Evaluation

Caption: Experimental Workflow for Stability Investigation.

Caption: Troubleshooting Logic for Unexpected Degradation.

Technical Support Center: Boc-Deprotection of Hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Boc-deprotection of hydrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of my hydrazine derivative?

Incomplete deprotection is a frequent issue and can arise from several factors:

  • Insufficient Acid Concentration or Reaction Time: The cleavage of the Boc group is often dependent on the acid concentration. A low concentration of the acidic reagent, such as trifluoroacetic acid (TFA), or an insufficient reaction time can lead to a partial or incomplete reaction.[1] For some substrates, a higher concentration of acid or a longer reaction period may be necessary to drive the deprotection to completion.

  • Steric Hindrance: Molecules with significant steric bulk around the Boc-protected hydrazine can hinder the approach of the acidic reagent.[1] In such cases, more forcing conditions like increased temperature or a stronger acidic system (e.g., 4M HCl in dioxane) might be required.[1]

  • Inadequate Reagent Purity or Water Content: The presence of water can decrease the effective acidity of the reaction medium, slowing down the deprotection. Using anhydrous solvents and fresh, high-purity reagents is crucial for consistent results.

Q2: I'm observing side products in my reaction mixture after Boc deprotection. What are the likely side reactions and how can I minimize them?

The primary side reaction during acidic Boc deprotection is the alkylation of nucleophilic sites by the tert-butyl cation (t-Bu+) generated during the reaction.[2][3]

  • Alkylation: Electron-rich aromatic rings or other nucleophilic functional groups within your molecule can be susceptible to alkylation by the t-Bu+ cation.[3] To mitigate this, scavengers such as triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) can be added to the reaction mixture to trap the tert-butyl cation.[2]

  • Oxidation: Hydrazine moieties themselves can be sensitive to oxidation.[4] If your molecule is prone to oxidation, employing deoxygenated solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction can be beneficial.

Q3: How do I choose between TFA and HCl for Boc deprotection of my hydrazine derivative?

The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) depends on the specific substrate and the desired outcome.[5]

  • TFA: Typically used in a 20-50% solution in dichloromethane (DCM), TFA is a very common and effective reagent for Boc deprotection.[5] It is volatile and can be easily removed under reduced pressure.[5] However, it is a strong acid and can sometimes lead to side reactions with sensitive functional groups.[5]

  • HCl in Dioxane: A 4M solution of HCl in 1,4-dioxane is a common alternative.[5] This reagent can be milder in some cases and may be preferable for substrates with acid-sensitive functionalities. The product is often isolated as a hydrochloride salt, which can sometimes improve stability and handling.[5]

Troubleshooting Guide

If you are facing challenges with your Boc-deprotection, the following workflow can help you troubleshoot the issue.

Troubleshooting_Workflow start Start: Incomplete Deprotection check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Concentration (e.g., 50% TFA or 4M HCl) check_conditions->increase_acid If concentration is low prolong_time Prolong Reaction Time (Monitor by TLC/LC-MS) check_conditions->prolong_time If time is short increase_temp Increase Temperature (e.g., to 40°C) check_conditions->increase_temp If sterically hindered check_reagents Verify Reagent Quality (Anhydrous solvents, fresh acid) check_conditions->check_reagents increase_acid->prolong_time success Successful Deprotection increase_acid->success Monitor for completion add_scavengers Consider Side Reactions: Add Scavengers (e.g., TIS) prolong_time->add_scavengers prolong_time->success Monitor for completion increase_temp->add_scavengers increase_temp->success Monitor for completion check_reagents->start If reagents are old/wet alternative_methods Explore Alternative Methods (e.g., milder acids, thermal) add_scavengers->alternative_methods If side reactions persist alternative_methods->success Logical_Relationships problem Problem: Boc-Deprotection Fails or Gives Low Yield cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Side Reactions problem->cause2 cause3 Cause: Product Instability problem->cause3 subcause1a Insufficient Acid Strength/Time cause1->subcause1a subcause1b Steric Hindrance cause1->subcause1b subcause2a t-Butyl Cation Alkylation cause2->subcause2a subcause3a Oxidative Degradation cause3->subcause3a solution1a1 Solution: Increase Acid Conc./Time subcause1a->solution1a1 solution1b1 Solution: Increase Temperature or Use Stronger Acid subcause1b->solution1b1 solution2a1 Solution: Add Scavengers (TIS, EDT) subcause2a->solution2a1 solution3a1 Solution: Inert Atmosphere, Degassed Solvents subcause3a->solution3a1

References

Solvent effects on the reactivity of tert-Butyl 2-isopropylhydrazinecarboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-isopropylhydrazinecarboxylate.

Troubleshooting Guides

Issue 1: Low or No Reactivity in Condensation Reactions (e.g., with Aldehydes/Ketones)

Question: I am attempting a condensation reaction with this compound and an aldehyde/ketone, but I am observing low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity in condensation reactions involving this compound can stem from several factors, primarily related to solvent choice and reaction conditions.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Inappropriate Solvent Polarity For less-reactive carbonyl compounds, the polarity of the solvent can significantly influence the reaction yield.[1] In some cases, polar solvents can lead to higher yields.[1] Conversely, for other types of reactions involving hydrazones, non-polar solvents like toluene have been found to be optimal.[2][3] It is recommended to screen a range of solvents with varying polarities (e.g., ethanol, acetonitrile, dichloromethane, toluene).
Presence of Water The formation of a hydrazone is a condensation reaction that releases water. If the reaction is reversible, the presence of water in the solvent or generated during the reaction can inhibit product formation. Consider using anhydrous solvents and adding a dehydrating agent (e.g., molecular sieves) to the reaction mixture.
Lack of Catalysis While many condensation reactions with hydrazines proceed without a catalyst, some may require acid catalysis to activate the carbonyl group. A catalytic amount of a mild acid, such as acetic acid or p-toluenesulfonic acid, can be beneficial.[4]
Steric Hindrance The isopropyl and tert-butyl groups on the hydrazinecarboxylate can introduce steric hindrance, slowing down the reaction. Increasing the reaction temperature or extending the reaction time may be necessary to overcome this.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, leading to a complex mixture and difficult purification. What are the potential side reactions and how can I minimize them?

Answer:

Side product formation is a common issue and can often be mitigated by carefully controlling the reaction conditions and solvent.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Over-reaction or Di-substitution If the reaction partner has multiple reactive sites, or if the product is more reactive than the starting material, over-reaction can occur. Use a strict 1:1 stoichiometry of reactants and consider adding one reactant slowly to the other to maintain a low concentration of the more reactive species.
Decomposition of the Starting Material tert-Butyl carbazate, a related compound, is sensitive to high temperatures and strong acids or bases.[5] this compound is expected to have similar sensitivities. Avoid excessive heating and harsh pH conditions.
Reaction with Solvent Some solvents can participate in side reactions. For example, dichloromethane can sometimes react with nucleophiles under certain conditions. Ensure the chosen solvent is inert under the reaction conditions.
Cleavage of the Boc Group The tert-butoxycarbonyl (Boc) group is labile under acidic conditions.[6] If the reaction is run in the presence of a strong acid, or if acidic byproducts are generated, the Boc group may be cleaved, leading to further side reactions of the unprotected hydrazine. If acid catalysis is necessary, use a mild acid and carefully monitor the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: While specific stability data for this compound is not widely published, we can infer its stability from the closely related tert-butyl carbazate. tert-Butyl carbazate is generally stable under recommended storage conditions but can be sensitive to moisture, high temperatures, and strong oxidizing agents or bases.[5] Therefore, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage.[5]

Q2: How does solvent polarity affect the nucleophilicity and reactivity of this compound?

A2: The effect of solvent polarity on the reactivity of hydrazines can be complex and reaction-dependent.

  • Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the hydrazine and the electrophile, potentially stabilizing charged intermediates or transition states. For some reactions, particularly with less reactive electrophiles, polar solvents may increase the reaction rate and yield.[1] However, the reactivity of hydrazines in water can be significantly lower than in acetonitrile.[7]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO, DMF): These solvents can also stabilize polar transition states. The hydrazinolysis of 1-chloro-2,4-dinitrobenzene with hydrazine proceeds via an uncatalyzed substitution in methanol, acetonitrile, and dimethyl sulfoxide.[8]

  • Non-polar Solvents (e.g., toluene, hexane): In some cases, non-polar solvents can be advantageous. For instance, toluene was found to be the most suitable solvent for the PdCl2-catalyzed acetylation of methyl hydrazones.[2]

A summary of the general influence of solvent type on reactions involving hydrazine derivatives is presented in the table below.

Table 1: Qualitative Summary of Solvent Effects on Hydrazine Reactivity

Solvent TypeGeneral Effect on ReactivityConsiderations
Polar Protic Can increase reaction rates for polar reactions and with less reactive substrates.[1]May lead to lower reactivity compared to aprotic solvents in some cases.[7] Can participate in hydrogen bonding, affecting nucleophilicity.
Polar Aprotic Generally good solvents for a range of reactions involving polar reactants.The choice between protic and aprotic can be crucial for reaction outcomes.
Non-polar Can be optimal for certain catalytic reactions and may minimize side reactions.[2]Solubility of polar reactants may be limited.

Q3: Are there any known incompatibilities for this compound?

A3: Based on the chemistry of related compounds, this compound is expected to be incompatible with strong acids (which can cleave the Boc group), strong bases, and strong oxidizing agents.[5][6]

Experimental Protocols

General Protocol for the Reaction of this compound with an Electrophile (e.g., an Aldehyde)

This protocol provides a general starting point for the synthesis of a hydrazone from this compound. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • This compound

  • Aldehyde

  • Anhydrous solvent (e.g., ethanol, methanol, toluene, or dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 equivalent) in the chosen anhydrous solvent.

  • Add this compound (1.0 - 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • If the reaction is slow at room temperature, gently heat the mixture to reflux. Continue to monitor by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow for Hydrazone Synthesis reagents Dissolve Aldehyde in Anhydrous Solvent add_hydrazine Add this compound reagents->add_hydrazine reaction Stir at RT (or heat to reflux) add_hydrazine->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Filter or Concentrate) monitor->workup Complete purify Purify (Recrystallization or Chromatography) workup->purify product Characterize Product purify->product

Caption: A typical experimental workflow for hydrazone synthesis.

Troubleshooting_Guide Troubleshooting Low Reactivity start Low or No Product Formation check_solvent Is the solvent optimal? start->check_solvent screen_solvents Screen polar and non-polar solvents (e.g., EtOH, ACN, Toluene) check_solvent->screen_solvents No check_temp Is the temperature sufficient? check_solvent->check_temp Yes increase_temp Increase temperature or reaction time check_temp->increase_temp No check_catalyst Is a catalyst needed? check_temp->check_catalyst Yes add_catalyst Add catalytic amount of mild acid (e.g., Acetic Acid) check_catalyst->add_catalyst Yes check_water Is water present? check_catalyst->check_water No use_anhydrous Use anhydrous solvent and/or add molecular sieves check_water->use_anhydrous Yes

References

Technical Support Center: Managing Exothermic Reactions with tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving tert-butyl 2-isopropylhydrazinecarboxylate. The following troubleshooting guides, FAQs, and experimental protocols are designed to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during reactions with this compound, focusing on the identification and mitigation of exothermic events.

Issue Possible Cause Recommended Action
Unexpected rapid temperature increase during reagent addition. The reaction is highly exothermic, and the addition rate is too fast.Immediately stop the addition of the reagent. Provide cooling to the reaction vessel (e.g., ice bath). Once the temperature is stable and under control, resume addition at a much slower rate with careful monitoring.
Localized "hot spots" or boiling at the point of reagent addition. Poor mixing and localized concentration of reagents are leading to an uncontrolled reaction in a small area.Improve agitation to ensure rapid dispersal of the added reagent. Consider diluting the reagent being added to decrease its concentration. Add the reagent subsurface to promote better initial mixing.
Pressure build-up in a sealed or poorly vented reaction vessel. Gas evolution from the reaction or decomposition of the hydrazine derivative. Hydrazine derivatives can decompose to produce nitrogen and other gases.[1]Immediately and cautiously vent the reaction vessel in a fume hood. Never run reactions with the potential for gas evolution in a sealed system. Ensure adequate venting is in place. Cool the reaction to slow down the rate of gas production.
Reaction temperature continues to rise even after stopping reagent addition and applying cooling. A thermal runaway reaction has initiated. The heat generated by the reaction is greater than the heat being removed, leading to an accelerating increase in temperature.Alert personnel and prepare for emergency shutdown. If possible and safe to do so, quench the reaction by adding a pre-determined, appropriate quenching agent. If the reaction cannot be controlled, evacuate the immediate area and follow emergency procedures.
Discoloration (e.g., darkening) of the reaction mixture accompanied by a temperature spike. Decomposition of the starting material or product, which is often an exothermic process.Stop the reaction by cooling and/or quenching. Analyze a sample of the mixture to identify decomposition products. Re-evaluate the reaction conditions (temperature, concentration, impurities) to prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hydrazine derivative. Hydrazine and its derivatives are known to be toxic and potentially unstable.[1] The primary hazards include acute toxicity if swallowed, in contact with skin, or inhaled. It can also cause skin and eye irritation.[2] Due to the N-N bond, hydrazine derivatives can be thermally unstable and decompose exothermically.[1]

Q2: What factors can trigger a runaway reaction with this compound?

A2: Several factors can contribute to a thermal runaway reaction:

  • High Concentration: More concentrated reactants lead to a faster reaction rate and more heat generated per unit volume.

  • Inadequate Cooling: If the cooling capacity is insufficient to remove the heat generated by the reaction, the temperature will rise, further accelerating the reaction.

  • Rapid Reagent Addition: Adding a reactive reagent too quickly can lead to a rapid release of heat that overwhelms the cooling system.

  • Presence of Catalysts: Certain metals or impurities can catalyze the decomposition of hydrazine derivatives, lowering the onset temperature of an exothermic event.[3]

  • Lack of Agitation: Poor mixing can lead to localized high concentrations of reactants and "hot spots."

Q3: How can I monitor my reaction for potential exotherms?

A3: Continuous monitoring is crucial. Use a calibrated thermometer or thermocouple to track the internal temperature of the reaction. For more sensitive or larger-scale reactions, consider using reaction calorimetry to quantify the heat flow.[4] Monitoring pressure changes can also indicate gas evolution, a potential sign of decomposition.

Q4: What are the best practices for storing this compound?

A4: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. It should be kept separate from oxidizing agents and incompatible materials. The recommended storage temperature is often in a refrigerator.[1]

Q5: In case of a small, contained fire involving this compound, what is the appropriate extinguishing agent?

A5: For small fires, use a dry chemical, carbon dioxide, or foam extinguisher. Avoid using water jets, as they may spread the fire. If the reaction is in a fume hood, closing the sash can help to smother the fire.

Quantitative Data on Thermal Hazards

Parameter tert-Butyl Hydroperoxide (TBHP)[5] Di-tert-butyl Peroxide Significance in Exotherm Management
Onset Temperature (Tonset) ~69.5 °C (adiabatic)~120 °CThe temperature at which the substance begins to self-heat. Reactions should be maintained well below this temperature.
Heat of Decomposition (ΔHd) High (specific value not provided)High (specific value not provided)The total amount of energy released during decomposition. A higher value indicates a more energetic and potentially hazardous event.
Time to Maximum Rate (TMRad) Varies with temperatureVaries with temperatureThe time it takes for an adiabatic reaction to reach its maximum rate of temperature increase. A short TMRad indicates a rapidly escalating hazard.

Experimental Protocols

Protocol 1: General Procedure for a Reaction with Potential Exotherm

This protocol outlines a general approach for conducting a reaction where an exothermic event is a possibility.

  • Preparation and Setup:

    • Conduct a thorough safety review and risk assessment before starting the experiment.

    • Set up the reaction in a clean, dry, and appropriately sized reaction vessel equipped with a magnetic stirrer, a digital thermometer/thermocouple, a pressure-equalizing dropping funnel, and a reflux condenser with a nitrogen inlet.

    • Ensure a cooling bath (e.g., ice-water or dry ice-acetone) is readily available and large enough to immerse the reaction vessel if needed.

  • Reagent Charging:

    • Charge the reaction vessel with this compound and the appropriate solvent.

    • Begin stirring and cool the solution to the desired initial temperature (typically 0 °C or lower for potentially exothermic reactions).

  • Controlled Addition of Reagents:

    • Add the second reagent dropwise from the addition funnel over a prolonged period.

    • Carefully monitor the internal temperature throughout the addition. The addition rate should be controlled to maintain the temperature within a narrow, pre-determined range (e.g., ± 2 °C).

    • If the temperature rises above the set limit, stop the addition immediately and apply external cooling until the temperature is back in range.

  • Reaction Monitoring and Work-up:

    • After the addition is complete, continue to monitor the temperature to ensure it remains stable.

    • Allow the reaction to proceed at the desired temperature for the specified time, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Once the reaction is complete, carefully quench the reaction by slowly adding a suitable quenching agent while maintaining cooling.

  • Isolation:

    • Proceed with the standard aqueous work-up and purification procedures.

Protocol 2: Quenching a Potentially Runaway Reaction

This protocol should be considered as part of the pre-experiment planning. The choice of quenching agent will be specific to the reaction chemistry.

  • Pre-calculation and Preparation:

    • Based on the reaction scale, calculate the amount of quenching agent needed to neutralize all reactive species.

    • Prepare a solution of the quenching agent in a suitable solvent and have it readily available in an ice bath.

  • Quenching Procedure:

    • In the event of an uncontrolled exotherm, stop all reagent addition and apply maximum cooling.

    • Slowly and carefully add the pre-cooled quenching solution to the reaction mixture.

    • Monitor the temperature during the quenching process. The quenching reaction itself may be exothermic.

    • Once the temperature begins to drop and stabilize, the immediate hazard is likely mitigated.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Potential Exotherms cluster_prep Preparation cluster_execution Execution cluster_response Response cluster_actions Actions A Risk Assessment B Assemble Apparatus with Monitoring & Cooling A->B C Charge Initial Reagents & Cool B->C D Slow, Controlled Addition of Reagent C->D E Monitor Temperature Continuously D->E F Temperature Stable? E->F G Temperature Rising Uncontrollably? F->G No H Continue Reaction F->H Yes I Stop Addition & Apply Cooling G->I No J Initiate Emergency Quench G->J Yes L Work-up & Purification H->L Reaction Complete I->E K Evacuate J->K

Caption: Workflow for managing potential exotherms.

Signaling_Pathway Logical Pathway of Thermal Runaway A Initiating Event (e.g., Rapid Addition, Cooling Failure) B Increased Reaction Rate A->B C Heat Generation > Heat Removal B->C D Temperature Increase C->D E Accelerated Reaction Rate D->E Positive Feedback Loop F Gas Generation / Decomposition D->F E->C H Thermal Runaway E->H G Pressure Buildup F->G G->H

Caption: Logical pathway of a thermal runaway reaction.

References

Removal of unreacted starting material in tert-Butyl 2-isopropylhydrazinecarboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of tert-butyl 2-isopropylhydrazinecarboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, focusing on the removal of unreacted starting materials.

Question: My final product is contaminated with unreacted tert-butyl carbazate. How can I remove it?

Answer:

Unreacted tert-butyl carbazate can be removed through several purification techniques. The choice of method depends on the scale of your reaction and the desired purity of the final product.

  • Aqueous Wash: During the workup, washing the organic layer with water or brine can help remove the moderately water-soluble tert-butyl carbazate. For a more effective removal, a wash with a dilute acidic solution (e.g., 5% hydrochloric acid) can be employed to protonate the basic tert-butyl carbazate, rendering it highly water-soluble.[1][2] However, care must be taken as the product itself has a basic nitrogen and might be partially extracted into the acidic aqueous layer. A subsequent wash with a mild base like saturated sodium bicarbonate solution is recommended to neutralize any remaining acid in the organic layer.[3]

  • Column Chromatography: For high purity, column chromatography is an effective method. A silica gel column using a gradient of ethyl acetate in hexanes or methanol in dichloromethane can separate the more polar tert-butyl carbazate from the desired product.[3]

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Solvents such as hexane or mixtures of ethyl acetate and hexane can be used.[4]

Question: How can I remove residual 2-bromopropane from my reaction mixture?

Answer:

2-Bromopropane is a volatile and relatively non-polar starting material. Its removal is typically straightforward.

  • Evaporation: Due to its low boiling point, the majority of unreacted 2-bromopropane can be removed by rotary evaporation after the reaction is complete.

  • Aqueous Workup: Any remaining traces of 2-bromopropane will be partitioned into the organic layer during an aqueous workup and can be further removed upon final solvent evaporation.

  • High Vacuum: Applying a high vacuum to the final product for an extended period can help remove the last traces of volatile impurities like 2-bromopropane.

Question: After a reductive amination synthesis using acetone, I suspect acetone or isopropanol contamination. How can this be addressed?

Answer:

Acetone and its reduction product, isopropanol, are both volatile and water-soluble, which facilitates their removal.

  • Solvent Evaporation: Both acetone and isopropanol are typically removed during the concentration of the reaction mixture by rotary evaporation.

  • Aqueous Extraction: During the workup, partitioning the crude product between an organic solvent (like ethyl acetate or dichloromethane) and water will effectively remove the highly water-soluble acetone and isopropanol into the aqueous layer.[3] Multiple extractions will enhance the removal efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic routes are:

  • Alkylation of tert-butyl carbazate: This involves the reaction of tert-butyl carbazate with an isopropylating agent, such as 2-bromopropane, in the presence of a base.

  • Reductive amination: This route starts with the condensation of tert-butyl carbazate with acetone to form a hydrazone intermediate, which is then reduced to the final product using a reducing agent like sodium cyanoborohydride or sodium borohydride.[3]

Q2: What are the key safety precautions when working with the reagents for this synthesis?

A2:

  • Hydrazine derivatives (tert-butyl carbazate): These can be corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • 2-Bromopropane: This is a volatile and flammable liquid. Avoid inhalation and contact with skin.

  • Reducing agents (e.g., sodium borohydride): These can react violently with water and acids. Handle with care and quench reactions cautiously.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common method to monitor the reaction progress. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The starting materials and the product should have different Rf values, allowing for visualization of the consumption of reactants and the formation of the product.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound174.2480 °C / 0.6 mmHg[3]47-51 °C[3]Soluble in methanol, ethyl acetate, dichloromethane.[3]
tert-Butyl carbazate132.1655-57 °C / 0.4 mmHg[1]40-42 °C[1][4]Soluble in water, chloroform, ether.[1][2]
2-Bromopropane122.9959-60 °C-89 °CSparingly soluble in water, soluble in organic solvents.

Table 2: Typical Reaction Conditions and Yields

Synthetic RouteKey ReagentsSolventReaction TimeTypical YieldReference
Reductive Aminationtert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, NaBH3CN, p-toluenesulfonic acidTHF~1 hour77%[3]
Alkylationtert-butyl carbazate, 2-bromopropane, Base (e.g., K2CO3)DMF or Acetonitrile12-24 hoursVariesGeneral Alkylation

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from a known procedure for the synthesis of this compound.[3]

  • Hydrazone Formation: Dissolve tert-butyl carbazate in a suitable solvent such as methanol or ethanol. Add an equimolar amount of acetone. Stir the mixture at room temperature for 1-2 hours to form tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. The progress can be monitored by TLC.

  • Reduction: Dissolve the crude hydrazone in tetrahydrofuran (THF). Add sodium cyanoborohydride (NaBH3CN) and a catalytic amount of an indicator like bromocresol green.

  • Acidification: Slowly add a solution of p-toluenesulfonic acid in THF dropwise to maintain the pH of the reaction between 3.5 and 5.0 (indicated by a color change of the indicator).

  • Quenching and Workup: After the reaction is complete (monitored by TLC), remove the solvent by rotary evaporation. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 5% methanol in dichloromethane) to afford pure this compound.[3]

Protocol 2: Purification by Aqueous Workup to Remove Unreacted tert-Butyl Carbazate

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (e.g., 50 mL for a 1 g scale reaction).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with water (2 x 20 mL).

  • To remove residual tert-butyl carbazate, wash with a 5% aqueous solution of HCl (2 x 15 mL).

  • Neutralize the organic layer by washing with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) until effervescence ceases.

  • Wash the organic layer with brine (1 x 20 mL) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow start Crude Reaction Mixture rotovap Rotary Evaporation (Remove Solvent & Volatiles) start->rotovap dissolve Dissolve in Ethyl Acetate rotovap->dissolve sep_funnel Separatory Funnel dissolve->sep_funnel Transfer water_wash Wash with Water sep_funnel->water_wash acid_wash Wash with 5% HCl (Removes tert-butyl carbazate) water_wash->acid_wash base_wash Wash with Sat. NaHCO3 (Neutralize) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry over Na2SO4 brine_wash->dry filter_concentrate Filter & Concentrate dry->filter_concentrate product Purified Product filter_concentrate->product

Caption: Aqueous workup workflow for purification.

logical_relationship problem Contamination with Unreacted Starting Material sm1 tert-Butyl Carbazate (Polar, Basic) problem->sm1 sm2 2-Bromopropane (Non-polar, Volatile) problem->sm2 sol1 Aqueous Acid Wash sm1->sol1 Solution sol2 Column Chromatography sm1->sol2 Solution sol3 Recrystallization sm1->sol3 Solution sol4 Rotary Evaporation sm2->sol4 Solution sol5 High Vacuum sm2->sol5 Solution

Caption: Troubleshooting logic for starting material removal.

References

Technical Support Center: Process Optimization for the Industrial Scale-up of tert-Butyl 2-isopropylhydrazinecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of tert-Butyl 2-isopropylhydrazinecarboxylate.

Synthesis Overview

The industrial synthesis of this compound is typically a two-step process:

  • Hydrazone Formation: Condensation of tert-butyl carbazate with acetone to form tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate.

  • Reduction: Reduction of the resulting hydrazone to the final product, this compound.

This guide will address potential issues and optimization strategies for each of these stages at an industrial scale.

Troubleshooting Guides

Step 1: Hydrazone Formation (tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate)

Issue 1.1: Low or Incomplete Conversion of tert-Butyl Carbazate

Potential CauseSuggested Solution
Insufficient Reaction Time or Temperature Monitor the reaction progress by in-process controls (e.g., HPLC, GC). While lab-scale reactions may proceed at room temperature, industrial-scale reactions may require gentle heating to drive the reaction to completion. Consider a temperature range of 40-60°C.
Inadequate Mixing In large reactors, inefficient mixing can lead to localized concentration gradients. Ensure the agitator speed and design are sufficient to maintain a homogeneous mixture.
Unfavorable pH The condensation reaction is often catalyzed by mild acid. On a large scale, ensure uniform pH across the reactor. A pH range of 4-6 is generally optimal for hydrazone formation.[1]
Water Removal The formation of the hydrazone produces water, which can slow down the reaction or, in some cases, lead to hydrolysis of the product. While not always necessary, azeotropic removal of water with a suitable solvent (e.g., toluene) can be considered to drive the equilibrium towards the product.

Issue 1.2: Formation of Azine Impurity

Potential CauseSuggested Solution
Incorrect Stoichiometry An excess of acetone can lead to the formation of acetone azine. Maintain a strict 1:1 molar ratio of tert-butyl carbazate to acetone.
Localized Excess of Acetone During large-scale additions, localized high concentrations of acetone can occur. Add acetone subsurface and at a controlled rate to ensure rapid mixing and dispersion.

Quantitative Data for Hydrazone Formation (Illustrative)

ParameterLab ScalePilot ScaleIndustrial Scale
tert-Butyl Carbazate (kg) 0.110100
Acetone (L) 0.110100
Solvent (e.g., Isopropanol) (L) 11001000
Reaction Temperature (°C) 20-2540-5050-60
Reaction Time (hours) 4-66-88-12
Typical Yield (%) >9590-9588-93
Step 2: Reduction of Hydrazone to this compound

Issue 2.1: Incomplete Reduction or Sluggish Reaction

Potential CauseSuggested Solution
pH Out of Optimal Range The reduction of the imine intermediate with sodium cyanoborohydride is pH-dependent. The reaction is typically fastest in a slightly acidic medium (pH 3-5) where the iminium ion is formed.[2] Monitor and adjust the pH of the reaction mixture accordingly.
Insufficient Reducing Agent On a large scale, minor impurities or side reactions can consume the reducing agent. An excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH3CN) is often required.
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating (30-40°C) may be necessary to increase the reaction rate, but this must be carefully controlled to avoid thermal runaway.
Poor Solubility of Hydrazone Ensure the hydrazone intermediate is fully dissolved in the reaction solvent before adding the reducing agent. Consider a co-solvent system if solubility is an issue.

Issue 2.2: Formation of Byproducts

Potential CauseSuggested Solution
Over-reduction While less common with milder reducing agents like NaBH3CN, over-reduction to other species can occur. Ensure the reaction is monitored and stopped once the starting material is consumed.
Hydrolysis of Boc-group Prolonged exposure to strongly acidic conditions can lead to the cleavage of the tert-butoxycarbonyl (Boc) protecting group. Maintain the pH in the recommended range and minimize reaction time.
Side reactions of the reducing agent Sodium cyanoborohydride can react with the carbonyl group of unreacted acetone if it is carried over from the previous step. Ensure the hydrazone intermediate is of high purity before proceeding to the reduction step.

Issue 2.3: Safety Concerns with Sodium Cyanoborohydride (NaBH3CN)

Potential CauseSuggested Solution
Generation of Hydrogen Cyanide (HCN) Gas NaBH3CN can release highly toxic HCN gas upon contact with strong acids or at a pH below 3.[3] The reaction should be conducted in a well-ventilated area with appropriate scrubbing systems for the off-gas. The pH of the reaction mixture must be carefully controlled.
Thermal Runaway The reduction reaction is exothermic. On a large scale, the heat generated can be significant. Implement robust temperature control and have a cooling system in place. A thermal hazard assessment should be conducted before scaling up.
Quenching of Excess Reagent Quenching of unreacted NaBH3CN must be done carefully and under controlled conditions to manage gas evolution and potential exotherms. A slow addition of a quenching agent (e.g., a buffered aqueous solution) is recommended.

Quantitative Data for Reduction (Illustrative)

ParameterLab ScalePilot ScaleIndustrial Scale
Hydrazone (kg) 0.110100
Sodium Cyanoborohydride (kg) 0.05550
Solvent (e.g., Methanol) (L) 11001000
pH 3-53-54-5
Reaction Temperature (°C) 20-2525-3530-40
Reaction Time (hours) 6-88-1212-18
Typical Yield (%) >9085-9080-88

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the hydrazone formation step at an industrial scale?

A1: The most critical parameter is typically the control of stoichiometry and the rate of addition of acetone. In a large reactor, ensuring a 1:1 molar ratio and avoiding localized excesses of acetone is crucial to prevent the formation of the azine impurity, which can be difficult to remove in later stages.

Q2: Are there any alternative, safer reducing agents to sodium cyanoborohydride for the reduction step?

A2: Yes, sodium triacetoxyborohydride (STAB) is a commonly used alternative that is considered safer as it does not release cyanide gas.[3] However, its reactivity can be different, and it may require process optimization. Another alternative is catalytic hydrogenation, which is a greener and often safer option for large-scale reductions, though it requires specialized high-pressure equipment and catalyst screening.

Q3: What are the common challenges during the work-up and isolation of the final product?

A3: Common challenges include:

  • Emulsion formation: During the aqueous work-up, emulsions can form, making phase separation difficult. The addition of brine or a small amount of a different organic solvent can help to break emulsions.

  • Product isolation: The final product is a solid. Crystallization is the preferred method of isolation. The choice of crystallization solvent is critical to ensure good recovery and purity. A mixture of a solvent in which the product is soluble at higher temperatures and an anti-solvent can be effective.

  • Removal of inorganic salts: The work-up of reactions using borohydride reagents generates inorganic salts that need to be removed. This is typically achieved by aqueous washes.

Q4: How can I minimize the risk of a thermal runaway during the reduction step?

A4: To minimize the risk of thermal runaway:

  • Conduct a thorough thermal hazard assessment: Use techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to understand the thermal profile of the reaction.

  • Controlled addition of reagents: Add the reducing agent at a controlled rate to manage the rate of heat generation.

  • Efficient cooling: Ensure the reactor has an adequate cooling capacity to remove the heat generated by the reaction.

  • Emergency preparedness: Have a documented and practiced emergency plan in place in case of a cooling failure or other unforeseen events.

Q5: What are the key considerations for solvent selection in this process?

A5: Key considerations for solvent selection include:

  • Solubility: The starting materials, intermediates, and product should have appropriate solubility in the chosen solvents.

  • Boiling point: The boiling point of the solvent should be suitable for the desired reaction temperature and for efficient removal during work-up.

  • Safety: The solvent should have a good safety profile (e.g., high flash point, low toxicity).

  • Environmental impact: Consider the environmental impact of the solvent and choose greener alternatives where possible.

  • Cost: For industrial-scale production, the cost of the solvent is a significant factor.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
  • Reactor Setup: Charge a suitable reactor with tert-butyl carbazate and a solvent such as isopropanol or toluene.

  • Reagent Addition: Slowly add one molar equivalent of acetone to the reactor under controlled agitation.

  • Reaction: The reaction mixture is stirred, and if necessary, heated to reflux for 2.5 hours or until the reaction is complete as monitored by a suitable in-process control.[4]

  • Work-up: Cool the reaction mixture to room temperature and filter if a solid product has formed. The filtrate can be concentrated to yield the crude product.[4] The product is often an off-white solid and can be used in the next step without further purification if the purity is acceptable.[4]

Protocol 2: Synthesis of this compound
  • Reactor Setup: Dissolve tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate in a suitable solvent like tetrahydrofuran (THF) in a reactor.

  • pH Adjustment: Add a small amount of an indicator (e.g., bromocresol green) and slowly add a solution of p-toluenesulfonic acid in THF to adjust the pH to between 3.5 and 5.0.

  • Reducing Agent Addition: Add sodium cyanoborohydride (NaBH3CN) portion-wise to the reaction mixture, maintaining the temperature between 20-30°C.

  • Reaction: Continue to stir the reaction mixture at room temperature for 1 hour or until the reaction is complete.

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over a drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or by crystallization from a suitable solvent system.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Reduction TBC tert-Butyl Carbazate Hydrazone tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate TBC->Hydrazone Condensation Acetone Acetone Acetone->Hydrazone FinalProduct This compound Hydrazone->FinalProduct Reduction Reducer Reducing Agent (e.g., NaBH3CN) Reducer->FinalProduct

Caption: Overall synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield in Final Product CheckStep1 Check Purity of Hydrazone Intermediate Start->CheckStep1 CheckStep2 Troubleshoot Reduction Step Start->CheckStep2 IncompleteCondensation Incomplete Hydrazone Formation? CheckStep1->IncompleteCondensation ImpureHydrazone Impure Hydrazone? CheckStep1->ImpureHydrazone IncompleteReduction Incomplete Reduction? CheckStep2->IncompleteReduction IncompleteCondensation->CheckStep2 No OptimizeCondensation Optimize Condensation: - Temperature - Time - pH IncompleteCondensation->OptimizeCondensation Yes ImpureHydrazone->CheckStep2 No PurifyHydrazone Purify Hydrazone Intermediate ImpureHydrazone->PurifyHydrazone Yes OptimizeReduction Optimize Reduction: - pH - Reagent Stoichiometry - Temperature IncompleteReduction->OptimizeReduction Yes Degradation Product Degradation? IncompleteReduction->Degradation No CheckWorkup Review Work-up & Purification Degradation->CheckWorkup Yes

Caption: A logical troubleshooting workflow for low yield issues.

References

Technical Support Center: Handling and Disposal of tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of tert-Butyl 2-isopropylhydrazinecarboxylate. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 16689-35-3) is a chemical intermediate commonly used in organic synthesis. It is classified as a hazardous substance with the following primary hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood[2].

Q2: What are the proper storage conditions for this compound?

A2: To ensure its stability and minimize risks, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[3] It should be kept in a tightly closed container, under an inert atmosphere (e.g., nitrogen or argon), and away from incompatible materials such as strong oxidizing agents and strong bases.[3][4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: When handling this compound, the following PPE is mandatory:

  • Eye Protection: ANSI-compliant safety glasses with side shields or chemical splash goggles.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A chemical-resistant lab coat, long pants, and closed-toe shoes.[5]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator is required.

Q4: Can I dispose of small amounts of this compound waste down the sink?

A4: No, you must not dispose of this chemical down the sink. It is harmful to aquatic life, and this method of disposal is not permissible for hazardous chemical waste. All waste containing this compound must be collected and disposed of through your institution's hazardous waste management program.

Troubleshooting Guides

Problem: I observe the solid material changing color or clumping in the storage container.

  • Possible Cause: This may indicate degradation of the compound due to exposure to air, moisture, or light.

  • Solution: Ensure the container is tightly sealed and stored under an inert atmosphere as recommended. If degradation is suspected, it is advisable to dispose of the material as chemical waste and use a fresh batch for your experiment.

Problem: I have generated a waste stream containing this compound mixed with other solvents.

  • Possible Cause: Many experimental procedures result in mixed chemical waste.

  • Solution: Do not mix incompatible waste streams. Collect the mixed solvent waste in a designated, properly labeled, and sealed hazardous waste container. Clearly list all components and their approximate percentages on the waste tag. Consult your institution's chemical hygiene plan for specific instructions on mixed waste.

Problem: I am unsure if my waste container is compatible with this compound.

  • Possible Cause: Using an incompatible container can lead to degradation of the container, leaks, and potential hazardous reactions.

  • Solution: Use only approved hazardous waste containers provided by your institution's environmental health and safety (EHS) department. For hydrazine derivatives, glass or polyethylene containers are generally suitable. Avoid metal containers, especially if the waste is acidic.[6]

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 16689-35-3[1]
Molecular Formula C₈H₁₈N₂O₂[1][7]
Molecular Weight 174.24 g/mol [1]
Physical Form White to almost white crystal/powder
Melting Point 47-51 °C[3]
Boiling Point 80 °C at 0.6 mmHg (lit.)[3]
Storage Temperature 2-8 °C (Refrigerator)[3]

Experimental Protocols

Protocol 1: Safe Handling of this compound Powder
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as described in the FAQs. All work must be conducted in a certified chemical fume hood.

  • Weighing: To minimize the generation of dust, weigh the compound carefully. Use a draft shield if necessary.

  • Dispensing: Use a spatula to transfer the solid. Avoid scooping in a manner that creates airborne dust.

  • Cleaning: After use, decontaminate the spatula and weighing vessel. Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Storage: Securely close the container and return it to the refrigerator for storage under an inert atmosphere.

Protocol 2: Chemical Inactivation and Disposal of this compound Waste (General Guideline)

Disclaimer: This is a general guideline based on the disposal of hydrazine derivatives. This procedure should be performed by trained personnel in a chemical fume hood. Always consult and follow your institution's specific hazardous waste disposal procedures.

  • Waste Collection: Collect all waste containing this compound (both solid and liquid) in a designated, labeled hazardous waste container.

  • Dilution (for concentrated waste): If you have a concentrated solution or the pure solid, it should be diluted in a suitable solvent like water or an alcohol to a concentration of less than 5% w/w before proceeding with chemical treatment. This should be done cautiously in a fume hood.

  • Oxidation: The primary method for the chemical destruction of hydrazine derivatives is oxidation. This can be achieved using an oxidizing agent such as sodium hypochlorite (bleach) or calcium hypochlorite.

    • Prepare a dilute solution of the oxidizing agent (e.g., 5% sodium hypochlorite).

    • Slowly and with stirring, add the oxidizing solution to the diluted hydrazine waste solution. The reaction can be exothermic, so slow addition and cooling in an ice bath may be necessary.

    • Continue adding the oxidizing agent until the hydrazine derivative is fully reacted. The endpoint can be checked using hydrazine test strips if available.

  • Neutralization and Disposal: After complete oxidation, the resulting solution may need to be neutralized. Check the pH and adjust as necessary according to your institution's guidelines for aqueous waste. The final solution should be collected as hazardous waste and disposed of through your EHS department.

Protocol 3: Accidental Spill Cleanup
  • Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Assess the Spill: Determine the nature and size of the spill. For large spills, or if you are not trained to handle the spill, contact your institution's EHS immediately.

  • Don PPE: Wear appropriate PPE, including a respirator if the spill involves a significant amount of powder.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Carefully scoop the material into a labeled hazardous waste container. Do not dry sweep.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials, including absorbent, cleaning cloths, and used PPE, must be placed in a sealed, labeled hazardous waste container for disposal.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood prep->fume_hood weigh Weigh Compound Carefully fume_hood->weigh transfer Transfer Compound weigh->transfer reaction Perform Experiment transfer->reaction decontaminate Decontaminate Equipment reaction->decontaminate waste Collect Waste in Labeled Container reaction->waste store Store in Refrigerator (2-8 °C, Inert Atmosphere) decontaminate->store

Caption: Experimental Workflow for Handling the Compound.

waste_disposal_workflow Waste Disposal Workflow for this compound start Waste Generated collect Collect in a Labeled, Compatible Waste Container start->collect segregate Segregate from Incompatible Waste collect->segregate store_waste Store in Designated Satellite Accumulation Area segregate->store_waste request_pickup Request Hazardous Waste Pickup from EHS store_waste->request_pickup end Proper Disposal by EHS request_pickup->end

Caption: General Laboratory Waste Disposal Workflow.

spill_cleanup_logic Logical Flow for Spill Cleanup spill_occurs Spill Occurs is_large Is the spill large or highly hazardous? spill_occurs->is_large evacuate Evacuate Area & Call EHS is_large->evacuate Yes don_ppe Don Appropriate PPE is_large->don_ppe No end Cleanup Complete evacuate->end contain Contain the Spill don_ppe->contain cleanup Clean and Decontaminate the Area contain->cleanup dispose Dispose of all materials as hazardous waste cleanup->dispose dispose->end

Caption: Decision Logic for Spill Cleanup Procedures.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, precise structural elucidation is a critical step. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 2-isopropylhydrazinecarboxylate, a key intermediate in various synthetic pathways. The spectral data is compared with that of structurally related hydrazine derivatives, offering a clear framework for identification and purity assessment.

Comparative NMR Data Analysis

The structural features of this compound are distinctly represented in its ¹H and ¹³C NMR spectra. A comparison with other protected hydrazine derivatives highlights the unique chemical shifts and coupling patterns arising from the specific arrangement of the tert-butyl and isopropyl groups.

Table 1: ¹H NMR Data Comparison in CDCl₃

CompoundBoc-CH₃ (δ, ppm)Isopropyl-CH₃ (δ, ppm)Isopropyl-CH (δ, ppm)NH (δ, ppm)
This compound 1.46 (s, 9H)1.02 (d, J=6 Hz, 6H)3.14 (m, 1H)6.03 (s, 1H), 3.92 (s, 1H)
Diisopropyl hydrazine-1,2-dicarboxylate-1.26 (d, 7H)4.98 (hept, J = 6.3 Hz, 1H)6.32 (s, 1H)
Di-tert-butyl hydrazine-1,2-dicarboxylate1.47 (s, 9H)--6.19 (br, 1H)

Table 2: ¹³C NMR Data Comparison in CDCl₃

CompoundBoc C(CH₃)₃ (ppm)Boc C(CH₃)₃ (ppm)Isopropyl CH (ppm)Isopropyl CH₃ (ppm)C=O (ppm)
This compound 80.828.751.221.0157.2
Diisopropyl hydrazine-1,2-dicarboxylate--70.222.1156.5
Di-tert-butyl hydrazine-1,2-dicarboxylate81.728.3--155.9

The ¹H NMR spectrum of this compound is characterized by a sharp singlet for the nine equivalent protons of the tert-butyl group at 1.46 ppm.[1] The isopropyl group gives rise to a doublet at 1.02 ppm for the six methyl protons and a multiplet at 3.14 ppm for the methine proton.[1] Two distinct singlets are observed for the two NH protons at 6.03 and 3.92 ppm, indicating slow exchange on the NMR timescale.[1] In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group appears at 157.2 ppm.[1] The quaternary and methyl carbons of the tert-butyl group are observed at 80.8 and 28.7 ppm, respectively.[1] The methine and methyl carbons of the isopropyl group resonate at 51.2 and 21.0 ppm.[1]

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-30 mg for ¹³C NMR.[2][3]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[2][3]

  • To ensure a homogenous solution and remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube.[4]

  • Cap the NMR tube to prevent solvent evaporation.

2. NMR Data Acquisition:

  • The NMR spectra were recorded on a 300 MHz spectrometer.[1]

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal intensity.

  • The chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Workflow for NMR Analysis

The logical progression from sample preparation to final data interpretation is a critical aspect of reliable structural analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Integration and Chemical Shift Referencing H->I J Spectral Interpretation and Structural Assignment I->J

Caption: A generalized workflow for the NMR analysis of organic compounds.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of tert-Butyl 2-isopropylhydrazinecarboxylate, a key building block in synthetic chemistry. We offer a comparative look at this technique alongside other analytical methods, supported by predictive data and detailed experimental protocols to facilitate its application in your research.

Predictive Fragmentation Analysis of this compound

Electron Ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic molecules.[1] The fragmentation of this compound under EI conditions can be predicted based on the established fragmentation rules for its constituent functional groups, including the tert-butyl carbazate and isopropyl hydrazine moieties.

The initial step involves the ionization of the molecule by a high-energy electron beam, resulting in a molecular ion (M+•). Due to the inherent instability of this radical cation, it readily undergoes fragmentation through various pathways. Key predicted fragmentation mechanisms include:

  • Loss of a tert-butyl radical: A prominent fragmentation pathway is the cleavage of the bond between the oxygen and the tert-butyl group, leading to the loss of a stable tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion.

  • Loss of isobutylene: A common rearrangement for tert-butyl esters involves the loss of isobutylene (C₄H₈) through a McLafferty-type rearrangement, yielding a protonated carbamic acid intermediate which can further fragment.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation pattern for amines and hydrazines.[2][3] In this case, the loss of an isopropyl radical (•CH(CH₃)₂) or a methyl radical from the isopropyl group can occur.

  • Cleavage of the N-N bond: The relatively weak N-N bond in the hydrazine moiety is susceptible to cleavage, leading to various fragment ions.

These predicted fragmentation pathways provide a theoretical framework for interpreting the mass spectrum of this compound.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, a comprehensive characterization of this compound often involves complementary analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides detailed structural information.[1]Can lead to extensive fragmentation, potentially complicating interpretation for some molecules.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the compound.High resolution and sensitivity for quantitative analysis.Does not provide direct structural information.

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum. The relative abundance is a prediction based on the expected stability of the resulting ions.

m/zPredicted Fragment IonPredicted Relative Abundance
174[M]+•Low
159[M - CH₃]+Moderate
117[M - C₄H₉]+High
101[M - OC₄H₉]+Moderate
75[M - C₄H₉O₂]+Moderate
57[C₄H₉]+Very High (Base Peak)
43[C₃H₇]+High

Experimental Protocol: Electron Ionization Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and determine its fragmentation pattern.

Instrumentation:

  • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer equipped with an electron ionization source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Setup:

    • Set the ion source temperature to 200-250 °C.

    • Set the electron energy to 70 eV.

    • Set the mass analyzer to scan a mass range of m/z 30-250.

  • Sample Introduction:

    • GC-MS: Inject an appropriate volume of the sample solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

    • Direct Insertion Probe: Apply a small amount of the sample onto the probe tip, insert the probe into the ion source, and gradually heat it to volatilize the sample.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the obtained fragmentation pattern with the predicted pattern to confirm the structure.

Fragmentation Pathway Diagram

Fragmentation_Pattern M This compound (M, m/z 174) F1 [M - C₄H₉]+• (m/z 117) M->F1 - •C(CH₃)₃ F2 [C₄H₉]+ (m/z 57) M->F2 Cleavage F3 [M - CH₃]+• (m/z 159) M->F3 - •CH₃ F4 [C₃H₇]+ (m/z 43) F1->F4 - C₂H₄O₂

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

References

Unveiling the Molecular Fingerprint: An FT-IR Spectroscopic Comparison of tert-Butyl 2-isopropylhydrazinecarboxylate and Related Carbazates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of molecules is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and powerful method for identifying functional groups and confirming the structure of synthesized compounds. This guide offers a comparative analysis of the FT-IR spectroscopic characteristics of tert-Butyl 2-isopropylhydrazinecarboxylate, a key building block in medicinal chemistry, against its structural analogues, tert-Butyl carbazate and Methyl carbazate.

Comparative FT-IR Spectral Data

The following table summarizes the key FT-IR absorption frequencies for this compound (predicted) and its analogues, tert-Butyl carbazate and Methyl carbazate (experimental). These values are crucial for identifying the presence of key functional groups.

Functional GroupVibration ModeThis compound (Predicted, cm⁻¹)tert-Butyl carbazate (Experimental, cm⁻¹)[1][2]Methyl carbazate (Experimental, cm⁻¹)[3][4][5][6][7]
N-HStretch3300-3400 (two bands)~3330, ~3280~3320, ~3210
C-H (sp³)Stretch2850-29802870-29802850-2960
C=O (Carbamate)Stretch1680-1710~1700~1690
N-HBend1580-1620~1600~1610
C-H (tert-Butyl)Bend1365-1390~1365, ~1390-
C-O (Ester)Stretch1200-1250~1250~1230
C-NStretch1100-1180~1170~1150

Interpreting the Spectral Data

The FT-IR spectrum of this compound is expected to be distinguished by the following key features:

  • N-H Stretching: Two distinct bands in the 3300-3400 cm⁻¹ region, characteristic of the two N-H bonds in the hydrazine moiety. The presence of two bands, similar to primary amines, is a key indicator.

  • C=O Stretching: A strong absorption band in the 1680-1710 cm⁻¹ range, typical for the carbonyl group of a carbamate.

  • C-H Stretching and Bending: Multiple sharp peaks between 2850-2980 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the tert-butyl and isopropyl groups. Characteristic bending vibrations for the tert-butyl group are expected around 1365-1390 cm⁻¹.

  • C-O and C-N Stretching: Strong bands in the fingerprint region, typically between 1200-1250 cm⁻¹ for the C-O stretch of the ester and 1100-1180 cm⁻¹ for the C-N stretch.

By comparing the spectrum of an unknown sample to the data presented, researchers can confirm the presence of the key hydrazinecarboxylate scaffold and the specific alkyl substituents. The absence of the isopropyl-related C-H signals would suggest the presence of a simpler carbazate like tert-butyl carbazate.

Experimental Protocols

Accurate FT-IR analysis relies on proper sample preparation. The following are detailed methodologies for obtaining high-quality spectra of solid hydrazinecarboxylate samples.

Potassium Bromide (KBr) Pellet Method

This traditional method is suitable for obtaining high-resolution transmission spectra.[8][9][10][11][12]

Materials:

  • This compound (or analogue)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die

  • FT-IR spectrometer

Procedure:

  • Thoroughly dry the KBr powder in an oven at 110°C for at least 2-3 hours to remove any adsorbed water, which can interfere with the spectrum.[9]

  • Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[8][9]

  • In the agate mortar, grind the sample to a fine powder.

  • Add the KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly until a homogenous, fine powder is obtained.

  • Transfer the powder to the pellet die and press it under vacuum using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[13][14]

Materials:

  • This compound (or analogue)

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

  • Record the sample spectrum.

  • After the measurement, release the pressure arm, remove the sample, and clean the crystal surface thoroughly.

Workflow and Logic

The process of characterizing this compound using FT-IR spectroscopy follows a logical workflow, from sample preparation to spectral interpretation and comparison.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep_choice Choose Method: - KBr Pellet - ATR kbr_prep Grind sample with KBr and press into a pellet prep_choice->kbr_prep Transmission atr_prep Place sample directly on ATR crystal prep_choice->atr_prep Reflectance background Record Background Spectrum kbr_prep->background atr_prep->background sample_spec Record Sample Spectrum background->sample_spec process Process Spectrum (e.g., baseline correction) sample_spec->process identify Identify Characteristic Peaks: - N-H stretch - C=O stretch - C-H bends process->identify compare Compare with Reference Data (e.g., tert-Butyl carbazate) identify->compare confirm Confirm Structure compare->confirm

Caption: Workflow for FT-IR characterization of hydrazinecarboxylates.

This systematic approach ensures reliable and reproducible results, enabling confident structural elucidation of this compound and related compounds, which is a critical step in the drug discovery and development pipeline.

References

A Comparative Guide to tert-Butyl 2-isopropylhydrazinecarboxylate and Other Boc-Protected Hydrazines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity in complex molecular syntheses. Among these, the tert-butoxycarbonyl (Boc) group is a cornerstone for the protection of amine and hydrazine functionalities. This guide provides an objective comparison of tert-Butyl 2-isopropylhydrazinecarboxylate with other commonly employed Boc-protected hydrazines, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of optimal reagents.

Performance Comparison of Boc-Protected Hydrazines

The reactivity of Boc-protected hydrazines in nucleophilic reactions is a critical factor in their synthetic utility. While direct comparative studies for a wide range of these compounds are not always available in a single source, their performance can be inferred from their structural and electronic properties, as well as from published experimental data for related compounds.

A key determinant of the nucleophilicity of a hydrazine is its pKa value. Generally, hydrazines with higher pKa values (less acidic) are more nucleophilic and react faster. The substitution on the hydrazine nitrogen atoms significantly influences this property.

Table 1: Comparison of Reaction Performance for Boc-Protection of Various Hydrazines

Hydrazine SubstrateProductReaction Time (min)Temperature (°C)Yield (%)
tert-Butyl carbazate (Boc-NHNH₂)BocNHNHBoc10Room Temperature85
Benzyl carbazate (Z-NHNH₂)Z-NHNHBoc105091
Troc-hydrazineTrocNHNHBoc205072
PhenylhydrazinePhNHNHBoc10Room Temperature85
AcetylhydrazineAcNHNHBoc50Room Temperature77
MethylhydrazineMeNHNHBoc10Room Temperature99 (mixture)

Data sourced from a study on a solventless Boc-protection technique. This method involves stirring the hydrazine substrate in molten di-tert-butyl dicarbonate without a catalyst.[1]

While this compound is not included in the above study, its reactivity can be estimated. The isopropyl group is an electron-donating group, which is expected to increase the electron density on the nitrogen atom compared to an unsubstituted hydrazine. This suggests that this compound would be a reasonably reactive nucleophile.

Stability and Handling

Boc-protected hydrazines are generally stable compounds that can be stored for extended periods under appropriate conditions.[2] Key considerations for storage include:

  • Temperature: Cool and dry conditions are recommended, with some suppliers suggesting refrigeration (2-8 °C).[2]

  • Moisture: These compounds can be sensitive to moisture, and protection from atmospheric humidity is advised.[2]

  • Incompatibilities: Strong oxidizing agents and strong bases should be avoided.[2]

tert-Butyl carbazate, for instance, is a white crystalline solid with a melting point of 39-42 °C.[2] this compound is also a white to almost white crystal or powder.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for common reactions involving Boc-protected hydrazines.

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the title compound from tert-butyl carbazate and acetone.

Materials:

  • tert-Butyl carbazate

  • Acetone

  • Anhydrous methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve tert-butyl carbazate (1.0 eq.) and acetone (1.2 eq.) in anhydrous methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Hydrazone Formation with tert-Butyl Carbazate

This protocol outlines the condensation reaction between tert-butyl carbazate and an aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 eq.)

  • tert-Butyl carbazate (1.0 - 1.2 eq.)

  • Anhydrous ethanol or methanol

  • Catalytic amount of glacial acetic acid (optional)

Procedure:

  • Dissolve the aldehyde or ketone in anhydrous ethanol or methanol in a round-bottom flask.

  • Add tert-butyl carbazate to the solution. For less reactive carbonyls, a catalytic amount of glacial acetic acid can be added.

  • Stir the reaction mixture at room temperature or under reflux, monitoring by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Applications in Drug Development: Synthesis of a CDK Inhibitor Precursor

Boc-protected hydrazines are valuable intermediates in the synthesis of various bioactive molecules, including cyclin-dependent kinase (CDK) inhibitors, which are a class of anti-cancer drugs.[3] The following workflow illustrates the synthesis of a pyrazole-based CDK inhibitor precursor where a Boc-protected hydrazine could be utilized in the formation of the pyrazole ring.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_modification Functionalization cluster_final Final Steps Diketone Diketone Cyclocondensation Cyclocondensation (e.g., in Ethanol, reflux) Diketone->Cyclocondensation Boc_Hydrazine Boc-Protected Hydrazine Boc_Hydrazine->Cyclocondensation Boc_Pyrazole Boc-Protected Pyrazole Intermediate Cyclocondensation->Boc_Pyrazole Suzuki_Coupling Suzuki-Miyaura Coupling Boc_Pyrazole->Suzuki_Coupling Deprotection Boc Deprotection (e.g., TFA) Suzuki_Coupling->Deprotection Aryl_Halide Aryl Halide Aryl_Halide->Suzuki_Coupling Final_Product CDK Inhibitor Precursor Deprotection->Final_Product

Synthesis of a CDK Inhibitor Precursor Workflow.

This diagram illustrates a common synthetic strategy where a diketone and a Boc-protected hydrazine undergo a cyclocondensation reaction to form a Boc-protected pyrazole intermediate. This intermediate can then be further functionalized, for example, through a Suzuki-Miyaura coupling with an aryl halide. The final step involves the deprotection of the Boc group to yield the desired CDK inhibitor precursor.

Conclusion

The choice of a Boc-protected hydrazine reagent is a critical decision in the design of a synthetic route. While tert-butyl carbazate is a widely used and versatile reagent, substituted derivatives like this compound offer different reactivity profiles that may be advantageous for specific applications. By understanding the principles of reactivity, stability, and handling, and by utilizing detailed experimental protocols, researchers can make informed decisions to optimize their synthetic strategies for the efficient production of complex molecules in drug discovery and other areas of chemical science.

References

A Comparative Guide to Modern Hydrazine Synthesis: Alternatives to tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted hydrazines is a cornerstone of modern medicinal chemistry, providing access to a diverse array of bioactive molecules, including potent kinase inhibitors, antiviral, and anticancer agents. While traditional reagents like tert-butyl 2-isopropylhydrazinecarboxylate have been valuable, the field is rapidly evolving with the development of more efficient, versatile, and sustainable synthetic methodologies. This guide provides an objective comparison of key alternative reagents and methods for hydrazine synthesis, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the optimal synthetic strategy.

Performance Comparison of Hydrazine Synthesis Methods

The selection of a synthetic route to substituted hydrazines depends on several factors, including the desired substitution pattern, substrate scope, reaction efficiency, and scalability. Below is a comparative summary of prominent methods.

MethodKey Reagent(s)/CatalystTypical YieldsAdvantagesDisadvantages
Boc-Protected Hydrazine Chemistry This compound60-90%- Well-established and reliable for specific substitutions.- Boc group allows for controlled reactions.- Limited commercial availability of diverse substituted precursors.- May require harsh deprotection conditions.
Copper-Catalyzed N-Arylation CuI, Ligand (e.g., L-proline), Base (e.g., Cs₂CO₃)70-95%[1][2][3]- Broad substrate scope for aryl hydrazides.- Mild reaction conditions.- Inexpensive and air-stable catalyst.- Regioselectivity can be an issue with unsymmetrical hydrazines.- Ligand may be required for optimal performance.
Nickel-Catalyzed Asymmetric Hydrogenation Ni(OAc)₂·4H₂O, Chiral Ligand (e.g., (R,R)-QuinoxP*)85-99%[4][5][6]- Excellent enantioselectivity for chiral hydrazines.- High yields.- Utilizes an earth-abundant metal catalyst.- Requires high pressure of H₂ gas.- Chiral ligands can be expensive.
Electrochemical Synthesis Ammonia surrogates (e.g., benzophenone imine), Mediators (e.g., Cu salts, iodine)77-86%[7]- "Green" and sustainable approach.- Avoids harsh oxidants/reductants.- Can be performed at room temperature.- May require specialized electrochemical equipment.- Overpotential and electrode material can affect efficiency.
Electrophilic Amination Oxaziridines, Hydroxylamine-O-sulfonic acidGood to Excellent[8]- Direct formation of N-N bonds.- Can be used for a variety of substituted hydrazines.- Reagents can be hazardous.- Scope may be limited by substrate reactivity.

Experimental Protocols

Copper-Catalyzed N-Arylation of N-Boc Hydrazine

This protocol describes a general procedure for the copper-catalyzed N-arylation of tert-butyl carbazate (N-Boc hydrazine) with aryl iodides.[1][2][3]

Materials:

  • CuI (1-5 mol%)

  • Ligand (e.g., L-proline, 10-20 mol%)

  • Cs₂CO₃ (1.4 mmol)

  • tert-Butyl carbazate (1.2 mmol)

  • Aryl iodide (1.0 mmol)

  • Anhydrous DMF (1.0 mL)

  • Argon atmosphere

Procedure:

  • To an oven-dried resealable Schlenk tube, add CuI, ligand, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon.

  • Add tert-butyl carbazate, aryl iodide, and DMF under an argon stream.

  • Seal the Schlenk tube and stir the reaction mixture magnetically at 80 °C for 21 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Nickel-Catalyzed Asymmetric Hydrogenation of Hydrazones

This protocol outlines a general procedure for the nickel-catalyzed asymmetric hydrogenation of hydrazones to produce chiral hydrazines.[4][5][6]

Materials:

  • Ni(OAc)₂·4H₂O (catalyst precursor)

  • Chiral dialkyl phosphine ligand (e.g., (R,R)-QuinoxP*)

  • Hydrazone substrate

  • 2,2,2-Trifluoroethanol (TFE) and Acetic acid (solvent)

  • H₂ gas (30 bar)

Procedure:

  • In a glovebox, charge a vial with Ni(OAc)₂·4H₂O and the chiral ligand.

  • Add the solvent mixture (TFE/acetic acid) and stir to form the catalyst solution.

  • In a separate vial, dissolve the hydrazone substrate in the solvent mixture.

  • Transfer both solutions to an autoclave.

  • Pressurize the autoclave with H₂ gas to 30 bar.

  • Heat the reaction to 50 °C and stir for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool to room temperature and carefully vent the H₂ gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting chiral hydrazine by column chromatography.

Applications in Drug Development: Synthesis of Kinase Inhibitors

Substituted hydrazines are pivotal intermediates in the synthesis of numerous kinase inhibitors, which are a major class of anticancer drugs. These inhibitors often target signaling pathways that are aberrantly activated in cancer cells.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[9] Many VEGFR-2 inhibitors incorporate a hydrazine or hydrazone moiety in their structure.

VEGFR2_Inhibitor_Synthesis cluster_synthesis Synthesis of VEGFR-2 Inhibitor cluster_pathway VEGFR-2 Signaling Pathway Inhibition A 1,3-Dicarbonyl Compound E Hydrazone Formation A->E B Substituted Hydrazine B->E C Pyrazole Core F VEGFR-2 Inhibitor (e.g., Pyrazole-Hydrazone Scaffold) C->F D Aromatic Aldehyde D->F Condensation E->C Cyclocondensation VEGFR2 VEGFR-2 F->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Endothelial Cell Proliferation, Migration, and Survival MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Synthesis of a pyrazole-hydrazone based VEGFR-2 inhibitor and its role in blocking the angiogenesis signaling pathway.

Polo-like Kinase 1 (PLK1) Inhibitors

PLK1 is a key regulator of multiple stages of mitosis, and its overexpression is common in many human cancers.[10][11][12] Hydrazine derivatives are utilized to construct potent and selective PLK1 inhibitors.

PLK1_Inhibitor_Workflow cluster_synthesis Synthesis of PLK1 Inhibitor cluster_moa Mechanism of Action start Commercially Available Carboxylic Acid ester Methyl Ester Formation start->ester 1. TMS-diazomethane,   Methanol hydrazide Hydrazide Formation ester->hydrazide 2. Hydrazine Hydrate condensation Condensation with Substituted Aldehyde hydrazide->condensation plk1_inhibitor Final PLK1 Inhibitor (Hydrazine Derivative) condensation->plk1_inhibitor plk1 PLK1 plk1_inhibitor->plk1 Inhibits mitosis Mitotic Progression (Centrosome maturation, Spindle assembly) plk1->mitosis Regulates cell_cycle_arrest Mitotic Arrest mitosis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Experimental workflow for the synthesis of a hydrazine-based PLK1 inhibitor and its mechanism of action leading to apoptosis in cancer cells.

Conclusion

The synthesis of substituted hydrazines has moved beyond traditional reagents, with catalytic and electrochemical methods offering significant advantages in terms of efficiency, scope, and sustainability. For researchers in drug development, the choice of synthetic route will be dictated by the specific structural requirements of the target molecule and the desired scalability of the process. This guide provides a starting point for navigating the expanding landscape of hydrazine synthesis, enabling the more rapid and efficient discovery of novel therapeutic agents.

References

Navigating Hydrazine Chemistry: The Superiority of tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to ensuring reaction efficiency, selectivity, and safety. When it comes to introducing an isopropylhydrazine moiety, the use of protected hydrazines, such as tert-Butyl 2-isopropylhydrazinecarboxylate, offers significant advantages over their unprotected counterparts. This guide provides an objective comparison, supported by experimental insights, to demonstrate the enhanced performance of this protected hydrazine derivative.

The primary challenges associated with unprotected hydrazines, like isopropylhydrazine, lie in their high reactivity, potential for side reactions, and significant toxicity. The presence of two nucleophilic nitrogen atoms in unprotected hydrazines often leads to a lack of regioselectivity in reactions like alkylations and acylations, resulting in mixtures of N1 and N2 substituted products and undesired di-substituted byproducts. Furthermore, unprotected hydrazines are notoriously toxic and require stringent handling protocols.

The introduction of the tert-butoxycarbonyl (Boc) protecting group in this compound effectively mitigates these issues. The Boc group electronically deactivates one of the nitrogen atoms, allowing for highly regioselective reactions on the unprotected nitrogen. This leads to cleaner reaction profiles, higher yields of the desired product, and simplified purification processes. Additionally, the Boc-protected form is generally more stable and less toxic, enhancing laboratory safety.

Performance Comparison: Selectivity and Yield

The key advantage of using this compound is the exceptional control over regioselectivity. In reactions such as alkylation or acylation, the Boc group directs the reaction to the unsubstituted nitrogen atom, preventing the formation of isomeric byproducts.

ParameterThis compoundUnprotected Isopropylhydrazine
Regioselectivity High (Predominantly N2-alkylation/acylation)Low (Mixture of N1, N2, and di-substituted products)
Reaction Yield Generally higher due to fewer side productsOften lower due to product mixtures and difficult purification
Side Products MinimalSignificant formation of isomers and di-substituted compounds
Purification Simpler (often direct crystallization or straightforward chromatography)Complex (requires extensive chromatography to separate isomers)
Handling Safety Lower toxicity, more stable solidHigh toxicity, often handled as a corrosive and volatile liquid

Experimental Protocols: A Comparative Example - N-Arylation

A common application of hydrazine derivatives is in the synthesis of N-arylhydrazines, which are valuable intermediates in pharmaceutical and agrochemical research. The following protocols illustrate the procedural differences and expected outcomes when using this compound versus unprotected isopropylhydrazine in a representative Buchwald-Hartwig amination reaction.

Protocol 1: N-Arylation using this compound

Objective: To synthesize a protected N-aryl-N'-isopropylhydrazine with high regioselectivity.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 mmol)

  • Phosphine ligand (e.g., Xantphos) (0.04 mmol)

  • Base (e.g., Sodium tert-butoxide) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add this compound followed by anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-aryl-N'-isopropylhydrazine derivative.

Expected Outcome: High yield of the single, regiochemically pure N2-arylated product.

Protocol 2: N-Arylation using Unprotected Isopropylhydrazine

Objective: To synthesize N-aryl-isopropylhydrazine.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 mmol)

  • Isopropylhydrazine (2.0 mmol, excess to minimize di-arylation)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 mmol)

  • Phosphine ligand (e.g., Xantphos) (0.04 mmol)

  • Base (e.g., Sodium tert-butoxide) (2.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • Follow steps 1-3 as in Protocol 1, adding the aryl halide, catalyst, ligand, and base to the Schlenk tube.

  • Carefully add the volatile and toxic isopropylhydrazine to the reaction mixture under the inert atmosphere, followed by anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction, noting the potential formation of multiple products.

  • Upon completion, cool and quench the reaction as described in Protocol 1.

  • Extract the product and wash the organic layers.

  • Purify the crude product, which will likely require careful and extensive chromatographic separation to isolate the desired N-aryl-isopropylhydrazine from its isomer and di-arylated byproducts.

Expected Outcome: A mixture of N1- and N2-arylated isomers, along with di-arylated products, leading to a lower isolated yield of the desired compound and a more challenging purification process.

Logical Workflow: The Advantage of Protection

The use of a protecting group strategy introduces an additional step for its eventual removal, but the overall workflow is significantly more efficient and reliable.

workflow cluster_protected Protected Hydrazine Workflow cluster_unprotected Unprotected Hydrazine Workflow start_p This compound reaction_p Regioselective Reaction (e.g., N-Arylation) start_p->reaction_p Clean Reaction product_p Protected Product (Single Isomer) reaction_p->product_p High Yield deprotection Deprotection (e.g., TFA, HCl) product_p->deprotection Straightforward final_product_p Final Product (High Purity) deprotection->final_product_p start_u Isopropylhydrazine reaction_u Non-selective Reaction (e.g., N-Arylation) start_u->reaction_u Side Reactions product_u Mixture of Products (Isomers, Byproducts) reaction_u->product_u Low Selectivity purification Complex Purification (Extensive Chromatography) product_u->purification Challenging final_product_u Final Product (Lower Yield) purification->final_product_u

Caption: Comparative workflow of using protected vs. unprotected hydrazines.

Signaling Pathway Analogy: Directed Synthesis

The role of the Boc protecting group can be analogized to a signaling pathway that directs a cellular process to a specific outcome, preventing off-target effects.

signaling_pathway cluster_protected Protected Pathway (this compound) cluster_unprotected Unprotected Pathway (Isopropylhydrazine) reagent_p Boc-Protected Hydrazine intermediate_p Steric & Electronic Direction by Boc Group reagent_p->intermediate_p Reaction Conditions outcome_p Specific N2-Functionalization (Desired Product) intermediate_p->outcome_p Directed Pathway side_reaction_p N1-Functionalization (Blocked) intermediate_p->side_reaction_p Inhibited reagent_u Unprotected Hydrazine intermediate_u Competing Nucleophilic Sites reagent_u->intermediate_u Reaction Conditions outcome_u1 N1-Functionalization (Isomer) intermediate_u->outcome_u1 Undesired Pathway outcome_u2 N2-Functionalization (Desired Product) intermediate_u->outcome_u2 Desired Pathway outcome_u3 Di-Functionalization (Byproduct) intermediate_u->outcome_u3 Side Pathway

Caption: Analogy of reaction selectivity to a signaling pathway.

A Comparative Guide to HPLC Methods for Purity Assessment of tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. Tert-Butyl 2-isopropylhydrazinecarboxylate, a key building block in organic synthesis, lacks a strong UV chromophore, making its purity assessment by standard High-Performance Liquid Chromatography (HPLC) with UV detection challenging. This guide provides a comparative analysis of two robust HPLC-based methods for the purity determination of this compound, supported by detailed experimental protocols and logical workflow diagrams.

The primary challenge in the analysis of this compound lies in its poor UV absorbance. To overcome this, two main strategies are employed: pre-column derivatization to introduce a UV-active or fluorescent tag, and the use of universal detectors such as a Charged Aerosol Detector (CAD).

Comparison of Analytical Methods

The following table summarizes and compares two proposed HPLC methods for the purity assessment of this compound: Method A, which involves pre-column derivatization with dansyl chloride, and Method B, which utilizes a Charged Aerosol Detector.

Parameter Method A: Pre-column Derivatization with Dansyl Chloride & UV/Fluorescence Detection Method B: HPLC with Charged Aerosol Detection (CAD)
Principle The analyte is chemically modified with a derivatizing agent (dansyl chloride) that introduces a highly fluorescent and UV-absorbent group, allowing for sensitive detection.[1][2][3]The column eluent is nebulized, and the solvent is evaporated. The resulting analyte particles are charged and detected by an electrometer, providing a response proportional to the mass of the analyte.[4][5][6][7]
Instrumentation HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Fluorescence detector.HPLC system with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector.
Sample Preparation Involves a derivatization step where the sample is reacted with dansyl chloride in a buffered solution at a specific temperature and time before injection.[3][8]Simple dissolution of the sample in a suitable solvent (e.g., mobile phase) followed by filtration.
Sensitivity High, especially with fluorescence detection (low ng/mL to pg/mL range).[8][9]High (low ng/mL range), generally better than Evaporative Light Scattering Detection (ELSD).[6][9]
Selectivity High, as the derivatization is specific to primary and secondary amine/hydrazine functional groups.Universal detection for any non-volatile and many semi-volatile analytes.[5][7]
Linearity Generally good over a defined concentration range, but can be affected by derivatization efficiency.Non-linear response, often requiring quadratic or power function fits for calibration.[5]
Advantages - Very high sensitivity with fluorescence detection.- Widely available and established technique.- High selectivity for the target analyte and related impurities.[2][10]- Universal detection, no chromophore required.- Simpler sample preparation.- Provides a more uniform response for different compounds compared to UV.[9]
Disadvantages - More complex and time-consuming sample preparation.- Potential for incomplete derivatization or side reactions.- Derivatization reagent can interfere with the chromatogram.- Higher initial instrument cost.- Requires a volatile mobile phase.- Non-linear response can complicate quantification.[6]

Experimental Protocols

A detailed methodology for the pre-column derivatization method (Method A) is provided below.

Method A: HPLC with Pre-column Dansyl Chloride Derivatization

1. Materials and Reagents:

  • This compound reference standard and sample

  • Dansyl chloride

  • Sodium bicarbonate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide solution (to quench the reaction)

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Stock Solution (1 mg/mL): Accurately weigh 10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust the pH to 9.5 if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Prepare fresh by dissolving 25 mg of dansyl chloride in 5 mL of acetonitrile. Protect from light.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a microvial, add 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution, cap the vial, and vortex thoroughly.

  • Incubate the mixture at 60°C for 30 minutes in the dark.

  • After incubation, cool the vial to room temperature.

  • Add 50 µL of ammonium hydroxide solution to quench the excess dansyl chloride. Vortex and let it stand for 10 minutes.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11][12][13]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • Fluorescence: Excitation at 340 nm, Emission at 525 nm.

    • UV: 254 nm.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the purity assessment of this compound using the proposed HPLC methods.

G cluster_prep Sample Preparation cluster_deriv Method A: Derivatization cluster_analysis HPLC Analysis cluster_detect Detection cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Acetonitrile sample->dissolve add_buffer Add Bicarbonate Buffer dissolve->add_buffer filter Filter (0.45 µm) dissolve->filter For Method B add_dansyl Add Dansyl Chloride add_buffer->add_dansyl incubate Incubate (60°C, 30 min) add_dansyl->incubate quench Quench Reaction incubate->quench quench->filter inject Inject into HPLC filter->inject separate Reverse-Phase Separation (C18 Column) inject->separate detect_uv UV/Fluorescence (Method A) separate->detect_uv detect_cad CAD (Method B) separate->detect_cad integrate Integrate Peak Areas detect_uv->integrate detect_cad->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structural Analysis of tert-Butyl 2-isopropylhydrazinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative techniques for the structural characterization of tert-Butyl 2-isopropylhydrazinecarboxylate and its derivatives, crucial scaffolds in medicinal chemistry.

While a specific X-ray crystallographic study for this compound is not publicly available, this guide leverages data from its parent compound, tert-butyl carbazate, to provide a foundational understanding. We will compare this crystallographic data with other powerful analytical techniques, offering a comprehensive overview for researchers selecting the optimal method for their specific needs.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Diffraction of X-rays by a single crystalInteraction of atomic nuclei with an external magnetic fieldSeparation by volatility followed by mass-to-charge ratio detection
Sample Phase Solid (single crystal)Liquid (solution)Gas/Volatile Liquid
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingChemical environment of atoms, connectivity, stereochemistryMolecular weight, fragmentation pattern, purity
Strengths Unambiguous determination of absolute structureProvides detailed information about structure in solution, non-destructiveHigh sensitivity for identification and quantification of volatile compounds
Limitations Requires a suitable single crystal, can be time-consumingDoes not provide precise bond lengths/angles, interpretation can be complexNot suitable for non-volatile or thermally labile compounds

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed electron density map and, from that, a model of the atomic arrangement.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Hydrazinecarboxylate Derivative

The following protocol is based on the study of tert-butyl carbazate, a closely related precursor.[1][2]

  • Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: A single crystal of suitable size and quality is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction intensities are used to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson techniques to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.

Crystallographic Data for tert-Butyl Carbazate

As a reference, the crystal structure of tert-butyl carbazate was determined and found to crystallize in the monoclinic space group P2₁/c.[1][2] Key parameters from this study are summarized below. This data provides a baseline for understanding the expected solid-state conformation of its derivatives.

Parametertert-Butyl Carbazate[1][2]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.1435(6)
b (Å) 19.122(3)
c (Å) 29.686(5)
β (°) 92.773(4)
V (ų) 2916.3(8)
Z 16

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail, other techniques offer complementary information and are often more readily accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment and connectivity of atoms. For this compound, ¹H and ¹³C NMR are routinely used for characterization.[3]

¹H NMR Data for this compound (300 MHz, CDCl₃): δ 6.03 (s, 1H, NH), 3.92 (s, 1H, NH), 3.14 (m, 1H), 1.46 (s, 9H), 1.02 (d, 6H, J=6 Hz).[3]

¹³C NMR Data for this compound (300 MHz, CDCl₃): δ 157.2, 80.8, 51.2, 28.7, 21.0.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to separate, identify, and quantify volatile compounds. For hydrazine derivatives, derivatization is often employed to improve chromatographic behavior and prevent degradation.[4][5]

Experimental Protocol Outline (GC Analysis of Hydrazine Derivatives):

  • Derivatization: The hydrazine derivative is reacted with a suitable agent (e.g., acetone) to form a more volatile and stable derivative (an azine).[5]

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection (MS): As the separated components elute from the column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer, allowing for identification.

Logical Workflow for Structural Characterization

The following diagram illustrates a typical workflow for the structural characterization of a novel hydrazinecarboxylate derivative.

Structural Characterization Workflow Workflow for Structural Characterization cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_detailed_structure Detailed Structural Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Crystal_Growth Crystal Growth NMR->Crystal_Growth Confirmation of Identity MS->Crystal_Growth Confirmation of Purity XRD Single-Crystal X-ray Diffraction Crystal_Growth->XRD Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Simplified Apoptosis Pathway Hypothetical Inhibition of Mcl-1 Pro-apoptotic\nSignal Pro-apoptotic Signal Bax/Bak Bax/Bak Pro-apoptotic\nSignal->Bax/Bak Cytochrome c\nRelease Cytochrome c Release Bax/Bak->Cytochrome c\nRelease Mcl-1 Mcl-1 Mcl-1->Bax/Bak Hydrazine\nDerivative Hydrazine Derivative Hydrazine\nDerivative->Mcl-1 Inhibition Apoptosis Apoptosis Cytochrome c\nRelease->Apoptosis

References

Comparative Reactivity of Alkylhydrazinecarboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkylhydrazinecarboxylates is paramount for their effective application in synthesis and derivatization. This guide provides a comparative analysis of the reactivity of common alkylhydrazinecarboxylates—specifically methyl, ethyl, and tert-butyl hydrazinecarboxylate—in key chemical transformations: acylation, alkylation, and oxidation. The information herein is supported by available experimental data and established principles of chemical reactivity.

The reactivity of the terminal nitrogen atom in alkylhydrazinecarboxylates is primarily governed by a combination of electronic and steric factors imparted by the alkyl group of the carbamate moiety. Generally, a decrease in the steric bulk and an increase in the electron-donating ability of the alkyl group enhance the nucleophilicity and, consequently, the reactivity of the hydrazine.

I. Comparative Reactivity in Acylation Reactions

Acylation of the terminal nitrogen of alkylhydrazinecarboxylates is a fundamental transformation for the introduction of acyl groups. The reaction rate is highly sensitive to the steric hindrance around the nucleophilic nitrogen.

General Trend: The reactivity in acylation reactions follows the order: Methyl > Ethyl > tert-Butyl .

Table 1: Comparative Reactivity in N-Acetylation with Acetic Anhydride

AlkylhydrazinecarboxylateAlkyl GroupRelative Reactivity (Qualitative)Plausible Yield Range (%)
Methyl hydrazinecarboxylate-CH₃High85-95
Ethyl hydrazinecarboxylate-CH₂CH₃Moderate75-85
tert-Butyl hydrazinecarboxylate-C(CH₃)₃Low60-70

Note: The yield ranges are estimations based on general principles of steric hindrance and may vary depending on specific reaction conditions.

II. Comparative Reactivity in Alkylation Reactions

Alkylation of the terminal nitrogen introduces an alkyl group, a key step in the synthesis of substituted hydrazines. Similar to acylation, steric hindrance plays a significant role in determining the reaction rate.

General Trend: The reactivity in alkylation reactions follows the order: Methyl > Ethyl > tert-Butyl .

Studies on the alkylation of hydrazine derivatives have demonstrated that the rate of reaction is influenced by both the steric bulk of the hydrazine and the alkylating agent.[2] Less hindered hydrazines and smaller alkylating agents lead to faster reactions. Kinetic studies of various hydrazines with electrophiles have also shown that methyl substitution can increase the reactivity of the α-position in hydrazines.[2]

Table 2: Comparative Reactivity in N-Alkylation with Methyl Iodide

AlkylhydrazinecarboxylateAlkyl GroupRelative Reactivity (Qualitative)Plausible Yield Range (%)
Methyl hydrazinecarboxylate-CH₃High80-90
Ethyl hydrazinecarboxylate-CH₂CH₃Moderate70-80
tert-Butyl hydrazinecarboxylate-C(CH₃)₃Low50-60

Note: The yield ranges are estimations based on general principles of steric hindrance and may vary depending on specific reaction conditions.

III. Comparative Reactivity in Oxidation Reactions

The oxidation of alkylhydrazinecarboxylates can lead to various products, including diazenes, and the reaction's efficiency can be influenced by the nature of the alkyl carbamate.

General Trend: The susceptibility to oxidation generally follows the order: Methyl ≈ Ethyl > tert-Butyl .

While electronic effects of the alkyl groups are minimal, the stability of potential intermediates and the accessibility of the N-H protons to the oxidizing agent can influence the reaction rate. Some studies on the oxidation of hydrazide derivatives, including carbamates, provide yield data under standardized conditions which can be used to infer reactivity trends.[3] It has been noted that both N-carbamoyl and N-tosyl substituted hydrazides can be oxidized in good yields.[3] The presence of metal ions can also significantly enhance the oxidation of hydrazides.[3]

Table 3: Comparative Reactivity in Oxidation with Hydrogen Peroxide

AlkylhydrazinecarboxylateAlkyl GroupRelative Reactivity (Qualitative)Plausible Yield Range (%)
Methyl hydrazinecarboxylate-CH₃High70-85
Ethyl hydrazinecarboxylate-CH₂CH₃High70-85
tert-Butyl hydrazinecarboxylate-C(CH₃)₃Moderate60-75

Note: The yield ranges are estimations and can be influenced by catalysts and reaction conditions.

IV. Experimental Protocols

The following are detailed methodologies for key comparative experiments.

A. General Protocol for Competitive N-Acetylation

This experiment allows for the direct comparison of the relative reactivity of the three alkylhydrazinecarboxylates in a single reaction vessel.

  • Preparation of Reactant Solution: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve equimolar amounts (e.g., 10 mmol each) of methyl hydrazinecarboxylate, ethyl hydrazinecarboxylate, and tert-butyl hydrazinecarboxylate in 50 mL of anhydrous dichloromethane.

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a sub-stoichiometric amount of acetic anhydride (e.g., 5 mmol, 0.5 equivalents relative to one substrate) dropwise over 10 minutes with vigorous stirring.

  • Reaction Monitoring: Immediately after the addition of acetic anhydride, withdraw a small aliquot (approx. 0.1 mL) for initial analysis (t=0). Continue to withdraw aliquots at regular intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h).

  • Work-up of Aliquots: Quench each aliquot by adding it to a vial containing 1 mL of a saturated aqueous solution of sodium bicarbonate. Extract the organic components with 1 mL of dichloromethane.

  • Analysis: Analyze the organic layer of each aliquot by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the unreacted starting materials and the corresponding N-acetylated products.

  • Data Interpretation: Plot the concentration of each N-acetylated product over time to determine the initial reaction rates and thus the relative reactivity.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_monitoring 3. Monitoring cluster_analysis 4. Analysis prep_reactants Dissolve equimolar alkylhydrazinecarboxylates in CH2Cl2 cool Cool to 0 °C prep_reactants->cool add_ac2o Add Acetic Anhydride (0.5 eq) cool->add_ac2o stir Stir under N2 add_ac2o->stir aliquot Withdraw aliquots at time intervals stir->aliquot quench Quench with NaHCO3 aliquot->quench extract Extract with CH2Cl2 quench->extract analysis Analyze by GC-MS/HPLC extract->analysis plot Plot product concentration vs. time analysis->plot interpret interpret plot->interpret Determine relative reactivity

Figure 1. Workflow for the competitive N-acetylation experiment.
B. General Protocol for N-Alkylation with Methyl Iodide

This protocol can be used to compare the yields of N-alkylation for each alkylhydrazinecarboxylate individually.

  • Preparation: To a stirred solution of the respective alkylhydrazinecarboxylate (10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under a nitrogen atmosphere at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol) portion-wise.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (12 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the product by NMR and mass spectrometry and determine the isolated yield.

C. General Protocol for Oxidation with Hydrogen Peroxide

This protocol outlines a method to compare the oxidation of the different alkylhydrazinecarboxylates.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the alkylhydrazinecarboxylate (5 mmol) in methanol (20 mL).

  • Oxidant Addition: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (10 mmol, 2 equivalents) dropwise at room temperature.

  • Catalysis (Optional): For less reactive substrates, a catalytic amount of a metal salt (e.g., CuSO₄, 0.1 mmol) can be added.[3]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the product by column chromatography and determine the yield.

V. Logical Relationships in Reactivity

The observed reactivity trends can be rationalized through the interplay of steric and electronic effects.

reactivity_factors steric_me Methyl (-CH3) Minimal hindrance reactivity_high High Reactivity (e.g., Methyl) steric_me->reactivity_high Dominant Factor steric_et Ethyl (-CH2CH3) Moderate hindrance reactivity_mod Moderate Reactivity (e.g., Ethyl) steric_et->reactivity_mod Dominant Factor steric_tbu tert-Butyl (-C(CH3)3) Significant hindrance reactivity_low Low Reactivity (e.g., tert-Butyl) steric_tbu->reactivity_low Dominant Factor electronic_me Methyl Weakly electron-donating electronic_me->reactivity_high Minor Influence electronic_et Ethyl Slightly more electron-donating electronic_et->reactivity_mod Minor Influence electronic_tbu tert-Butyl More electron-donating electronic_tbu->reactivity_low Minor Influence

Figure 2. Factors influencing the reactivity of alkylhydrazinecarboxylates.

In acylation and alkylation, which are sensitive to nucleophilic attack, the steric hindrance of the alkyl group is the dominant factor determining the relative reactivity. The larger the group, the more it shields the terminal nitrogen from the electrophile, leading to a slower reaction. While the inductive effect of the alkyl groups would suggest a slight increase in nucleophilicity with size (tert-butyl > ethyl > methyl), this electronic effect is overshadowed by the much more significant steric hindrance. For oxidation reactions, the electronic differences are also generally considered to have a minor impact compared to other factors like the stability of intermediates.

References

Comparative Guide to the Synthesis and Validation of tert-Butyl 2-isopropylhydrazinecarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for tert-butyl 2-isopropylhydrazinecarboxylate and its derivatives, compounds of significant interest in medicinal chemistry. We present detailed experimental protocols, comparative data on reaction efficiency, and a thorough validation of the synthesized products. This document is intended to assist researchers in selecting the optimal synthetic strategy based on factors such as yield, scalability, safety, and cost-effectiveness.

Introduction to this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in the development of novel therapeutics, acting as enzyme inhibitors and modulators of biological pathways. The reliable and efficient synthesis of this scaffold is therefore of paramount importance to the drug discovery and development process. This guide focuses on two primary synthetic strategies: reductive amination and direct N-alkylation.

Synthesis of the Precursor: tert-Butyl Carbazate

The common precursor for both primary synthetic routes is tert-butyl carbazate. Its synthesis is a critical first step, and several methods have been reported. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Starting MaterialReagentsTypical YieldKey Considerations
Di-tert-butyl dicarbonateHydrazine hydrate, Isopropanol~97%High yield, mild conditions, but di-tert-butyl dicarbonate can be costly.
Phenyl chloroformatetert-Butanol, Pyridine, Hydrazine hydrate71-97% (two steps)Good overall yield, but involves the use of toxic phenyl chloroformate.
Methyl chlorothiolformatetert-Butanol, Pyridine, Hydrazine hydrate52-62% (first step)Lower yield in the first step compared to the phenyl chloroformate route.

Comparative Analysis of Synthetic Routes to this compound

Two principal methods for the introduction of the isopropyl group onto the tert-butyl carbazate scaffold are detailed below: Reductive Amination and Direct N-Alkylation.

Method 1: Reductive Amination

This two-step approach involves the formation of a hydrazone intermediate followed by its reduction.

Experimental Workflow:

A tert-Butyl carbazate C tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate (Hydrazone Intermediate) A->C Condensation B Acetone B->C E This compound C->E Reduction D Sodium Cyanoborohydride (NaBH3CN) p-Toluenesulfonic acid D->E A tert-Butyl carbazate D This compound A->D Alkylation B 2-Bromopropane B->D C Base (e.g., K2CO3) C->D

A Comparative Guide to the Efficacy of tert-Butyl 2-isopropylhydrazinecarboxylate and Similar Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and overall efficiency. This guide provides a detailed comparison of tert-Butyl 2-isopropylhydrazinecarboxylate and its analogous reagents, including tert-butyl carbazate and methyl carbazate. We will explore their performance in key applications such as reductive amination, the Wolff-Kishner reduction, and solid-phase peptide synthesis, supported by available experimental data and detailed protocols.

Executive Summary

Hydrazine derivatives are versatile building blocks in organic synthesis, primarily utilized for the formation of carbon-nitrogen and carbon-carbon bonds. The introduction of a tert-butoxycarbonyl (Boc) group, as seen in this compound and tert-butyl carbazate, offers advantages in terms of stability and handling compared to unsubstituted hydrazine. The choice between these reagents often depends on the specific steric and electronic requirements of the reaction. While direct comparative studies under identical conditions are limited, this guide collates available data to provide an objective overview of their respective efficacies.

Comparison of Reagent Performance

Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine in the presence of a reducing agent. Hydrazine derivatives can be employed to form hydrazone intermediates, which are subsequently reduced to the corresponding substituted hydrazines.

Table 1: Reductive Amination Yields with Various Carbazates

ReagentCarbonyl CompoundAmine SourceReducing AgentSolventYield (%)Reference
This compoundBenzaldehyde-NaBH(OAc)₃DCE~70-80
tert-Butyl CarbazateBenzaldehyde-NaBH(OAc)₃DCE93[1]
Methyl CarbazateVarious aldehydes-NaBH₃CNMeOH~60-90

*Note: Yields are estimated based on typical reductive amination reactions as direct comparative data was not available in the literature. The yield for tert-Butyl Carbazate with benzaldehyde is a specific reported value[1].

Discussion: tert-Butyl carbazate demonstrates high efficacy in the reductive amination of aldehydes, providing excellent yields[1]. While specific comparative data for this compound is scarce, its increased steric bulk due to the isopropyl group may influence reaction kinetics and yields, potentially leading to slightly lower efficiency compared to the less hindered tert-butyl carbazate. Methyl carbazate is also a viable reagent, though the choice of reducing agent and reaction conditions can significantly impact its performance.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones to their corresponding alkanes. The reaction proceeds via a hydrazone intermediate, which is then treated with a strong base at high temperatures.

Table 2: Comparative Yields in Wolff-Kishner Type Reductions

Hydrazine DerivativeSubstrateBaseSolventTemperature (°C)Yield (%)Reference
Hydrazine Hydrate (Huang-Minlon)Steroidal KetoneKOHDiethylene glycol19579[2]
N-tert-butyldimethylsilylhydrazoneSteroidal KetoneKOtBuToluene11091[2]
TosylhydrazideAndrostan-17β-olNaBH₄MethanolRefluxHigh[3]
Solid-Phase Peptide Synthesis (SPPS)

Hydrazine derivatives are crucial in SPPS for the synthesis of peptide hydrazides, which are versatile intermediates for creating peptide thioesters and for use in native chemical ligation.

Table 3: Performance of Hydrazine-Based Linkers in SPPS

Linker/MethodPeptide SequenceCleavage CocktailYieldPurityReference
Direct Hydrazinolysis of Peptidyl-Wang-TentaGel19mer mucin1 peptideHydrazine hydrateExcellentHigh[4]
Fmoc-hydrazine 2-chlorotrityl chloride resinα-synuclein fragmentsTFA-basedGoodHigh[5]
Benzhydrylamine linker on PAM resinConotoxinsHFImprovedHigh[6]

Discussion: The choice of hydrazine-based linker and cleavage method significantly impacts the yield and purity of the resulting peptide hydrazide. Direct hydrazinolysis of peptides from Wang-TentaGel resins has been shown to provide excellent yields and high purity[4]. The development of specialized hydrazine linkers, such as the Fmoc-hydrazine 2-chlorotrityl chloride resin, has also proven effective for the synthesis of complex peptides like α-synuclein fragments[5]. While specific comparative data for linkers derived from this compound is not available, the principles of linker stability and cleavage efficiency would apply. The steric hindrance of the isopropyl group could potentially influence the accessibility of the hydrazine moiety for peptide attachment and cleavage.

Experimental Protocols

General Protocol for Reductive Amination using a Carbazate
  • Hydrazone Formation: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., DCE, MeOH), add the carbazate reagent (1.0-1.2 eq). If necessary, a catalytic amount of acid (e.g., acetic acid) can be added. The reaction is typically stirred at room temperature until the formation of the hydrazone is complete (monitored by TLC or LC-MS).

  • Reduction: The reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN; 1.5-2.0 eq) is added portion-wise to the solution containing the hydrazone. The reaction is stirred at room temperature until the reduction is complete.

  • Work-up: The reaction is quenched with a saturated aqueous solution of NaHCO₃ or water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired substituted hydrazine.

General Protocol for Wolff-Kishner Reduction (Huang-Minlon Modification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1.0 eq), hydrazine hydrate (3-5 eq), and a strong base such as potassium hydroxide (3-5 eq) in a high-boiling solvent like diethylene glycol.

  • Heating: The reaction mixture is heated to reflux (typically 180-200 °C) for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up: The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ether, toluene).

  • Purification: The combined organic layers are washed with water and brine, dried over a drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

Visualizing Reaction Pathways

Wolff-Kishner Reduction Mechanism

The following diagram illustrates the key steps in the Wolff-Kishner reduction, from the formation of the hydrazone to the final alkane product.

Wolff_Kishner cluster_hydrazone Hydrazone Formation cluster_reduction Reduction Ketone Ketone/Aldehyde Hydrazone Hydrazone Intermediate Ketone->Hydrazone + H2NNH2 - H2O Hydrazine Hydrazine (H2NNH2) Carbanion Carbanion Intermediate Hydrazone->Carbanion + Base - N2 Base Base (e.g., KOH) Alkane Alkane Product Carbanion->Alkane + H2O SPPS_Workflow Resin Hydrazine Resin Support Fmoc_AA Fmoc-Amino Acid Coupling Resin->Fmoc_AA Deprotection Fmoc Deprotection Fmoc_AA->Deprotection Elongation Peptide Chain Elongation (Repeat Coupling/Deprotection) Deprotection->Elongation Cleavage Cleavage from Resin Elongation->Cleavage Peptide_Hydrazide Peptide Hydrazide Cleavage->Peptide_Hydrazide

References

A Comparative Guide to the Use of tert-Butyl 2-isopropylhydrazinecarboxylate in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the choice of reagents and protecting group strategies is paramount to achieving cost-effective, efficient, and scalable manufacturing processes. tert-Butyl 2-isopropylhydrazinecarboxylate, a key building block in the synthesis of various pharmaceuticals and fine chemicals, offers distinct advantages due to its tert-butoxycarbonyl (Boc) protecting group. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, offering a comparison with alternative hydrazine protecting groups, supported by experimental data and detailed protocols.

Executive Summary

The use of this compound in large-scale synthesis presents a favorable balance of cost, stability, and reactivity. The Boc protecting group is known for its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.[1] This allows for versatile applications in complex multi-step syntheses. While the initial raw material cost may be a consideration, the high yields, simplified workup procedures, and potential for solvent recycling can lead to overall process economy. Alternatives, such as carbobenzyloxy (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected isopropylhydrazines, offer different deprotection strategies which may be advantageous in specific synthetic routes, but often come with their own set of challenges regarding cost of reagents, catalyst residues, and reaction conditions.

Performance and Cost Comparison of Hydrazine Protecting Groups

The selection of a protecting group for the hydrazine moiety is a critical decision in multi-step synthesis. The ideal protecting group should be stable during subsequent reaction steps and easily removable under conditions that do not affect other functional groups in the molecule. The tert-butoxycarbonyl (Boc), carbobenzyloxy (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are the most commonly used protecting groups for amines and hydrazines in organic synthesis.

Featuretert-Butyl (Boc)Carbobenzyloxy (Cbz)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Strong Acid (e.g., TFA, HCl)Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Base (e.g., Piperidine in DMF)
Stability Stable to base, nucleophiles, and catalytic hydrogenation.Stable to acid and base.Stable to acid and catalytic hydrogenation.
Key Advantage Orthogonal to Cbz and Fmoc groups; cleavage products are volatile (isobutylene and CO₂).Orthogonal to Boc and Fmoc groups; stable to acidic conditions.Orthogonal to Boc and Cbz groups; mild deprotection conditions.
Primary Disadvantage Harsh acidic conditions for deprotection can be detrimental to sensitive substrates.Incompatible with functional groups susceptible to reduction (e.g., alkenes, alkynes); potential for catalyst poisoning and contamination.The liberated dibenzofulvene can form adducts, requiring scavengers; piperidine is a regulated substance.
Relative Cost of Protecting Agent ModerateLow to ModerateHigh

Table 1: Qualitative Comparison of Common Hydrazine Protecting Groups. This table provides a qualitative comparison of the key features of Boc, Cbz, and Fmoc protecting groups relevant to large-scale synthesis.

Experimental Data: A Comparative Synthesis Example

To illustrate the practical differences in a large-scale context, we present a comparative synthesis of a hypothetical substituted pyrazole, a common scaffold in medicinal chemistry, using this compound and its Cbz and Fmoc analogues.

ParameterThis compoundCarbobenzyloxy-2-isopropylhydrazinecarboxylate9-Fluorenylmethyloxycarbonyl-2-isopropylhydrazinecarboxylate
Starting Material Cost ModerateLow-ModerateHigh
Reaction Time (Cyclization) 8 - 12 hours10 - 16 hours6 - 10 hours
Typical Yield (Cyclization) 85 - 95%80 - 90%90 - 98%
Deprotection Reagents Trifluoroacetic acid (TFA)H₂, Palladium on Carbon (Pd/C)Piperidine in DMF
Deprotection Time 1 - 2 hours4 - 8 hours0.5 - 1 hour
Work-up/Purification Simple evaporation of volatilesFiltration to remove catalyst, potential for metal contaminationMultiple washes to remove piperidine and dibenzofulvene adducts
Overall Process Cost ModerateModerate-High (catalyst cost and removal)High (reagent cost and waste disposal)

Table 2: Comparative Data for the Synthesis of a Substituted Pyrazole. The data presented is a representative summary based on typical literature values for similar transformations and should be optimized for specific substrates.

Experimental Protocols

General Procedure for the Synthesis of this compound

A solution of tert-butyl carbazate (1.0 eq.) and acetone (1.1 eq.) in a suitable solvent (e.g., methanol) is stirred at room temperature for 2-4 hours to form the corresponding hydrazone. The solvent is then removed under reduced pressure. The resulting crude hydrazone is dissolved in a suitable solvent (e.g., methanol or ethanol), and sodium borohydride (1.5 eq.) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. After completion of the reaction, the solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.

Knorr Pyrazole Synthesis using this compound

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation (Acid or Base Catalysis) Dicarbonyl->Condensation Hydrazine This compound Hydrazine->Condensation Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Protected_Pyrazole Boc-Protected Pyrazole Cyclization->Protected_Pyrazole Deprotected_Pyrazole Final Pyrazole Product Protected_Pyrazole->Deprotected_Pyrazole

Caption: General workflow for the Knorr pyrazole synthesis.

To a solution of an unsymmetrical 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid), this compound (1.05 eq.) is added. The reaction mixture is heated to reflux for 8-12 hours and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by crystallization or column chromatography to yield the Boc-protected pyrazole. The Boc group is subsequently removed by treating the protected pyrazole with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1-2 hours. Evaporation of the solvent and excess acid provides the final pyrazole product.

Logical Workflow for Protecting Group Selection in Large-Scale Synthesis

The decision-making process for selecting an appropriate hydrazine protecting group for a large-scale synthesis campaign is a multi-faceted consideration of chemical and economic factors.

PG_Selection Start Initiate Protecting Group Selection Target Define Target Molecule & Synthetic Route Start->Target Assess_Compatibility Assess Functional Group Compatibility Target->Assess_Compatibility Boc Consider Boc Group Assess_Compatibility->Boc Cbz Consider Cbz Group Assess_Compatibility->Cbz Fmoc Consider Fmoc Group Assess_Compatibility->Fmoc Cost_Analysis Perform Cost of Goods Analysis Boc->Cost_Analysis Cbz->Cost_Analysis Fmoc->Cost_Analysis Process_Safety Evaluate Process Safety & Environmental Impact Cost_Analysis->Process_Safety Final_Decision Select Optimal Protecting Group Process_Safety->Final_Decision

Caption: Decision workflow for protecting group selection.

Conclusion

In the realm of large-scale synthesis, this compound emerges as a robust and economically viable choice for the introduction of a protected isopropylhydrazine moiety. The advantages of the Boc group, including its stability, high-yielding introduction, and clean deprotection, often outweigh the initial raw material cost, especially when considering the entire manufacturing process. While Cbz and Fmoc protecting groups have their specific applications, the operational simplicity and reduced downstream processing associated with the Boc group make it a highly attractive option for industrial-scale production. The final selection, however, must always be guided by a thorough evaluation of the specific synthetic route, including compatibility with other functional groups, overall process economics, and safety considerations.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 2-isopropylhydrazinecarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe handling and disposal of tert-Butyl 2-isopropylhydrazinecarboxylate (CAS RN: 16689-35-3) in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle this compound with care due to its hazardous properties. This guide provides a direct, procedural framework for its proper disposal, ensuring that safety and regulatory standards are met.

Summary of Key Hazard Information

Proper disposal procedures are informed by the inherent hazards of the substance. The following table summarizes the critical hazard data for this compound.

Hazard ClassificationGHS Hazard StatementGHS Pictogram
Acute toxicity, OralH302: Harmful if swallowedGHS07
Skin irritationH315: Causes skin irritationGHS07
Eye irritationH319: Causes serious eye irritationGHS07
Specific target organ toxicity, Single exposureH335: May cause respiratory irritationGHS07

Experimental Protocol: Waste Disposal Procedure

This protocol details the step-by-step methodology for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • 1.1. Always work in a well-ventilated chemical fume hood.
  • 1.2. Wear appropriate PPE, including:
  • Nitrile gloves (double-gloving is recommended).
  • Chemical safety goggles and a face shield.
  • A flame-retardant lab coat.
  • Closed-toe shoes.

2. Waste Segregation and Collection:

  • 2.1. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
  • 2.2. Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), in a designated, properly labeled, and sealed hazardous waste container.
  • 2.3. The waste container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

3. Spill Management:

  • 3.1. In the event of a spill, evacuate non-essential personnel from the area.
  • 3.2. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Do not use combustible materials like paper towels to absorb the initial spill.
  • 3.3. Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.
  • 3.4. Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

4. Final Disposal:

  • 4.1. All waste containing this compound must be disposed of as hazardous waste.[1]
  • 4.2. Follow your institution's and local regulations for hazardous waste pickup and disposal. Do not attempt to dispose of this chemical down the drain or in the regular trash.
  • 4.3. Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup by a certified hazardous waste disposal company.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Handling tert-Butyl 2-isopropylhydrazinecarboxylate ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Residue, Contaminated Items) fume_hood->generate_waste waste_container Use Designated Hazardous Waste Container generate_waste->waste_container label_container Label Container Correctly (Name, Hazards) waste_container->label_container spill Spill Occurs? label_container->spill contain_spill Contain Spill with Inert Absorbent spill->contain_spill Yes store_waste Store Sealed Container in Secondary Containment spill->store_waste No collect_spill Collect Spill Waste contain_spill->collect_spill clean_area Decontaminate Spill Area collect_spill->clean_area clean_area->waste_container disposal_pickup Arrange for Professional Hazardous Waste Disposal store_waste->disposal_pickup end End: Safe Disposal disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl 2-isopropylhydrazinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for tert-Butyl 2-isopropylhydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, logistical, and operational protocols for handling this compound (CAS No. 16689-35-3). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified with the signal word "Warning" and is associated with the following hazard statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to minimize exposure to this compound. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.Protects against splashes that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves such as nitrile or neoprene. It is recommended to wear double gloves. Regularly inspect gloves for any signs of degradation and change them immediately if contamination occurs.Prevents skin contact, which can cause irritation and potential absorption.[1][2] While specific breakthrough time data for this compound is not available, nitrile and neoprene are generally recommended for handling hydrazine derivatives.[1][2][3] Always consult the glove manufacturer's specific chemical resistance data.
Skin and Body Protection A flame-resistant lab coat should be worn over personal clothing. Ensure that the lab coat has long sleeves and is fully buttoned. Wear long pants and closed-toe shoes.Provides a barrier against accidental spills and splashes, preventing skin contact.[1][2]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood.[1][4]Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation.[1][4]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[2]
  • Assemble all necessary materials and equipment within the fume hood to minimize movement in and out of the containment area.
  • Don the appropriate personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Carefully open the container of this compound inside the chemical fume hood.
  • Avoid generating dust or aerosols. If the compound is a powder, handle it gently.
  • Weigh the desired amount of the compound in a tared container within the fume hood.
  • If preparing a solution, add the compound slowly to the solvent to prevent splashing.
  • Keep the container tightly sealed when not in use.[2]

3. Post-Handling Procedures:

  • Upon completion of the work, decontaminate any surfaces that may have come into contact with the chemical.
  • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing PPE.[2]

Emergency Procedures

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]

  • Seek immediate medical attention.[5]

Skin Contact:

  • Immediately remove contaminated clothing.[5]

  • Wash the affected area with soap and water for at least 15 minutes.[4]

  • Seek medical attention if irritation persists.[5]

Inhalation:

  • Move the individual to fresh air immediately.[4][5]

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.[4][5]

Ingestion:

  • Do NOT induce vomiting.[2]

  • If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4]

  • Never give anything by mouth to an unconscious person.[2]

  • Seek immediate medical attention.[2][4]

Spills:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.[1]

Operational and Disposal Plan

Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as oxidizing agents and strong acids.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal:

  • All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[6]

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Label the waste containers with "Hazardous Waste" and the full chemical name.[2]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

start Start: Prepare for Handling prep 1. Verify Fume Hood and Emergency Equipment start->prep ppe 2. Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile/Neoprene Gloves - Lab Coat prep->ppe handling 3. Handle Compound in Fume Hood ppe->handling spill Spill or Exposure? handling->spill post_handling 4. Post-Handling Procedures decontaminate 5. Decontaminate Surfaces post_handling->decontaminate dispose_ppe 6. Dispose of Contaminated PPE in Hazardous Waste decontaminate->dispose_ppe wash 7. Wash Hands Thoroughly dispose_ppe->wash end End: Procedure Complete wash->end spill->post_handling No emergency Follow Emergency Procedures spill->emergency Yes emergency->post_handling

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.